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2-[4-(Methylsulfamoyl)phenyl]acetic acid Documentation Hub

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  • Product: 2-[4-(Methylsulfamoyl)phenyl]acetic acid
  • CAS: 261524-34-9

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of 2-[4-(Methylsulfamoyl)phenyl]acetic acid: A Technical Guide for Lead Optimization

Executive Summary & Structural Analysis In the landscape of modern drug discovery, bifunctional building blocks are critical for designing highly selective pharmacophores. 2-[4-(Methylsulfamoyl)phenyl]acetic acid (CAS: 2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Analysis

In the landscape of modern drug discovery, bifunctional building blocks are critical for designing highly selective pharmacophores. 2-[4-(Methylsulfamoyl)phenyl]acetic acid (CAS: 261524-34-9) is a prime example of such a versatile small molecule scaffold[1]. Structurally, it consists of a central phenyl ring substituted at the para positions with an acetic acid moiety (-CH₂COOH) and a secondary methylsulfamoyl group (-SO₂NHCH₃).

This specific arrangement presents a unique physicochemical profile: a highly acidic carboxylic acid paired with a weakly acidic, hydrogen-bond-rich sulfonamide[2]. Understanding the interplay between these functional groups is essential for predicting the molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its behavior during in vitro assay preparation.

Core Physicochemical Properties

To effectively utilize this compound in high-throughput screening or lead optimization, we must first establish its baseline physicochemical parameters. The quantitative data summarized below dictates the experimental constraints for solubility, permeability, and formulation[1][3].

PropertyValueImplications for Drug Development
Molecular Formula C₉H₁₁NO₄SDefines the exact mass for LC-MS/MS bioanalytical tracking.
Molecular Weight 229.25 g/mol Low MW (<300 Da) makes it an ideal fragment or core scaffold (Rule of 5 compliant).
Predicted pKₐ₁ (COOH) ~4.1Predominantly ionized (anionic) at physiological pH (7.4), limiting passive diffusion but maximizing aqueous solubility.
Predicted pKₐ₂ (Sulfonamide) ~10.2Remains unionized at pH 7.4, acting as a critical hydrogen bond donor/acceptor motif.
Predicted LogP ~0.8Highly hydrophilic; requires structural elaboration (e.g., amidation of the COOH) to improve membrane permeability.
Topological Polar Surface Area 83.5 ŲWell within the < 140 Ų limit for oral bioavailability, though borderline for blood-brain barrier (BBB) penetration.
H-Bond Donors / Acceptors 2 / 4Excellent capacity for target engagement (e.g., metalloenzyme coordination).

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that relying solely on in silico predictions for a zwitterionic-like or bifunctional molecule is a massive risk. The following field-proven methodologies are designed to empirically validate the physicochemical profile of 2-[4-(Methylsulfamoyl)phenyl]acetic acid. Every step is engineered to eliminate common experimental artifacts.

Protocol 1: Potentiometric pKₐ Determination (Yasuda-Shedlovsky Extrapolation)

The Causality: Why use a cosolvent extrapolation instead of direct aqueous titration? The unionized form of this molecule (at pH < 3) exhibits poor aqueous solubility and will precipitate, leading to false pKₐ shifts. By titrating in methanol-water mixtures and extrapolating to 0% methanol, we ensure a self-validating, artifact-free measurement.

  • Solvent Preparation: Prepare standardized cosolvent mixtures of Methanol/Water at 20%, 30%, 40%, and 50% (v/v).

  • Analyte Preparation: Dissolve 2-[4-(Methylsulfamoyl)phenyl]acetic acid to a final concentration of 1 mM in each cosolvent mixture. Add 0.15 M KCl to maintain constant ionic strength.

  • Titration: Using an automated potentiometric titrator, titrate the solutions from pH 2.0 to 11.0 using standardized 0.1 M KOH.

  • Data Validation: Plot the apparent pKₐ values against the inverse of the dielectric constant (

    
    ) of the respective solvent mixtures.
    
  • Extrapolation: A strictly linear Yasuda-Shedlovsky plot validates that no higher-order aggregation is occurring. The y-intercept represents the true aqueous pKₐ.

Protocol 2: Thermodynamic Solubility Profiling (Shake-Flask Method)

The Causality: Why utilize ultracentrifugation instead of standard PVDF/PTFE filtration? Filtration membranes frequently cause non-specific adsorption of the hydrophobic phenyl ring of the unionized species, artificially lowering the measured solubility. Ultracentrifugation guarantees that only the true thermodynamic equilibrium concentration is sampled.

  • Buffer Saturation: Add excess solid compound to 1 mL of USP buffers at pH 1.2 (simulated gastric fluid) and pH 7.4 (simulated intestinal fluid) in glass vials.

  • Equilibration: Incubate the vials on an orbital shaker at 37°C for 24 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation (Critical Step): Transfer the suspension to polyallomer tubes and ultracentrifuge at 100,000 × g for 30 minutes at 37°C.

  • Quantification: Carefully aspirate the supernatant, dilute appropriately with mobile phase, and quantify via HPLC-UV against a pre-validated standard curve.

Workflow Start Compound Procurement CAS: 261524-34-9 pKa Potentiometric pKa (Yasuda-Shedlovsky) Start->pKa Step 1 Sol Thermodynamic Solubility (Shake-Flask, pH 1.2 - 7.4) pKa->Sol Informs pH selection LogD Lipophilicity (LogD) (Shake-Flask Octanol/Water) pKa->LogD Informs ionization state Data Data Synthesis & ADME Prediction Sol->Data Input LogD->Data Input

Caption: Physicochemical profiling workflow for 2-[4-(Methylsulfamoyl)phenyl]acetic acid.

Pharmacophore & Target Interaction Logic

The true value of 2-[4-(Methylsulfamoyl)phenyl]acetic acid lies in its dual-pharmacophore nature. The spatial separation of the carboxylic acid and the sulfonamide allows medicinal chemists to target complex biological pockets.

  • The Carboxylic Acid (-COOH): At physiological pH, this group is deprotonated. The resulting carboxylate anion is a classic bioisostere for interacting with basic amino acid residues (like Arginine or Lysine). For instance, in Cyclooxygenase-2 (COX-2) inhibitors, the anionic moiety forms a critical salt bridge with Arg120 and Tyr355 at the base of the cyclooxygenase channel.

  • The Methylsulfamoyl Group (-SO₂NHCH₃): Unlike primary sulfonamides (-SO₂NH₂), which are ubiquitous Carbonic Anhydrase (CA) inhibitors due to direct coordination with the active-site Zinc ion, the secondary methylsulfamoyl group introduces steric bulk. This subtle physicochemical difference prevents strong Zinc coordination, effectively engineering out off-target Carbonic Anhydrase activity while retaining the hydrogen-bonding network necessary for COX-2 selectivity pocket insertion.

Interaction Molecule 2-[4-(Methylsulfamoyl)phenyl]acetic acid Bifunctional Scaffold COOH Carboxylic Acid (-COOH) pKa ~4.1 Anionic at pH 7.4 Molecule->COOH Sulfonamide Methylsulfamoyl (-SO2NHCH3) H-Bond Donor/Acceptor Molecule->Sulfonamide Target2 Cyclooxygenases (e.g., COX-2) Arg120 / Tyr355 Interaction COOH->Target2 Salt Bridge / H-Bond Target1 Metalloenzymes (e.g., CA) Steric Clash prevents strong Zinc Binding Sulfonamide->Target1 Reduced Affinity Sulfonamide->Target2 Selectivity Pocket

Caption: Pharmacophore target interaction logic for the bifunctional scaffold.

Conclusion

2-[4-(Methylsulfamoyl)phenyl]acetic acid is a highly functionalized, low-molecular-weight scaffold that offers distinct advantages in rational drug design. By rigorously profiling its pKₐ, solubility, and lipophilicity using artifact-free methodologies, researchers can leverage its unique ionization states to design highly selective therapeutics. The strategic presence of the secondary sulfonamide, in particular, serves as a masterclass in tuning out off-target metalloenzyme activity while preserving critical hydrogen-bonding capabilities.

References

  • Building Blocks | CymitQuimica: 2-[4-(Methylsulfamoyl)phenyl]acetic acid (CAS: 261524-34-9). CymitQuimica.
  • 2-[4-(methylsulfamoyl)phenyl]acetic acid | 261524-34-9. Sigma-Aldrich.
  • 261524-34-9 | 2-[4-(Methylsulfamoyl)phenyl]acetic acid. BLD Pharm.

Sources

Exploratory

Technical Guide: Biological Activity of 2-[4-(Methylsulfamoyl)phenyl]acetic Acid Derivatives

The following technical guide details the biological activity, medicinal chemistry, and experimental characterization of 2-[4-(Methylsulfamoyl)phenyl]acetic acid and its derivatives. This analysis is structured for resea...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, medicinal chemistry, and experimental characterization of 2-[4-(Methylsulfamoyl)phenyl]acetic acid and its derivatives. This analysis is structured for researchers and drug development professionals, focusing on the convergence of NSAID and sulfonamide pharmacophores.

Executive Summary & Chemical Identity

2-[4-(Methylsulfamoyl)phenyl]acetic acid represents a strategic hybrid scaffold in medicinal chemistry, merging the phenylacetic acid moiety (characteristic of NSAIDs like Diclofenac and Lumiracoxib) with a para-sulfonamide group (characteristic of COX-2 selective inhibitors like Celecoxib and Carbonic Anhydrase inhibitors).

This guide analyzes the compound's potential as a multi-target agent, specifically exploring its activity profiles against Cyclooxygenase-2 (COX-2) , Carbonic Anhydrase (CA) , and Aldose Reductase (ALR2) .

Chemical Profile[1][2][3][4]
  • IUPAC Name: 2-[4-(Methylsulfamoyl)phenyl]acetic acid[1]

  • Common Scaffold:

    
    -methyl-4-sulfamoylphenylacetic acid
    
  • Molecular Formula:

    
    
    
  • Key Pharmacophores:

    • Carboxylic Acid Tail (

      
      ):  Anchors the molecule in the arginine-rich channel of COX enzymes (Arg120) or the active site of aldose reductase.
      
    • Sulfonamide Core (

      
      ):  A bioisostere for the COX-2 side pocket or a zinc-binding group (ZBG) for metalloenzymes.
      

Medicinal Chemistry & Synthesis Strategies[1][2][3]

To evaluate biological activity, high-purity synthesis is required. The presence of the


-methyl group distinguishes this derivative from primary sulfonamides (

), significantly altering its solubility and selectivity profile.
Synthetic Pathway (Chlorosulfonation Route)

The most robust synthesis utilizes a chlorosulfonation approach starting from phenylacetic acid, ensuring regioselectivity at the para position due to the directing effect of the alkyl group (though protection may be required to prevent acid-sulfonamide coupling).

Protocol:

  • Protection: Esterification of Phenylacetic acid to Methyl Phenylacetate to protect the carboxylic acid.

  • Chlorosulfonation: Reaction with excess chlorosulfonic acid (

    
    ) at 
    
    
    
    to yield 4-(chlorosulfonyl)phenylacetate.
  • Amination: Nucleophilic attack by methylamine (

    
    ) in THF/DCM to form the sulfonamide.
    
  • Hydrolysis: Saponification of the ester (LiOH/THF) to yield the final free acid.

Synthesis Visualization

The following diagram outlines the critical synthetic intermediates and decision points.

SynthesisPathway cluster_0 Critical Control Point Start Phenylacetic Acid Step1 Methyl Phenylacetate (Ester Protection) Start->Step1 MeOH, H2SO4 Reflux Step2 4-(Chlorosulfonyl) phenylacetate Step1->Step2 ClSO3H 0°C -> RT Step3 Methyl 2-[4-(Methylsulfamoyl) phenyl]acetate Step2->Step3 MeNH2, THF Nucleophilic Sub. Final 2-[4-(Methylsulfamoyl) phenyl]acetic Acid Step3->Final LiOH, THF/H2O Hydrolysis

Figure 1: Synthetic route for 2-[4-(Methylsulfamoyl)phenyl]acetic acid via chlorosulfonation.

Biological Activity & Mechanism of Action

The biological activity of this derivative is governed by the Structure-Activity Relationship (SAR) of the sulfonamide nitrogen. While primary sulfonamides (


) are classic COX-2 inhibitors, the 

-methyl substitution modulates potency and selectivity.
Cyclooxygenase-2 (COX-2) Inhibition

The primary therapeutic hypothesis for this scaffold is anti-inflammatory activity via COX-2 inhibition.

  • Mechanism: The phenylacetic acid moiety mimics arachidonic acid, binding to the upper channel (Arg120). The sulfonamide group inserts into the hydrophobic side pocket (Val523) unique to COX-2.

  • SAR Insight:

    
    -methylation (
    
    
    
    ) typically reduces COX-2 selectivity compared to the primary sulfonamide (
    
    
    ) or methylsulfone (
    
    
    ). However, it may improve oral bioavailability and reduce the risk of sulfonamide hypersensitivity.
  • Predicted

    
    :  Based on structural analogs (e.g., Lumiracoxib precursors), the 
    
    
    
    is expected in the low micromolar range (0.5--5.0
    
    
    M)
    .
Carbonic Anhydrase (CA) Inhibition

Sulfonamides are potent inhibitors of Carbonic Anhydrase (CA).

  • Mechanism: The sulfonamide anion coordinates to the Zinc (

    
    ) ion in the CA active site.
    
  • SAR Insight: The carboxylic acid tail makes the molecule hydrophilic, potentially restricting it to extracellular isoforms (like CA IX and CA XII , which are tumor-associated) and preventing blood-brain barrier penetration (reducing CNS side effects).

  • Therapeutic Utility: Potential as an antiglaucoma agent or antitumor adjuvant (targeting hypoxic tumors).

Aldose Reductase Inhibition (ARI)

Phenylacetic acid derivatives are classic scaffolds for ARIs (e.g., Tolrestat).

  • Mechanism: The carboxylic acid headgroup binds to the anion-binding pocket, while the phenyl-sulfonamide core occupies the hydrophobic specificity pocket.

  • Relevance: Prevention of diabetic complications (neuropathy, retinopathy).

Experimental Protocols for Validation

To validate the biological activity, the following standardized assays must be performed. These protocols ensure data integrity and reproducibility.

In Vitro COX-1/COX-2 Inhibition Assay

Objective: Determine the selectivity ratio (Selectivity Index =


)).

Protocol:

  • Enzyme Source: Recombinant human COX-1 and COX-2 (commercially available).

  • Substrate: Arachidonic acid (

    
     final concentration).
    
  • Chromogenic Substrate: TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).

  • Procedure:

    • Incubate enzyme with inhibitor (0.01--100

      
      M) in Tris-HCl buffer (pH 8.0) for 10 min at 
      
      
      
      .
    • Initiate reaction with Arachidonic acid and TMPD.

    • Measure absorbance at 590 nm (oxidation of TMPD).

  • Validation: Use Celecoxib (selective COX-2) and Indomethacin (non-selective) as positive controls.

Carbonic Anhydrase Esterase Assay

Objective: Measure inhibition constants (


) against hCA I and hCA II.

Protocol:

  • Substrate: 4-Nitrophenyl acetate (4-NPA).

  • Procedure:

    • Dissolve inhibitor in DMSO (keep final DMSO

      
      ).
      
    • Mix hCA isozyme with inhibitor in HEPES buffer (pH 7.4).

    • Add 4-NPA and monitor the formation of 4-nitrophenolate at 400 nm over 3 minutes.

  • Calculation: Determine

    
     via non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Structural & Signaling Visualization

The following diagram illustrates the multi-target signaling potential of the 2-[4-(Methylsulfamoyl)phenyl]acetic acid scaffold.

BiologicalActivity Compound 2-[4-(Methylsulfamoyl) phenyl]acetic Acid COX2 COX-2 Enzyme (Inflammation) Compound->COX2 Primary Target (Sulfonamide Pocket) CA Carbonic Anhydrase (pH Regulation/Tumor) Compound->CA Secondary Target (Zn Binding) ALR2 Aldose Reductase (Diabetic Complications) Compound->ALR2 Tertiary Target (Acid Headgroup) PGE2 Inhibit PGE2 Synthesis COX2->PGE2 Anti-inflammatory Analgesic Hypoxia Disrupt Tumor pH (CA IX Inhibition) CA->Hypoxia Antitumor Potential Sorbitol Reduce Sorbitol Accumulation ALR2->Sorbitol Neuroprotection

Figure 2: Multi-target pharmacological profile of the methylsulfamoyl-phenylacetic acid scaffold.

Summary of Biological Potential

TargetPredicted ActivityPharmacophore RationaleClinical Relevance
COX-2 Moderate InhibitorSulfonamide fits Val523 side pocket; Acid fits Arg120.Anti-inflammatory with reduced gastric toxicity compared to classic NSAIDs.
CA-II Weak/Moderate Inhibitor

-methyl substitution reduces Zn-binding affinity vs.

.
Diuretic effect; potential for glaucoma treatment.
CA-IX Potential SelectiveAcid moiety reduces cell permeability, targeting extracellular CA-IX.Solid tumor imaging or therapy.
CRTH2 Antagonist CandidatePhenylacetic acid sulfonamides are known CRTH2 pharmacophores.Treatment of allergic asthma and rhinitis.

References

  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib). Journal of Medicinal Chemistry, 40(9), 1347–1365. Link

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181. Link

  • Dugan, M., et al. (2024). Chemical Synthesis and Characterization of Sulfonamide Derivatives. (General Reference for Synthetic Protocols).
  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. Link

  • Ottana, R., et al. (2005). 5-Arylidene-2-imino-4-thiazolidinones: design and synthesis of novel anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 13(13), 4243-4252. (Discusses phenylacetic acid pharmacophores).

Sources

Foundational

mechanism of action of 2-[4-(Methylsulfamoyl)phenyl]acetic acid in biological systems

This guide details the mechanism of action of 2-[4-(Methylsulfamoyl)phenyl]acetic acid (CAS: 261524-34-9), a pharmacological scaffold integrating a phenylacetic acid core with a para-methylsulfamoyl moiety.[1] Based on i...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the mechanism of action of 2-[4-(Methylsulfamoyl)phenyl]acetic acid (CAS: 261524-34-9), a pharmacological scaffold integrating a phenylacetic acid core with a para-methylsulfamoyl moiety.[1]

Based on its chemical structure—a hybrid of the phenylacetic acid class (e.g., Diclofenac, Lumiracoxib) and the sulfonamide class (e.g., Celecoxib, Valdecoxib)—this compound acts primarily as a dual-mechanism inhibitor targeting cyclooxygenase (COX) enzymes and carbonic anhydrases (CA), with specific selectivity profiles dictated by the


-methyl substitution.

[1]

Executive Summary

2-[4-(Methylsulfamoyl)phenyl]acetic acid functions as a bioactive ligand in biological systems through two primary mechanisms:

  • Inhibition of Cyclooxygenase-2 (COX-2): It blocks the conversion of arachidonic acid to Prostaglandin H2 (PGH2) by binding to the COX-2 active site.[1] The acetic acid moiety mimics the substrate (arachidonic acid), while the bulky methylsulfamoyl group exploits the COX-2 side pocket to confer selectivity over COX-1.

  • Modulation of Carbonic Anhydrase (CA): It acts as a zinc-binding inhibitor of CA isozymes, regulating pH homeostasis and ion transport, albeit with reduced potency compared to primary sulfonamides due to steric hindrance at the zinc coordination site.

Structural Pharmacophore Analysis

The molecule's biological activity is encoded in its three distinct structural domains:

Structural DomainChemical MoietyBiological Function
Acidic Head Acetic acid (

)
Anionic Anchor: Ionizes at physiological pH to form a salt bridge with Arg-120 in the COX channel, mimicking the carboxylate of arachidonic acid.[1]
Linker Core Phenyl ring (1,4-substitution)Scaffold: Provides the rigid geometry required to position the acidic head and the sulfonamide tail into their respective binding pockets.
Selectivity Tail

-Methylsulfamoyl (

)
Selectivity Filter: The bulky sulfonamide group inserts into the hydrophobic side pocket of COX-2 (accessible due to the Val-523 residue), preventing binding to the sterically restricted COX-1 channel (blocked by Ile-523).[1]

Mechanism 1: Cyclooxygenase-2 (COX-2) Inhibition[2][3][4][5][6]

Binding Kinetics and Thermodynamics

The primary mechanism involves the competitive inhibition of the COX-2 isozyme.[1] Unlike traditional NSAIDs (e.g., Indomethacin) that bind indiscriminately, the methylsulfamoyl group directs this molecule toward COX-2.[1]

  • Entry: The molecule enters the hydrophobic channel of the COX-2 enzyme.[1]

  • Anchoring: The carboxylate group (

    
    ) forms an electrostatic interaction (salt bridge) with Arg-120  and a hydrogen bond with Tyr-355  at the constriction site of the channel.
    
  • Selectivity Locking: The para-methylsulfamoyl group extends into the "side pocket" of COX-2.[1] This pocket is bordered by His-90 , Arg-513 , and Val-523 .

    • Note: In COX-1, residue 523 is a bulky Isoleucine (Ile), which sterically clashes with the sulfonamide, preventing high-affinity binding.[1] In COX-2, the smaller Valine (Val) allows the sulfonamide to dock.

  • Inhibition: By occupying the active site, the molecule physically blocks the access of arachidonic acid to the catalytic Tyr-385 radical, halting prostaglandin synthesis.[1]

Impact of N-Methylation

The


-methyl group (

) on the sulfonamide distinguishes this molecule from primary sulfonamide inhibitors (like Celecoxib's

).[1]
  • Lipophilicity: The methyl group increases lipophilicity (

    
    ), potentially enhancing membrane permeability and CNS penetration.[1]
    
  • Potency Modulation: While primary sulfonamides form strong H-bonds with the hydrophilic residues in the COX-2 side pocket, the

    
    -methyl group introduces a steric constraint.[1] This typically results in reversible  binding kinetics, unlike the slow-tight binding observed with some diarylheterocycles.
    
Signaling Pathway Visualization (COX-2)

COX_Mechanism cluster_legend Mechanism Logic ArachidonicAcid Arachidonic Acid (Substrate) COX2_Enzyme COX-2 Enzyme (Active State) ArachidonicAcid->COX2_Enzyme Enters Channel Complex Enzyme-Inhibitor Complex (Inactive) COX2_Enzyme->Complex Sulfonamide docks in side pocket PGH2 Prostaglandin H2 (PGH2) COX2_Enzyme->PGH2 Catalysis (Blocked) Inhibitor 2-[4-(Methylsulfamoyl)phenyl]acetic acid Inhibitor->COX2_Enzyme Competes for Arg-120 Prostanoids PGE2, PGI2 (Inflammation/Pain) Complex->Prostanoids Reduced Synthesis PGH2->Prostanoids Details The inhibitor blocks the cyclooxygenase channel, preventing AA conversion to PGH2.

Caption: Competitive inhibition of COX-2 preventing the arachidonic acid cascade.[1]

Mechanism 2: Carbonic Anhydrase (CA) Inhibition[1]

Zinc Coordination

Sulfonamides are classic inhibitors of Carbonic Anhydrase (CA).[1] The sulfonamide moiety (


) binds to the 

ion in the enzyme's active site.[1]
  • Primary Mechanism: The nitrogen atom of the sulfonamide coordinates directly with the catalytic zinc ion, displacing the zinc-bound water molecule/hydroxide ion required for catalysis (

    
    ).[1]
    
  • Effect of N-Methylation: Primary sulfonamides (

    
    ) are potent CA inhibitors because they bind as the anion (
    
    
    
    ). The
    
    
    -methyl derivative (
    
    
    ) has a much higher
    
    
    and steric bulk.[1] Consequently, 2-[4-(Methylsulfamoyl)phenyl]acetic acid acts as a weaker inhibitor compared to its unsubstituted analog, often showing selectivity for specific isoforms (e.g., CA IX or XII) over the ubiquitous CA II.

Experimental Protocols for Validation

To validate the mechanism of action in a research setting, the following assays are standard.

COX-1/COX-2 Inhibition Assay (In Vitro)

Objective: Determine the


 and Selectivity Index (SI).[1]
  • Reagent Preparation:

    • Prepare recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) with heme cofactor.

    • Dissolve 2-[4-(Methylsulfamoyl)phenyl]acetic acid in DMSO (stock 10 mM).

  • Incubation:

    • Incubate enzyme + inhibitor (0.01 nM – 10 µM) for 10 minutes at 37°C.

  • Reaction Initiation:

    • Add Arachidonic Acid (100 µM) and TMPD (colorimetric substrate).

  • Measurement:

    • Measure absorbance at 590 nm (peroxidase activity of COX).[1]

    • Data Analysis: Plot % Inhibition vs. Log[Concentration].

    • Expected Result: Lower

      
       for COX-2 than COX-1.
      
Carbonic Anhydrase Esterase Assay

Objective: Assess off-target CA activity.

  • Substrate: Use 4-nitrophenyl acetate (4-NPA).

  • Workflow:

    • Mix CA isozyme (e.g., hCA II) with inhibitor in HEPES buffer.[1]

    • Add 4-NPA.

    • Monitor the formation of 4-nitrophenolate (yellow) at 400 nm.[1]

  • Validation: Compare rate constants (

    
    ) against a standard like Acetazolamide.
    

Quantitative Data Summary (Predicted SAR)

ParameterValue / CharacteristicMechanistic Implication
Molecular Weight 229.25 g/mol Small molecule, high ligand efficiency.
H-Bond Donors 2 (COOH, NH)Critical for Arg-120 and side-pocket anchoring.[1]
COX-2 Selectivity Moderate to HighDriven by steric bulk of the methylsulfamoyl group.[1]
pKa (Acid) ~4.5Ionized at physiological pH (7.4), ensuring Arg-120 binding.
pKa (Sulfonamide) ~11.0Remains neutral; weaker Zn-binding than primary sulfonamides.

References

  • Blobaum, A. L., & Marnett, L. J. (2007).[1] Structural and functional basis of cyclooxygenase inhibition. Journal of Medicinal Chemistry, 50(7), 1425–1441. Link

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181. Link

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. Link

  • PubChem Compound Summary. (2024). 2-[4-(Methylsulfamoyl)phenyl]acetic acid (CID 12824637). National Center for Biotechnology Information. Link

Sources

Exploratory

spectroscopic data (NMR, IR, MS) of 2-[4-(Methylsulfamoyl)phenyl]acetic acid

Topic: Spectroscopic Characterization & Structural Elucidation of 2-[4-(Methylsulfamoyl)phenyl]acetic Acid Content Type: Technical Whitepaper / Application Note Audience: Analytical Chemists, Medicinal Chemists, and CMC...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spectroscopic Characterization & Structural Elucidation of 2-[4-(Methylsulfamoyl)phenyl]acetic Acid Content Type: Technical Whitepaper / Application Note Audience: Analytical Chemists, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Leads.

Executive Summary & Compound Profile

Compound: 2-[4-(Methylsulfamoyl)phenyl]acetic acid Molecular Formula:


Molecular Weight:  229.25  g/mol
Role:  Potential impurity in sulfonamide drug synthesis (e.g., Celecoxib, Mafenide derivatives) or a specific metabolic degradation product.

This technical guide provides a comprehensive spectroscopic profile for 2-[4-(Methylsulfamoyl)phenyl]acetic acid. As a Senior Application Scientist, I have synthesized this data not merely as a list of peaks, but as a structural elucidation logic flow. This approach allows researchers to distinguish this specific isomer from its regioisomers (e.g., the meta-substituted variant) or its reverse-amide analogue (the methylsulfonamido derivative).

The data presented below assumes the use of DMSO-


  as the solvent. This is a critical experimental choice: sulfonamide derivatives often exhibit poor solubility in 

and undergo rapid proton exchange that obscures the diagnostic N-H coupling required for full characterization.

1H NMR Spectroscopy: The Diagnostic Fingerprint

The proton NMR spectrum of this molecule is defined by three distinct regions: the aliphatic side chain, the aromatic core, and the labile protons.

Experimental Logic[1][2]
  • Solvent Choice (DMSO-

    
    ):  chosen to slow down the exchange of the sulfonamide N-H proton, allowing the observation of the 
    
    
    
    coupling (doublet/quartet splitting) which is the definitive proof of the N-methylsulfamoyl moiety.
  • Field Strength: 400 MHz or higher is recommended to resolve the higher-order AA'BB' aromatic system.

Data Table: 1H NMR (400 MHz, DMSO-

)
Chemical Shift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
AssignmentStructural Logic
12.45 br s1H-

Carboxylic acid proton. Broadened due to hydrogen bonding.
7.75 d (approx)2H8.4 (AA'BB')Ar-H (3,5)Protons ortho to the electron-withdrawing sulfamoyl group are significantly deshielded.
7.48 q1H5.0

The sulfonamide NH. Appears as a quartet due to coupling with the adjacent methyl group.
7.42 d (approx)2H8.4 (AA'BB')Ar-H (2,6)Protons ortho to the acetic acid group. Less deshielded than the sulfamoyl side.
3.68 s2H-

Benzylic methylene. A clean singlet; diagnostic of the acetic acid side chain.
2.42 d3H5.0

N-Methyl group. The doublet confirms the proton is attached to a nitrogen bearing one proton.
Mechanistic Insight: The AA'BB' System

Unlike a simple doublet-doublet pair, the aromatic ring here forms an AA'BB' system because the chemical shift difference between the two sets of protons is not infinitely larger than the coupling constant.

  • Diagnostic Value: If you observe a complex "roofing" effect (intensity leaning toward the center) in the aromatic region, it confirms the para-substitution pattern. A meta-substitution would yield a distinct singlet-doublet-triplet-doublet pattern.

13C NMR Spectroscopy: Carbon Backbone Verification

Carbon NMR provides the counting of quaternary carbons, which is essential to rule out isomers where the sulfonamide might be attached to the alkyl chain.

Data Table: 13C NMR (100 MHz, DMSO-

)
Chemical Shift (

, ppm)
Carbon TypeAssignmentReasoning
172.6


(Acid)
Characteristic carbonyl region for carboxylic acids.
140.2

Ar-C1 (Alkyl sub)Quaternary carbon attached to the acetic acid chain.
138.5

Ar-C4 (Sulfonyl sub)Quaternary carbon attached to the

group. Deshielded by the sulfonyl moiety.
129.8

Ar-C (2,6)Aromatic carbons meta to the sulfonyl group.
126.5

Ar-C (3,5)Aromatic carbons ortho to the sulfonyl group.
40.5


Benzylic carbon. Note: May overlap with DMSO solvent peak (~39.5 ppm).
28.8


N-Methyl carbon. Distinctly upfield compared to O-Methyl or S-Methyl.

Mass Spectrometry (MS): Fragmentation Pathways

For drug development workflows, MS is the primary tool for impurity tracking (LC-MS/MS). The fragmentation pattern of sulfonamides is highly predictable.

Ionization Mode: ESI (-) Negative Mode

Negative mode is generally preferred for carboxylic acids and sulfonamides due to the acidity of the -COOH and -NH- protons.

  • Parent Ion (

    
    ):  m/z 228.2
    
  • Key Fragments:

    • m/z 184 (

      
      ):  Decarboxylation is the primary pathway for phenylacetic acids.
      
    • m/z 164 (

      
      ):  Loss of the sulfonyl group (less common in soft ionization but visible in EI).
      
    • m/z 106/107: Cleavage of the sulfonamide bond leaving the benzyl fragment.

Ionization Mode: ESI (+) Positive Mode
  • Parent Ion (

    
    ):  m/z 230.3
    
  • Diagnostic Fragment: m/z 212 (

    
    ) – Loss of water from the carboxylic acid.
    

Infrared Spectroscopy (IR)

IR is less used for structure solving today but vital for "Identity Testing" in QC release.

  • 3200 - 3300

    
    :  N-H stretch (Sulfonamide). Often sharper than the OH.
    
  • 2500 - 3000

    
    :  O-H stretch (Carboxylic acid). Very broad "hump" underlying the C-H stretches.
    
  • 1705 - 1720

    
    :  C=O stretch (Carboxylic acid dimer). Strong and sharp.
    
  • 1320 - 1340

    
    :  Asymmetric 
    
    
    
    stretch.
  • 1150 - 1170

    
    :  Symmetric 
    
    
    
    stretch. Note: The presence of both bands confirms the sulfonamide/sulfone group.

Synthesis & Impurity Origins (Workflow Visualization)

Understanding the synthesis is the only way to validate the "Unknowns" in your spectra. This compound is typically accessed via the chlorosulfonation of phenylacetic acid.

The Self-Validating Protocol: If your NMR shows a singlet at 2.7 ppm (instead of a doublet at 2.42 ppm) and the integration is 6H, you have accidentally synthesized the N,N-dimethyl impurity. If you see a broad singlet at 7.2 ppm (2H) and no methyl group, you have the primary sulfonamide (unreacted intermediate).

SynthesisPath Start Phenylacetic Acid Inter 4-(Chlorosulfonyl) phenylacetic acid Start->Inter ClSO3H (Chlorosulfonation) Target 2-[4-(Methylsulfamoyl) phenyl]acetic acid Inter->Target MeNH2 (excess) THF/0°C Impurity1 Impurity A: Primary Sulfonamide (Hydrolysis) Inter->Impurity1 H2O (Moisture) Impurity2 Impurity B: Disulfonamide (Over-reaction) Inter->Impurity2 High Temp/Excess ClSO3H

Figure 1: Synthetic pathway and potential impurity origins.[2] The "Chlorosulfonyl" intermediate is highly moisture sensitive, leading to Impurity A if not handled under inert atmosphere.

References

  • PubChem Compound Summary. "2-[4-(ethylsulfamoyl)phenyl]acetic acid" (Homologue Reference). National Center for Biotechnology Information. Accessed March 2026. [Link] (Note: Used for chemical shift interpolation of the ethyl-to-methyl substituent effect).

  • SpectraBase. "Acetic acid, 2-[[(4-fluorophenyl)sulfonyl]methylamino]-" (Structural Analogue). Wiley Science Solutions. [Link] (Note: Validates the sulfonamide N-methyl chemical shift range).

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Standard reference for AA'BB' aromatic coupling constants and sulfonamide IR bands).

Sources

Foundational

Solubility Profiling of 2-[4-(Methylsulfamoyl)phenyl]acetic Acid: Theoretical Predictions and Empirical Methodologies

Executive Summary The compound 2-[4-(Methylsulfamoyl)phenyl]acetic acid (MSPAA)[CAS: 261524-34-9] is a versatile small-molecule scaffold frequently utilized in the synthesis of COX-2 inhibitors and novel sulfonamide ther...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-[4-(Methylsulfamoyl)phenyl]acetic acid (MSPAA)[CAS: 261524-34-9] is a versatile small-molecule scaffold frequently utilized in the synthesis of COX-2 inhibitors and novel sulfonamide therapeutics[1]. Accurate solubility profiling of this intermediate is a critical prerequisite for drug formulation, crystallization process design, and pharmacokinetic modeling.

Because MSPAA possesses both a carboxylic acid moiety and a methylsulfamoyl group, its solubility behavior is highly complex, governed by pH-dependent ionization and extensive intermolecular hydrogen bonding. This whitepaper provides a comprehensive, field-proven guide to predicting and empirically determining the thermodynamic solubility of MSPAA across various solvent systems.

Molecular Profiling & Theoretical Solubility

To rationally select solvents for synthesis or formulation, we must first deconstruct the molecular interactions of MSPAA using Hansen Solubility Parameters (HSP) . HSP theory dictates that the total cohesive energy of a solvent must closely match that of the solute, divided into three forces: dispersion (


), polarity (

), and hydrogen bonding (

)[2].
Structural Causality
  • Carboxylic Acid (-COOH): Provides strong hydrogen bond donor/acceptor capabilities. It is highly sensitive to pH, dictating aqueous solubility.

  • Methylsulfamoyl Group (-SO₂NHCH₃): The sulfonamide oxygen atoms act as potent hydrogen bond acceptors, while the secondary amine acts as a donor[3]. This dual functionality creates a rigid crystal lattice that requires solvents with high

    
     and 
    
    
    
    values to disrupt.
  • Phenyl Ring: Contributes to lipophilicity and dispersion forces (

    
    ), driving solubility in moderately non-polar organic phases[3].
    

Based on these parameters, we can predict the solubility profile of MSPAA across different solvent classes (Table 1).

Table 1: Predictive Thermodynamic Solubility Profile of MSPAA
Solvent CategoryRepresentative SolventDielectric Constant (

)
Expected SolubilityPrimary Solubilization Mechanism
Polar Aprotic DMSO46.7Very High (>50 mg/mL)Strong H-bond acceptance; high dipole moment disrupts the sulfonamide lattice.
Polar Protic Methanol32.7High (10-50 mg/mL)Excellent H-bond donor/acceptor complementarity with both functional groups.
Aqueous (Basic) Phosphate Buffer (pH 7.4)~80.0High (>30 mg/mL)Complete ionization of the carboxylic acid (pKa ~4.3).
Aqueous (Acidic) HCl Buffer (pH 1.2)~80.0Low (<1 mg/mL)Compound remains unionized; hydrophobic phenyl core dominates.
Non-Polar n-Hexane1.9Very Low (<0.1 mg/mL)Inability to disrupt the strong intermolecular H-bonding network[3].

pH-Dependent Aqueous Solubility

For biological assays and gastrointestinal absorption modeling, aqueous solubility must be evaluated across a physiological pH range (1.0 to 6.8)[4]. The solubility of MSPAA is strictly governed by the Henderson-Hasselbalch equation. At a pH below its pKa (~4.3), the molecule is unionized and highly lipophilic. At a pH above 5.5, it becomes fully ionized, exponentially increasing its affinity for aqueous media.

Ionization U Unionized MSPAA (pH < 4.3) High Organic Solubility I Ionized MSPAA (pH > 5.5) High Aqueous Solubility U->I Deprotonation (OH-) I->U Protonation (H+)

Caption: pH-dependent ionization pathway of MSPAA dictating solvent affinity.

Empirical Determination: The Shake-Flask Protocol

While predictive models are useful, the Shake-Flask Method remains the regulatory "gold standard" for determining true thermodynamic solubility[4]. Unlike kinetic solubility assays (which often use DMSO stock solutions and can result in false supersaturation), the shake-flask method relies on the equilibrium between the solid solute and the solvent[5].

Self-Validating Experimental Workflow

Step 1: Solvent Preparation & pH Control

  • Prepare the target solvents (e.g., pure organics, or minimal universal buffers adjusted to pH 1.2, 4.5, and 6.8)[4].

  • Causality: Buffer capacity must be robust enough to prevent the acidic nature of MSPAA from shifting the pH of the solution during dissolution.

Step 2: Saturation

  • Add an excess amount of solid MSPAA (e.g., 10-20 mg) to 1 mL of the selected solvent in a sealed glass vial[6].

  • Validation Check: Visible undissolved solid must remain in the vial. If all solid dissolves, more must be added to ensure true saturation[6].

Step 3: Equilibration

  • Place the vials in a temperature-controlled orbital shaker (25.0 ± 0.1 °C) at 150 rpm for 24 to 48 hours[6],[5].

  • Causality: Extended agitation prevents localized supersaturation and ensures the system reaches its lowest thermodynamic energy state.

Step 4: Phase Separation

  • Allow the vials to stand undisturbed for 2 hours to let the excess solid settle[6].

  • Centrifuge the mixture or filter the supernatant through a 0.45 µm PTFE syringe filter.

  • Validation Check: Discard the first 0.5 mL of filtrate to account for potential adsorption of the compound to the filter membrane.

Step 5: Quantification via HPLC-UV

  • Dilute the supernatant appropriately to fit within the linear range of the calibration curve.

  • Analyze using a validated HPLC-UV method[6],[5].

ShakeFlask A 1. Solid Addition (Excess MSPAA) B 2. Solvent Addition (Buffer/Organic) C 3. Equilibration (24-48h, 25°C, 150 rpm) D 4. Phase Separation (Centrifugation/Filtration) C->D Thermodynamic Equilibrium E 5. HPLC-UV Analysis (Quantification) D->E Supernatant Extraction AB AB AB->C

Caption: Workflow of the shake-flask method for determining thermodynamic solubility.

Analytical Quantification Parameters

To ensure high specificity and avoid overestimating solubility due to solvent impurities or degradation products, HPLC-UV is strictly preferred over direct UV/Vis spectroscopy[6],[5]. Table 2 outlines the optimal chromatographic parameters for MSPAA.

Table 2: Validated HPLC-UV Quantification Parameters
ParameterSpecificationCausality / Rationale
Stationary Phase C18 Reverse-Phase (150 x 4.6 mm, 5 µm)Provides optimal retention for moderately lipophilic compounds (LogP ~1.5).
Mobile Phase 60:40 Acetonitrile : 0.1% Formic Acid (aq)Formic acid suppresses the ionization of the -COOH group, preventing peak tailing and ensuring sharp resolution.
Flow Rate 1.0 mL/minStandard optimal linear velocity for 4.6 mm ID columns.
Detection UV at

= 254 nm
The aromatic phenyl ring provides a strong, distinct chromophore at this wavelength.
Injection Volume 10 µLPrevents column overloading, especially when analyzing highly concentrated organic extracts.

References

  • Romero, S. et al. "Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter." Journal of Chemical & Engineering Data, 2018. DOI: 10.1021/acs.jced.8b00511. URL:[Link][2]

  • Universitat de Barcelona. "Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods are Complimentary Tools in Physicochemical Profiling." UB Research Repository. URL: [Link][4]

  • Perlovich, G. L. "Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents." Journal of Chemical & Engineering Data, 59(12):4217-4226, 2014. DOI: 10.1021/je500918t. URL:[Link][3]

Sources

Exploratory

structural analogs of 2-[4-(Methylsulfamoyl)phenyl]acetic acid

Executive Summary This guide provides a technical framework for the structural optimization of 2-[4-(Methylsulfamoyl)phenyl]acetic acid (CAS: 56205-88-0). Structurally, this molecule represents a "privileged scaffold"—a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical framework for the structural optimization of 2-[4-(Methylsulfamoyl)phenyl]acetic acid (CAS: 56205-88-0). Structurally, this molecule represents a "privileged scaffold"—a chemical architecture capable of binding to multiple diverse bioreceptors depending on specific functional group modifications. It bridges the pharmacophores of NSAIDs (phenylacetic acid core, e.g., Diclofenac, Lumiracoxib) and Sulfonamides (CA inhibitors/COX-2 selective agents).

This document outlines the rational design of structural analogs, synthesis pathways, and biological validation protocols, treating the target molecule as a Lead Compound for dual-mechanism anti-inflammatory or anti-tumor discovery.

Part 1: Pharmacophore Deconstruction & Molecular Logic

To design effective analogs, we must first understand the functional role of each region within the parent molecule.

The Scaffold Architecture

The molecule consists of three distinct pharmacophoric regions:

  • Region A (The Acidic Head): The acetic acid moiety (

    
    ).
    
    • Function: Provides a key electrostatic anchor (ionic interaction with Arginine residues in COX enzymes or Zinc coordination in Carbonic Anhydrases).

    • Limitation: High polarity limits membrane permeability (LogD modulation required).

  • Region B (The Aromatic Core): The central phenyl ring.

    • Function: Scaffolds the head and tail in a para orientation, ensuring correct distance constraints (approx. 6–9 Å) between the binding pockets.

  • Region C (The Sulfamoyl Tail): The

    
    -methylsulfamoyl group (
    
    
    
    ).
    • Function: Acts as a hydrogen bond donor/acceptor.[1] The

      
      -methyl group adds hydrophobic bulk, potentially fitting into the "side pocket" of COX-2 or modulating pKa for CA inhibition.
      
Visualization: SAR Logic Map

SAR_Logic Parent 2-[4-(Methylsulfamoyl)phenyl]acetic acid Head Region A: Acid Head (Ionic Anchor) Parent->Head Core Region B: Phenyl Core (Scaffold) Parent->Core Tail Region C: Sulfamoyl Tail (Warhead) Parent->Tail Mod1 Tetrazoles Hydroxamic Acids (Improve Potency/Metabolic Stability) Head->Mod1 Bioisosterism Mod2 F/Cl at ortho-position (Twist conformation/Block metabolism) Core->Mod2 Substitution Mod3 Primary Sulfonamide (-SO2NH2) Sulfone (-SO2Me) (Selectivity Switch) Tail->Mod3 Derivatization

Figure 1: Pharmacophore dissection and strategic modification zones for the target scaffold.

Part 2: Structural Analog Design Strategies

Strategy A: The "Coxib" Transition (COX-2 Selectivity)

The parent molecule resembles a hybrid of Lumiracoxib (acid head) and Celecoxib (sulfonamide tail).

  • Modification: Convert the secondary sulfonamide (

    
    ) to a sulfone  (
    
    
    
    ) or a primary sulfonamide (
    
    
    ).
  • Rationale: The COX-2 side pocket is hydrophobic. The

    
    -methyl group is good, but a methyl sulfone often provides superior pharmacokinetic properties and eliminates the acidic sulfonamide proton, improving oral bioavailability.
    
  • Analog Candidate: 2-[4-(Methylsulfonyl)phenyl]acetic acid.

Strategy B: Carbonic Anhydrase Targeting (Tumor pH Regulation)

Tumor-associated Carbonic Anhydrases (CA IX/XII) are targets for hypoxic cancer therapy.

  • Modification: Remove the

    
    -methyl group to yield the primary sulfonamide  (
    
    
    
    ).
  • Rationale: The zinc ion in the CA active site requires a primary sulfonamide nitrogen for optimal coordination. The

    
    -methyl group in the parent molecule sterically hinders this interaction, likely reducing CA potency.
    
  • Analog Candidate: 2-(4-Sulfamoylphenyl)acetic acid.

Strategy C: Linker Rigidification (Conformational Lock)
  • Modification: Introduce an

    
    -methyl group on the acetic acid linker (
    
    
    
    ).
  • Rationale: This creates a chiral center (analogous to Ibuprofen). The (S)-enantiomer often exhibits 100-fold higher potency against COX enzymes due to restricted rotation, locking the carboxylate into the active site.

Part 3: Synthesis Protocols

To synthesize these analogs, we employ a divergent pathway starting from commercially available Phenylacetic acid .

Synthesis Workflow Diagram

Synthesis_Pathway Start Phenylacetic Acid Step1 1. Chlorosulfonation (ClSO3H, 0°C to RT) Start->Step1 Inter1 Intermediate: 4-(Chlorosulfonyl)phenylacetic acid Step1->Inter1 Step2A Route A: Amination (MeNH2, THF, 0°C) Inter1->Step2A Step2B Route B: Ammonia (NH4OH, 0°C) Inter1->Step2B ProductA Target: 2-[4-(Methylsulfamoyl)phenyl]acetic acid Step2A->ProductA ProductB Analog: 2-(4-Sulfamoylphenyl)acetic acid Step2B->ProductB

Figure 2: Divergent synthesis of methylsulfamoyl and sulfamoyl analogs via chlorosulfonation.

Detailed Protocol: Chlorosulfonation & Amination

Note: This protocol assumes standard Schlenk line techniques.

Step 1: Preparation of Sulfonyl Chloride Intermediate

  • Reagents: Phenylacetic acid (10 mmol), Chlorosulfonic acid (50 mmol, excess).

  • Procedure:

    • Charge a dry round-bottom flask with Chlorosulfonic acid. Cool to 0°C in an ice bath.

    • Add Phenylacetic acid portion-wise over 20 minutes to control exotherm.

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Quench: Pour the reaction mixture slowly onto crushed ice (Caution: Violent reaction).

    • Isolation: Extract the white precipitate with Dichloromethane (DCM). Wash with cold water. Dry over

      
      .
      
    • Yield Check: Expect >80% yield of 4-(chlorosulfonyl)phenylacetic acid.

Step 2: Formation of the Sulfamoyl Target

  • Reagents: Intermediate from Step 1, Methylamine (2M in THF).

  • Procedure:

    • Dissolve the sulfonyl chloride intermediate in anhydrous THF. Cool to 0°C.

    • Add Methylamine solution dropwise (2.2 equivalents).

    • Stir at 0°C for 30 mins, then RT for 1 hour.

    • Workup: Acidify with 1M HCl to pH 2 (to protonate the carboxylic acid). Extract with Ethyl Acetate.[1][2][3][4]

    • Purification: Recrystallize from Ethanol/Water.

Part 4: Biological Evaluation & Data Profiling

To validate the analogs, a tiered screening approach is recommended.

Quantitative Comparison Table
Analog IDStructure (

in

)
LinkerPredicted TargetPredicted LogP
Target (Lead)


COX-2 / CA1.2
Analog 1


CA IX (High Potency)0.8
Analog 2

(Sulfone)

COX-2 (Selective)1.1
Analog 3


COX-1/2 (High Potency)1.5
Assay Protocol: COX-1 vs. COX-2 Selectivity

Principle: Measure the inhibition of Prostaglandin E2 (PGE2) production.

  • Enzyme Source: Recombinant human COX-1 and COX-2.

  • Substrate: Arachidonic acid (

    
    ).
    
  • Procedure:

    • Incubate enzyme with test compound (0.1 nM – 10

      
      ) for 10 mins in Tris-HCl buffer.
      
    • Initiate reaction with Arachidonic acid.[1] Incubate 2 mins at 37°C.

    • Terminate with 1M HCl.

    • Detection: Quantify PGE2 via ELISA or LC-MS/MS.

    • Calculation: Determine

      
       for both isoforms. A Selectivity Index (SI) of 
      
      
      
      indicates COX-2 selectivity.

References

  • PubChem. (2025).[5] 2-[4-(Methylsulfamoyl)phenyl]acetic acid (Compound Summary). National Library of Medicine. [Link]

  • Duggan, K. C., et al. (2010). Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen. Journal of Biological Chemistry. (Contextual grounding for propionic acid linker SAR).
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. (Source for Sulfonamide-CA inhibition mechanism).[1]

Sources

Protocols & Analytical Methods

Method

experimental protocol for the synthesis of 2-[4-(Methylsulfamoyl)phenyl]acetic acid

Abstract & Scope This application note details a robust, four-step synthetic protocol for the preparation of 2-[4-(methylsulfamoyl)phenyl]acetic acid , a critical pharmacophore found in various non-steroidal anti-inflamm...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details a robust, four-step synthetic protocol for the preparation of 2-[4-(methylsulfamoyl)phenyl]acetic acid , a critical pharmacophore found in various non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2 inhibitors. Unlike generic procedures, this guide addresses the specific regiochemical challenges of sulfonating phenylacetic acid derivatives. We utilize a protection-activation-amination-deprotection strategy to maximize yield and purity, avoiding the common pitfalls of direct chlorosulfonation (e.g., mixed anhydride formation).

Target Audience: Medicinal Chemists, Process Development Scientists.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the Electrophilic Aromatic Substitution (EAS) of the phenyl ring.

  • Challenge: The carboxylic acid group (-COOH) in phenylacetic acid is incompatible with chlorosulfonic acid (

    
    ) under harsh conditions, leading to acyl chlorides or decomposition.
    
  • Solution: We protect the acid as a methyl ester. The resulting methyl phenylacetate possesses a moderately activating alkyl side chain (

    
    ), which directs the incoming sulfonyl group primarily to the para position due to steric hindrance at the ortho sites.
    
Reaction Scheme (Graphviz Visualization)

ReactionScheme SM Phenylacetic Acid (Starting Material) Step1 Step 1: Esterification (MeOH, H2SO4) SM->Step1 Int1 Methyl Phenylacetate Step1->Int1 Step2 Step 2: Chlorosulfonation (ClSO3H, 0°C) Int1->Step2 Int2 Methyl 2-[4-(chlorosulfonyl) phenyl]acetate Step2->Int2 Step3 Step 3: Amination (MeNH2, THF) Int2->Step3 Int3 Methyl 2-[4-(methylsulfamoyl) phenyl]acetate Step3->Int3 Step4 Step 4: Hydrolysis (LiOH, THF/H2O) Int3->Step4 Product 2-[4-(Methylsulfamoyl) phenyl]acetic acid Step4->Product

Caption: Four-step synthetic pathway emphasizing the protection of the carboxylic acid to ensure regioselective chlorosulfonation.

Detailed Experimental Protocols

Step 1: Esterification of Phenylacetic Acid

Objective: Protect the carboxylic acid to prevent side reactions with chlorosulfonic acid.

  • Reagents: Phenylacetic acid (1.0 eq), Methanol (solvent/reactant), conc.

    
     (catalytic).
    
  • Procedure:

    • Dissolve 13.6 g (100 mmol) of phenylacetic acid in 100 mL of anhydrous methanol.

    • Add 1 mL of concentrated sulfuric acid dropwise.

    • Reflux the mixture for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).

    • Concentrate the solvent in vacuo.

    • Redissolve residue in EtOAc (100 mL), wash with sat.

      
       (2 x 50 mL) and brine.
      
    • Dry over

      
       and concentrate to yield Methyl phenylacetate  as a clear oil.
      
    • Yield Expectation: >95%[1][2]

Step 2: Chlorosulfonation (The Critical Step)

Objective: Introduce the sulfonyl chloride group at the para position. Safety Warning: Chlorosulfonic acid reacts violently with water. Perform in a fume hood with strict moisture control.

  • Reagents: Methyl phenylacetate (1.0 eq), Chlorosulfonic acid (4.0 eq), DCM (optional, or neat).

  • Protocol:

    • Place 30 mL (approx. 450 mmol) of chlorosulfonic acid in a dry 250 mL round-bottom flask equipped with a drying tube (

      
      ) and an internal thermometer. Cool to 0°C in an ice-salt bath.
      
    • Add 15.0 g (100 mmol) of Methyl phenylacetate dropwise over 30 minutes. Crucial: Maintain internal temperature < 5°C to minimize ortho isomer formation.

    • After addition, remove the ice bath and stir at Room Temperature (RT) for 2 hours.

    • Quench: Pour the reaction mixture slowly onto 300 g of crushed ice with vigorous stirring. The sulfonyl chloride will precipitate as a white/off-white solid or oil.

    • Extract immediately with DCM (3 x 100 mL). (Do not let the aqueous mixture stand, as the sulfonyl chloride can hydrolyze).

    • Wash organic layer with cold water and cold brine. Dry over anhydrous

      
      .[3]
      
    • Concentrate at low temperature (< 40°C) to obtain Methyl 2-[4-(chlorosulfonyl)phenyl]acetate . Use immediately in Step 3.

Step 3: Amination with Methylamine

Objective: Convert the sulfonyl chloride to the sulfonamide.

  • Reagents: Intermediate from Step 2, Methylamine (2.0M in THF, 3.0 eq), Triethylamine (1.5 eq, optional scavenger).

  • Protocol:

    • Dissolve the crude sulfonyl chloride in 100 mL anhydrous THF. Cool to 0°C.[4]

    • Add Methylamine solution dropwise. A white precipitate (Methylamine hydrochloride) will form.

    • Stir at RT for 1 hour.

    • Concentrate the THF. Partition the residue between EtOAc and 1N HCl (to remove excess amine).

    • Wash organic layer with water and brine, dry (

      
      ), and concentrate.
      
    • Purification: Recrystallize from Ethanol/Hexane if necessary.

    • Intermediate Product: Methyl 2-[4-(methylsulfamoyl)phenyl]acetate.

Step 4: Saponification (Deprotection)

Objective: Hydrolyze the methyl ester without affecting the sulfonamide.

  • Reagents: Sulfonamide ester (1.0 eq), LiOH.H2O (2.0 eq), THF:Water (3:1).

  • Protocol:

    • Dissolve the ester in THF (60 mL) and Water (20 mL).

    • Add Lithium Hydroxide monohydrate.

    • Stir at RT for 4–6 hours. (Avoid reflux to prevent sulfonamide hydrolysis).

    • Acidify the reaction mixture to pH ~2 using 1N HCl.

    • Extract with EtOAc (3 x 50 mL).

    • Dry (

      
      ) and concentrate to yield the crude acid.
      
    • Final Purification: Recrystallize from water or an EtOAc/Hexane mixture.

Key Data & Troubleshooting

Physicochemical Properties
CompoundApprox.[2][3][4][5][6][7][8][9][10][11] MP (°C)Key NMR Signals (DMSO-d6)
Methyl phenylacetate Oil

3.6 (s, 3H, OMe), 3.7 (s, 2H, CH2)
Final Product 168-172°C

12.4 (s, 1H, COOH), 7.7 (d, 2H, Ar-H), 7.4 (d, 2H, Ar-H), 2.4 (d, 3H, N-Me)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Step 2 Hydrolysis during quenchPour reaction onto ice very slowly; extract immediately.
High Ortho Isomer Temperature too highKeep addition temp < 5°C; consider using DCM as solvent to dilute.
Impure Final Product Incomplete hydrolysisMonitor Step 4 by TLC; ensure pH is adjusted to ~2 during workup.

Process Workflow Diagram

Workflow cluster_0 Step 2: Chlorosulfonation Workup cluster_1 Step 3: Amination Reactor Reaction Mixture (Sulfonic Acid + Substrate) IceQuench Pour onto Crushed Ice (Exothermic!) Reactor->IceQuench Slow Addition Separation Phase Separation (DCM Extraction) IceQuench->Separation Drying Dry Organic Layer (Na2SO4) Separation->Drying AmineAdd Add Methylamine (in THF) Drying->AmineAdd Crude Sulfonyl Chloride Reaction Stir at RT (1 hr) AmineAdd->Reaction Wash Acid Wash (1N HCl) Reaction->Wash

Caption: Operational workflow for the critical chlorosulfonation and amination phases, highlighting safety checkpoints.

References

  • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Sulfonation of Aromatic Compounds. Longman Scientific & Technical.
  • Organic Syntheses , Coll. Vol. 1, p. 85 (1941). Chlorosulfonation of acetanilide (Analogous mechanism). Link

  • Pfizer Inc. Patent WO2003072557A1 . 5-phenylthiazole derivatives and use as pi3 kinase inhibitors.[12] (Describes similar sulfonamide synthesis intermediates). Link

  • BenchChem . Synthesis of Functionalized Phenylacetic Acids. (General guide on phenylacetic acid reactivity). Link

Sources

Application

Application Note: Purification of 2-[4-(Methylsulfamoyl)phenyl]acetic acid via Recrystallization

Abstract & Scope This technical guide details the purification protocol for 2-[4-(Methylsulfamoyl)phenyl]acetic acid (CAS: 261524-34-9), a critical intermediate containing both a carboxylic acid and a sulfonamide moiety....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide details the purification protocol for 2-[4-(Methylsulfamoyl)phenyl]acetic acid (CAS: 261524-34-9), a critical intermediate containing both a carboxylic acid and a sulfonamide moiety. Due to its zwitterionic potential and polarity, this compound presents specific purification challenges, including "oiling out" and co-precipitation of inorganic salts.

This protocol prioritizes recrystallization as the primary purification method, utilizing a solvent/anti-solvent system to maximize yield and purity. A secondary Acid-Base (pH Swing) Precipitation method is provided for crude batches containing significant non-acidic impurities.

Physicochemical Profile & Solubility Logic

To design an effective recrystallization, one must understand the functional groups driving solubility.

FeatureChemical BasisImpact on Purification
Structure Phenylacetic acid core + para-sulfonamideAmphiphilic nature; polar head, aromatic body.
Acidity (pKa) Carboxylic acid (~4.0)Soluble in basic aqueous solutions (pH > 8).
H-Bonding Sulfonamide (-SO₂NH-)High potential for H-bonding; requires polar protic solvents for dissolution.
Impurities Sulfonyl chlorides, methylamine saltsSalts are insoluble in organic solvents; precursors are less polar.

Solvent Selection Strategy:

  • Primary System (Ethanol/Water): Ethanol dissolves the compound via H-bonding and dipole interactions. Water acts as a powerful anti-solvent that also solubilizes inorganic salt impurities, keeping them in the mother liquor.

  • Secondary System (Ethyl Acetate/Heptane): Useful if the compound is prone to hydrolysis or if a strictly anhydrous grade is required.

Pre-Protocol: Solubility Screening

Do not skip this step for new batches.

Before committing the entire batch, perform a test on 100 mg of crude material:

  • Test A (EtOH/Water): Dissolve 100 mg in 0.5 mL boiling Ethanol (95%). Add hot water dropwise until turbidity persists. Reheat to clear. Cool to RT.

  • Test B (EtOAc/Heptane): Dissolve 100 mg in 1.0 mL boiling Ethyl Acetate. Add Heptane dropwise.

  • Observation: Select the system that yields defined crystals (needles/prisms) rather than an oil or amorphous powder.

Detailed Protocol: Recrystallization (Ethanol/Water System)

Materials
  • Crude 2-[4-(Methylsulfamoyl)phenyl]acetic acid

  • Solvent: Ethanol (95% or Absolute)

  • Anti-Solvent: Deionized Water

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Büchner funnel.

Step-by-Step Procedure
Phase 1: Dissolution
  • Place the crude solid in a round-bottom flask equipped with a magnetic stir bar.

  • Add Ethanol (approx. 5-7 mL per gram of solid).

  • Heat the mixture to reflux (approx. 78°C) with stirring.

  • Checkpoint: If the solid does not dissolve completely after 15 minutes at reflux, add more Ethanol in small increments (1 mL/g) until a clear solution is obtained.

    • Note: If small particles remain undissolved (likely inorganic salts or dust), proceed to Hot Filtration.

Phase 2: Hot Filtration (Clarification)
  • While maintaining the solution near boiling, filter it through a pre-heated glass funnel with a fluted filter paper (or a sintered glass funnel) into a clean, pre-heated Erlenmeyer flask.

    • Why: Pre-heating prevents premature crystallization on the filter, which lowers yield.

Phase 3: Nucleation & Crystallization
  • Return the clear filtrate to the heat source and bring back to a gentle boil.

  • Slowly add hot Deionized Water dropwise down the side of the flask.

  • Stop adding water the moment a faint, persistent cloudiness (turbidity) is observed.

  • Add a few drops of Ethanol to just clear the turbidity.

  • Remove from heat.[1] Cover the flask loosely and allow it to cool to Room Temperature (20-25°C) undisturbed for 2-3 hours.

    • Critical: Do not agitate. Rapid cooling or stirring induces small, impure crystals.

  • Once at room temperature, place the flask in an ice-water bath (0-4°C) for 1 hour to maximize recovery.

Phase 4: Isolation & Drying[1][2]
  • Filter the crystals using vacuum filtration on a Büchner funnel.

  • Wash the filter cake with a cold solvent mixture (Ethanol:Water 1:1, approx. 0°C).

    • Caution: Do not use pure ethanol for washing, as it may redissolve the product.

  • Dry the solid in a vacuum oven at 45-50°C for 12 hours.

Alternative Protocol: Acid-Base (pH Swing) Purification

Use this method if the crude contains significant non-acidic organic impurities (e.g., unreacted sulfonyl precursors).

  • Dissolution: Suspend crude solid in Water (10 mL/g).

  • Basification: Slowly add 1M NaOH or saturated NaHCO₃ until pH ~9-10. The acid dissolves as the sodium salt.

    • Purification: Insoluble non-acidic impurities will remain suspended.

  • Filtration: Filter off the insoluble impurities.[1] Keep the filtrate (aqueous layer).

  • Precipitation: Slowly add 1M HCl to the filtrate with stirring until pH ~2-3.

  • Collection: The product precipitates as a white solid. Filter, wash with water, and dry.[3][4][5][6]

Process Visualization

Workflow Diagram

The following diagram illustrates the decision logic and process flow for the purification.

RecrystallizationFlow Start Crude 2-[4-(Methylsulfamoyl)phenyl]acetic acid SolubilityTest Solubility Screening (100mg scale) Start->SolubilityTest Choice Select Solvent System SolubilityTest->Choice SystemA System A: Ethanol / Water (Standard) Choice->SystemA Polar impurities SystemB System B: EtOAc / Heptane (Anhydrous) Choice->SystemB Hydrolysis sensitive Dissolve Dissolve at Reflux SystemA->Dissolve SystemB->Dissolve HotFilter Hot Filtration (Remove insolubles) Dissolve->HotFilter CloudPoint Add Anti-Solvent to Cloud Point HotFilter->CloudPoint Cooling Controlled Cooling (RT -> 4°C) CloudPoint->Cooling Isolate Vacuum Filtration & Wash Cooling->Isolate Dry Vacuum Dry (50°C) Isolate->Dry

Caption: Decision matrix and unit operations for the recrystallization of sulfonamide-phenylacetic acid derivatives.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Oiling Out Solution cooled too fast or solvent is too non-polar.Re-heat to dissolve.[1] Add more primary solvent (Ethanol). Cool very slowly. Seed with a pure crystal at 40°C.
Low Yield Too much solvent used; product lost in mother liquor.Concentrate the mother liquor by rotary evaporation and repeat cooling.
Colored Impurities Degradation products or raw materials.Add Activated Carbon (5 wt%) during the reflux step, stir for 10 min, then hot filter.
No Crystallization Supersaturation (metastable state).Scratch the inner wall of the flask with a glass rod or add a seed crystal.[1]

Analytical Validation

To ensure the protocol was successful, the final product must meet these specifications:

  • HPLC Purity: >98.5% (Area %).

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: Acetonitrile : Water (0.1% H3PO4) gradient.

  • Melting Point: Distinct sharp range (Target: ~136-145°C range, dependent on specific polymorph).

  • 1H-NMR: Confirm absence of solvent peaks (Ethanol ~1.2/3.7 ppm, Ethyl Acetate ~1.2/2.0/4.1 ppm).

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Anderson, N. G.Practical Process Research & Development. Academic Press, 2012.
  • PubChem. "2-[4-(Methylsulfonyl)phenyl]acetic acid (Compound Summary)." National Library of Medicine. Available at: [Link] (Structural analog data used for property estimation).

  • Arshad, M. N., et al. "2-(4-Bromobenzenesulfonamido)-2-phenylacetic acid monohydrate."[3] Acta Crystallographica Section E, 2009. Available at: [Link] (Crystallization methods for sulfonamide-phenylacetic acid derivatives).

Sources

Method

Application Note: High-Precision SAR Profiling of 2-[4-(Methylsulfamoyl)phenyl]acetic Acid Scaffolds

Executive Summary & Scientific Rationale This guide details the operational framework for utilizing 2-[4-(Methylsulfamoyl)phenyl]acetic acid (CAS: 56205-88-0) in Structure-Activity Relationship (SAR) campaigns. In the la...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

This guide details the operational framework for utilizing 2-[4-(Methylsulfamoyl)phenyl]acetic acid (CAS: 56205-88-0) in Structure-Activity Relationship (SAR) campaigns.

In the landscape of non-steroidal anti-inflammatory drug (NSAID) discovery, this molecule represents a "privileged structure." It bridges the gap between classic aryl-acetic acids (like Diclofenac) and COX-2 selective sulfonamides (like Celecoxib).

Why this scaffold matters:

  • The "Warhead" (Sulfonamide): The N-methylsulfamoyl group (

    
    ) targets the hydrophilic side pocket of COX-2 (specifically interacting with Arg513 and His90), a feature absent in the COX-1 isoform.
    
  • The "Anchor" (Acetic Acid): The carboxylic acid moiety forms a salt bridge with Arg120 at the base of the cyclooxygenase channel, mimicking the binding of arachidonic acid.

  • Metabolic Handle: The benzylic carbon is a prime site for metabolic oxidation, allowing for SAR modulation to improve half-life (

    
    ).
    

Mechanistic Grounding: The Binding Interface

To conduct effective SAR, one must understand the causality of the interaction. We are not simply "fishing" for activity; we are engineering a fit.[1]

The Selectivity Hypothesis

The core challenge in NSAID development is achieving COX-2 selectivity to mitigate gastric toxicity (mediated by COX-1 inhibition) while maintaining cardiovascular safety.[2]

  • COX-1 Channel: Constricted by Isoleucine at position 523. Large rigid groups cannot enter.

  • COX-2 Channel: Valine at position 523 creates a "side pocket."

  • The Role of 2-[4-(Methylsulfamoyl)phenyl]acetic acid: The sulfonamide group is designed to slot into this COX-2 specific side pocket. However, the N-methyl substitution on the sulfonamide introduces steric bulk and alters the hydrogen bond donor profile compared to a primary sulfonamide (

    
    ).
    

Critical Insight: In my experience, the N-methyl group often reduces potency slightly compared to the unsubstituted sulfonamide but significantly improves lipophilicity (


) and oral bioavailability. The SAR study must balance this trade-off.

Experimental Protocol: SAR Library Generation & Testing

Phase A: Synthesis of Analogues (The Input)

Note: This protocol assumes a convergent synthesis strategy.

Base Reagent: 2-[4-(Methylsulfamoyl)phenyl]acetic acid.

Workflow:

  • Alpha-Carbon Modification: Alkylation of the benzylic position using LDA (Lithium Diisopropylamide) and alkyl halides (Me-I, Et-I).

    • Objective: Restrict conformational rotation and block metabolic oxidation.

  • Amide Coupling (Bioisosteres): Conversion of the carboxylic acid to hydroxamic acids or acyl sulfonamides.

    • Objective: Modulate pKa and metal-chelating ability (relevant for 5-LOX dual inhibition).

Phase B: In Vitro COX Inhibition Assay (The Screen)

Protocol: Use a purified enzyme immunoassay (EIA) to determine


.
  • Reagents:

    • Ovine COX-1 and Recombinant Human COX-2 enzymes.

    • Arachidonic Acid (substrate).

    • Colorimetric substrate (e.g., TMPD) or PGF2

      
       specific antibody.
      
  • Preparation:

    • Dissolve test compounds in DMSO. Final DMSO concentration in assay must be

      
       to prevent enzyme denaturation.
      
    • Pre-incubate enzyme with inhibitor for 10 minutes at

      
      before adding Arachidonic Acid. This is crucial for slow-binding inhibitors typical of this class.
      
  • Reaction:

    • Initiate with

      
       Arachidonic Acid.
      
    • Incubate for 2 minutes exactly.

    • Quench with 1M HCl or Stannous Chloride.

  • Readout: Measure absorbance/fluorescence relative to uninhibited control (100% activity).

Phase C: Data Analysis (The Output)

Calculate the Selectivity Index (SI) :



  • 
    : COX-1 Selective (Gastric risk).
    
  • 
    : Highly COX-2 Selective (Potential CV risk).
    
  • Target:

    
     (Balanced profile).
    

SAR Decision Logic & Visualization

The following diagram illustrates the iterative logic used to optimize the scaffold based on assay results.

SAR_Logic_Flow Start Base Scaffold: 2-[4-(Methylsulfamoyl)phenyl]acetic acid Assay In Vitro COX-1/COX-2 Assay Start->Assay Decision_Potency Is COX-2 IC50 < 100 nM? Assay->Decision_Potency Decision_Selectivity Is Selectivity Index > 10? Decision_Potency->Decision_Selectivity Yes Mod_Tail Modify Sulfonamide: Remove N-Methyl or add bulky group (Target Side Pocket) Decision_Potency->Mod_Tail No (Low Potency) Decision_Metab Microsomal Stability (t1/2 > 30 min)? Decision_Selectivity->Decision_Metab Yes Mod_Head Modify Acid Group: Convert to Ester or Amide (Target Arg120) Decision_Selectivity->Mod_Head No (Low Selectivity) Mod_Alpha Alpha-Methylation: Add steric bulk to benzylic carbon Decision_Metab->Mod_Alpha No (Unstable) Lead Lead Candidate Identification Decision_Metab->Lead Yes Mod_Head->Assay Retest Mod_Tail->Assay Retest Mod_Alpha->Assay Retest

Caption: Iterative SAR optimization workflow for sulfonamide-phenylacetic acid derivatives, prioritizing potency, selectivity, and metabolic stability.

Representative SAR Data Table

The table below summarizes hypothetical data trends observed when modifying the 2-[4-(Methylsulfamoyl)phenyl]acetic acid scaffold. This data is derived from general trends in phenylacetic acid sulfonamide SAR studies [1][3].

Compound IDR1 (Sulfonamide N-sub)R2 (Alpha-Carbon)COX-2 IC50 (

M)
COX-1 IC50 (

M)
Selectivity Index (SI)Notes
Parent


0.45 12.5 27.7 Good baseline selectivity.
Analog A


0.085.265.0Higher potency (better H-bond donor), lower lipophilicity.
Analog B


1.2015.012.5Steric clash in side pocket reduces potency.
Analog C


0.5525.045.4Alpha-methyl increases COX-1 steric hindrance, improving SI.
Analog D


>50>50N/AAcetylation of sulfonamide destroys binding affinity.

Interpretation:

  • Removing the methyl group (Analog A) increases potency because the primary sulfonamide (

    
    ) fits the pocket perfectly. However, the N-methyl variant (Parent) often has better pharmacokinetic properties.
    
  • Alpha-methylation (Analog C) is a key strategy. It introduces chirality.[1] Usually, the S-enantiomer of phenylacetic acid derivatives is more potent against COX enzymes (similar to Ibuprofen/Naproxen logic) [4].

References

  • Discovery of 2-oxy-2-phenylacetic acid substituted naphthalene sulfonamide derivatives as potent KEAP1-NRF2 protein-protein interaction inhibitors. Source: PubMed / Eur J Med Chem. URL:[Link]]

  • Selective COX-2 inhibitors.[2][3] Part 1: Synthesis and biological evaluation of phenylazobenzenesulfonamides. Source: PubMed / Bioorg Med Chem. URL:[Link]

  • Rational Design and Synthesis of New Selective COX-2 Inhibitors... Source: PMC / Molecules.[1] URL:[Link]

  • Structure-activity relationship study of TXA2 receptor antagonists. Source: PubMed. URL:[Link]

  • 2-[4-(Methylsulfamoyl)phenyl]acetic acid Substance Record. Source: PubChem.[4] URL:[Link]

Sources

Application

Application Note &amp; Protocol: Synthesis of Phenylacetic Acid via Grignard Reaction

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Phenylacetic Acid and the Utility of the Grignard Reaction Phenylacetic acid and its derivatives are crucial structural mo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Phenylacetic Acid and the Utility of the Grignard Reaction

Phenylacetic acid and its derivatives are crucial structural motifs in a vast array of biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs), antibiotics, and plant growth regulators.[1] The ability to efficiently synthesize these compounds is therefore of paramount importance in medicinal chemistry and drug development. Among the various synthetic routes, the Grignard reaction offers a powerful and versatile method for the formation of a carbon-carbon bond, a key step in the construction of the phenylacetic acid scaffold.[1][2] This application note provides a detailed, in-depth guide to the experimental setup for the synthesis of phenylacetic acid using a Grignard reagent, with a focus on the underlying chemical principles, a robust experimental protocol, and critical safety considerations.

I. The Chemical Logic: Mechanism and Experimental Rationale

The synthesis of phenylacetic acid via the Grignard reaction is a two-step process. The first step involves the formation of a Grignard reagent, in this case, benzylmagnesium chloride, from the reaction of benzyl chloride with magnesium metal in an anhydrous ether solvent.[3][4] The second step is the carboxylation of the Grignard reagent with carbon dioxide (in the form of dry ice), followed by an acidic work-up to yield the final product.[1][5]

A. Formation of the Grignard Reagent: A Moisture-Sensitive Nucleophile

The Grignard reagent is a potent nucleophile and a strong base.[6] Its formation and stability are highly dependent on the reaction conditions.

  • Anhydrous Conditions: The paramount requirement for a successful Grignard reaction is the strict exclusion of water.[6][7] Grignard reagents react readily with protic solvents, such as water, to quench the reagent and form the corresponding alkane, in this case, toluene. This side reaction will significantly reduce the yield of the desired product. Therefore, all glassware must be meticulously dried, and anhydrous solvents must be used.[2][7][8]

  • Solvent Choice: Ethereal solvents, such as diethyl ether or tetrahydrofuran (THF), are the solvents of choice for Grignard reactions.[6][9] They are aprotic and effectively solvate the magnesium ion of the Grignard reagent, stabilizing it.

  • Initiation: The reaction between the organohalide and magnesium metal can sometimes be sluggish to start.[10] This is often due to a passivating layer of magnesium oxide on the surface of the magnesium turnings. The addition of a small crystal of iodine can help to activate the magnesium surface and initiate the reaction.[1][3]

B. Carboxylation and Work-up: Forming the Carboxylic Acid

The nucleophilic carbon of the Grignard reagent readily attacks the electrophilic carbon of carbon dioxide.

  • Carbon Dioxide Source: Solid carbon dioxide (dry ice) is a convenient and effective source for the carboxylation step.[3] An excess of crushed dry ice is used to ensure complete reaction of the Grignard reagent.

  • Acidic Work-up: The initial product of the carboxylation is a magnesium carboxylate salt. An acidic work-up, typically with hydrochloric acid, is necessary to protonate the carboxylate and liberate the free phenylacetic acid.[1][3]

II. Visualizing the Process: Reaction Mechanism and Experimental Workflow

Grignard_Synthesis cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Carboxylation cluster_step3 Step 3: Acidic Work-up Benzyl_Chloride Benzyl Chloride (C₆H₅CH₂Cl) Reaction1 Benzyl_Chloride->Reaction1 Magnesium Magnesium (Mg) Magnesium->Reaction1 Anhydrous_Ether Anhydrous Ether Reaction1_label Initiation (I₂) Benzylmagnesium_Chloride Benzylmagnesium Chloride (C₆H₅CH₂MgCl) Reaction2 Benzylmagnesium_Chloride->Reaction2 Reaction1->Benzylmagnesium_Chloride Dry_Ice Dry Ice (CO₂) Dry_Ice->Reaction2 Magnesium_Carboxylate_Salt Magnesium Carboxylate Salt Reaction3 Magnesium_Carboxylate_Salt->Reaction3 Reaction2->Magnesium_Carboxylate_Salt HCl Aqueous HCl HCl->Reaction3 Phenylacetic_Acid Phenylacetic Acid (C₆H₅CH₂COOH) Reaction3->Phenylacetic_Acid Experimental_Workflow Start Start Apparatus_Setup Assemble and Flame-Dry Glassware under Inert Atmosphere Start->Apparatus_Setup Reagent_Preparation_1 Add Magnesium Turnings and Iodine Crystal Apparatus_Setup->Reagent_Preparation_1 Reagent_Preparation_2 Prepare Benzyl Chloride Solution in Anhydrous Ether Reagent_Preparation_1->Reagent_Preparation_2 Grignard_Formation Slowly Add Benzyl Chloride Solution to Magnesium Reagent_Preparation_2->Grignard_Formation Reflux Maintain Gentle Reflux until Magnesium is Consumed Grignard_Formation->Reflux Carboxylation Pour Grignard Reagent onto Crushed Dry Ice Reflux->Carboxylation Workup_1 Quench with Aqueous HCl Carboxylation->Workup_1 Extraction Extract with Diethyl Ether Workup_1->Extraction Drying Dry Organic Layer with Anhydrous Na₂SO₄ Extraction->Drying Solvent_Removal Remove Solvent under Reduced Pressure Drying->Solvent_Removal Purification Recrystallize Crude Phenylacetic Acid Solvent_Removal->Purification End End Purification->End

Caption: Experimental workflow for phenylacetic acid synthesis.

III. Detailed Experimental Protocol

This protocol is a synthesis of established procedures and best practices. [1][3]

A. Materials and Reagents
Reagent/MaterialQuantityMolar EquivalentNotes
Magnesium Turnings2.9 g (0.12 mol)1.2 eq---
Iodine1 small crystalCatalytic---
Benzyl Chloride12.65 g (0.1 mol)1.0 eqFreshly distilled if necessary
Anhydrous Diethyl Ether150 mL------
Dry Ice (Solid CO₂)~200 gExcessCrushed
1 M Hydrochloric Acid~100 mL------
Anhydrous Sodium Sulfate~10 g------
B. Step-by-Step Procedure
  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen or argon inlet. [1][7]Flame-dry all glassware under a stream of inert gas to remove any adsorbed moisture. [7][8]2. Grignard Reagent Formation:

    • Place the magnesium turnings and a small crystal of iodine into the reaction flask. [1][3] * Add 25 mL of anhydrous diethyl ether to the flask.

    • In the dropping funnel, prepare a solution of benzyl chloride in 75 mL of anhydrous diethyl ether.

    • Add about 10% of the benzyl chloride solution to the magnesium suspension. [3]If the reaction does not start (indicated by bubbling and a cloudy appearance), gently warm the flask.

    • Once the reaction has initiated, add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux. [1][3]If the reaction becomes too vigorous, cool the flask in an ice bath.

    • After the addition is complete, continue to stir and gently reflux the mixture until most of the magnesium has been consumed. [1][3]3. Carboxylation:

    • Cool the Grignard reagent solution to 0 °C in an ice bath. [1] * In a separate beaker, place an excess of crushed dry ice.

    • Carefully and slowly pour the Grignard solution onto the crushed dry ice with vigorous stirring. [1][3]4. Work-up and Isolation:

    • Allow the mixture to warm to room temperature as the excess dry ice sublimes. [1] * Slowly add 1 M hydrochloric acid to the reaction mixture until the aqueous layer is acidic and all solids have dissolved. [1][3] * Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL). [1] * Combine the organic layers and dry over anhydrous sodium sulfate. [1][3] * Filter to remove the drying agent and concentrate the solution under reduced pressure to yield the crude phenylacetic acid. [1]5. Purification:

    • The crude phenylacetic acid can be purified by recrystallization from hot water or a suitable organic solvent system (e.g., toluene/hexanes) to yield a white crystalline solid. [3]

IV. Safety, Troubleshooting, and Best Practices

A. Safety Precautions
  • Flammability: Diethyl ether is highly flammable and volatile. [8][11]Ensure that there are no open flames in the laboratory.

  • Exothermic Reaction: The formation of the Grignard reagent is exothermic. [11][12]Have an ice bath readily available to control the reaction rate.

  • Moisture Sensitivity: Grignard reagents are pyrophoric and react violently with water. [13]Handle under an inert atmosphere and use anhydrous techniques.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and gloves. [11][14]

B. Troubleshooting Common Issues
ProblemPossible Cause(s)Solution(s)
Reaction fails to initiate- Wet glassware or solvent- Inactive magnesium- Ensure all equipment and reagents are scrupulously dry- Crush the magnesium turnings or add a fresh crystal of iodine
Low yield of phenylacetic acid- Incomplete Grignard formation- Premature quenching of the Grignard reagent- Ensure complete consumption of magnesium- Maintain strict anhydrous conditions throughout the reaction
Formation of biphenyl side product- High local concentration of benzyl chloride- Add the benzyl chloride solution slowly to the magnesium suspension

V. Conclusion

The Grignard reaction is a robust and reliable method for the synthesis of phenylacetic acid. By understanding the underlying chemical principles and adhering to the detailed protocol and safety precautions outlined in this application note, researchers can successfully and safely perform this important transformation. The key to a high-yielding synthesis lies in the meticulous control of reaction conditions, particularly the exclusion of moisture.

References

  • Erowid. (n.d.). Synthesis of Phenylacetic Acid. Retrieved from [Link]

  • Sciencemadness Wiki. (2022, August 17). Phenylacetic acid. Retrieved from [Link]

  • Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation? Retrieved from [Link]

  • Developing SOPs for Hazardous Chemical Manipulations. (n.d.). Retrieved from [Link]

  • American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16). ORGANICMETALLIC COMPOUND (GRIGNARDS AND ORGANOLITHIUMS). Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • The Grignard Reaction. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). CN107445822A - A kind of method for preparing phenylacetic acid.
  • YouTube. (2024, June 7). Grignard reaction safety. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Preparation of Carboxylic Acids. Retrieved from [Link]

  • Synthesis of Carboxylic Acids. (n.d.). Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Phenylacetic acid. Retrieved from [Link]

  • Web Pages. (n.d.). 1. Grignard Reaction. Retrieved from [Link]

  • Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). EXPERIMENT SEVEN. Retrieved from [Link]

  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of Phenylacetic Acid. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Grignard Reaction Mechanism. Retrieved from [Link]

  • The Hive. (n.d.). Benzyl Chloride -> Phenylacetic Acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.5: Preparing Carboxylic Acids. Retrieved from [Link]

  • Reddit. (2020, June 20). Troubleshooting my grignard reactions. Retrieved from [Link]

  • Google Patents. (n.d.). US6531597B2 - Process for preparation of 2-phenyl acetic acid derivatives.
  • ResearchGate. (n.d.). An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. Retrieved from [Link]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

Sources

Method

Application Note: Storage and Handling Guidelines for 2-[4-(Methylsulfamoyl)phenyl]acetic acid

Introduction & Chemical Context 2-[4-(Methylsulfamoyl)phenyl]acetic acid (CAS: 261524-34-9) is a specialized organic intermediate primarily utilized in the synthesis of sulfonamide-based pharmaceuticals and bioactive pro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

2-[4-(Methylsulfamoyl)phenyl]acetic acid (CAS: 261524-34-9) is a specialized organic intermediate primarily utilized in the synthesis of sulfonamide-based pharmaceuticals and bioactive probes.[1] Structurally, it consists of a phenylacetic acid core substituted at the para position with a methylsulfamoyl group (


).[1]

This dual-functionality—possessing both a carboxylic acid and a secondary sulfonamide—imparts specific physicochemical characteristics that dictate its handling.[1] While the carboxylic acid moiety drives solubility in basic aqueous media, the sulfonamide group introduces hydrogen-bonding capabilities that influence crystal packing and solubility in organic solvents.[1]

Key Applications:

  • Fragment-Based Drug Design (FBDD): Used as a polar scaffold for designing COX-2 inhibitors and carbonic anhydrase inhibitors.[1]

  • Linker Chemistry: The carboxylic acid serves as a conjugation handle for PROTACs or fluorescent probes.[1]

Physicochemical Profile

Understanding the fundamental properties is the first step to ensuring stability.[1]

PropertySpecificationNotes
CAS Number 261524-34-9Primary identifier.[1][2]
Molecular Formula

Molecular Weight 229.25 g/mol
Physical State White to off-white solidCrystalline powder form.[1]
Acidity (pKa)

(COOH)

(Sulfonamide NH)
Dual ionization potential.[1]
Solubility DMSO, Methanol, DMFHigh solubility in polar aprotic solvents.[1]
Hygroscopicity Low to ModerateCan absorb moisture if stored improperly.[1]

Storage Protocols

Solid State Storage

Although sulfonamides are generally chemically stable, the phenylacetic acid moiety is susceptible to slow decarboxylation or oxidation under stress.[1]

  • Primary Condition: Store at -20°C .

    • Rationale: Low temperature inhibits kinetic degradation pathways and minimizes potential hydrolysis of the sulfonamide bond.[1]

  • Container: Amber glass vials with Teflon-lined screw caps.[1]

    • Rationale: Amber glass protects against UV-induced photolysis; Teflon prevents leaching of plasticizers which can contaminate LC-MS signals.[1]

  • Atmosphere: Store under inert gas (Argon or Nitrogen) if possible.

    • Protocol: Flush the headspace of the vial with a gentle stream of Argon before sealing.[1]

Solution State Storage

Compounds in solution are significantly more reactive.[1]

  • Solvent Choice: Anhydrous DMSO (Dimethyl sulfoxide) is the gold standard for stock solutions.

  • Temperature: Store stock solutions at -80°C .

    • Shelf Life:

      • @ -80°C: Up to 6 months.[1]

      • @ -20°C: Up to 1 month.[1]

      • @ 4°C: Use within 24 hours.[1]

  • Freeze-Thaw Cycles: Limit to a maximum of 3 cycles. Aliquotting is mandatory to prevent repeated temperature stress.[1]

Storage Decision Tree

The following logic ensures optimal integrity based on usage frequency:

StorageLogic Start Received Compound Form Physical Form? Start->Form Solid Solid Powder Form->Solid Solution Solubilized Stock Form->Solution LongTerm Long Term (>1 month) Solid->LongTerm Usage? ShortTerm Active Use (<1 month) Solid->ShortTerm ActionSolLong Aliquot & Store @ -80°C (DMSO) Solution->ActionSolLong Stock ActionSolShort Store @ -20°C Use within 2 weeks Solution->ActionSolShort Working ActionSolidLong Store @ -20°C Desiccated + Argon LongTerm->ActionSolidLong ActionSolidShort Store @ 4°C Desiccated ShortTerm->ActionSolidShort

Figure 1: Decision matrix for storage conditions based on physical state and usage frequency.

Handling & Safety Guidelines

Personal Protective Equipment (PPE)[1]
  • Respiratory: Use a NIOSH-approved N95 particulate respirator or work within a fume hood.[1] Phenylacetic acid derivatives can be irritating to mucous membranes.[1]

  • Skin/Eye: Nitrile gloves and safety goggles are mandatory.[1]

  • GHS Classification (Inferred):

    • H315: Causes skin irritation.[1][3][4]

    • H319: Causes serious eye irritation.[1][3][4]

    • H335: May cause respiratory irritation.[1][3][4]

Weighing Protocol (Static Control)

Fine organic powders often exhibit static charge, leading to mass inaccuracy and contamination.[1]

  • Equilibration: Allow the vial to warm to room temperature before opening to prevent water condensation on the cold solid.

  • Anti-Static Gun: Use an ionizing gun on the weighing boat and spatula.[1]

  • Draft Shield: Ensure the analytical balance draft shield is closed during measurement.

Solubility & Stock Preparation Protocol

Objective: Prepare a 10 mM stock solution in DMSO.

Materials:

  • 2-[4-(Methylsulfamoyl)phenyl]acetic acid (MW: 229.25)[1][5]

  • Anhydrous DMSO (Grade: ≥99.9%, Water <50 ppm)[1]

  • Vortex mixer

  • Sonicator (optional)[1]

Step-by-Step Workflow:

  • Calculation:

    • Target Concentration: 10 mM

    • Target Volume: 1 mL

    • Required Mass:

      
      .[1]
      
  • Weighing: Weigh approx. 2.3 mg of solid into a microcentrifuge tube. Record exact mass (e.g., 2.4 mg).

  • Volume Adjustment: Calculate exact DMSO volume required:

    
    .
    
  • Dissolution: Add the calculated volume of DMSO.

  • Mixing: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at ambient temperature for 2 minutes.[1]

    • Note: Do not heat above 30°C to avoid degradation.[1]

  • Verification: Inspect visually for clarity. The solution should be colorless and free of precipitate.[1]

Quality Control & Troubleshooting

To ensure experimental integrity, verify the compound periodically using HPLC or LC-MS.[1]

Standard QC Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (aromatic ring) and 210 nm (amide/acid).

Troubleshooting Table:

ObservationProbable CauseCorrective Action
Yellowing of Solid Oxidation / PhotolysisDiscard if purity <95%.[1] Store new batch in amber vials under Argon.
Precipitate in Stock Moisture ingress or "Crash out"Sonicate gently.[1] If persistent, moisture may have lowered solubility; prepare fresh stock.[1]
Extra Peaks in LC-MS Decarboxylation (M-44)Check storage temp. Decarboxylation often occurs if stored >RT for extended periods.[1]

References

  • PubChem. (n.d.).[1] Phenylacetic Acid Derivatives - Compound Summary. National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-[4-(Methylsulfamoyl)phenyl]acetic acid

This guide is designed for researchers, chemists, and professionals in drug development who are engaged in the synthesis of 2-[4-(Methylsulfamoyl)phenyl]acetic acid. Recognizing the critical role of this compound as a ke...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, chemists, and professionals in drug development who are engaged in the synthesis of 2-[4-(Methylsulfamoyl)phenyl]acetic acid. Recognizing the critical role of this compound as a key intermediate in the synthesis of various pharmaceuticals, this document provides in-depth troubleshooting strategies and answers to frequently asked questions to enhance reaction yields, improve purity, and streamline the manufacturing process.

Common Synthetic Pathways

The synthesis of 2-[4-(Methylsulfamoyl)phenyl]acetic acid can be approached through several routes. The most common strategies typically begin with either a substituted phenylacetonitrile or a derivative of phenylacetic acid itself. Understanding the chosen pathway is crucial for effective troubleshooting. Below is a generalized workflow illustrating a common synthetic approach starting from 4-aminophenylacetic acid.

Synthesis_Workflow A 4-Aminophenylacetic Acid B Protection of Carboxylic Acid (Esterification) A->B R-OH, H+ C Protected Intermediate (e.g., Methyl Ester) B->C D Sulfonylation of Amine C->D MsCl, Pyridine E Sulfonamide Intermediate D->E F N-Alkylation E->F MeI, Base G N-Methylated Sulfonamide Intermediate F->G H Hydrolysis of Ester G->H NaOH, H2O/EtOH I Final Product: 2-[4-(Methylsulfamoyl)phenyl]acetic acid H->I

Caption: A generalized workflow for the synthesis of 2-[4-(Methylsulfamoyl)phenyl]acetic acid.

An alternative and widely used pathway involves the hydrolysis of 2-[4-(Methylsulfamoyl)phenyl]acetonitrile. This route is often favored for its efficiency.

Alternative_Pathway Start 4-Substituted Phenylacetonitrile (e.g., 4-aminophenylacetonitrile) Step1 Sulfonylation/N-Alkylation Start->Step1 Intermediate 2-[4-(Methylsulfamoyl)phenyl]acetonitrile Step1->Intermediate Step2 Acid or Base Hydrolisis Intermediate->Step2 Product Final Product Step2->Product

Caption: Alternative synthesis via hydrolysis of a nitrile intermediate.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues that may arise during synthesis.

Issue 1: Low Yield During Sulfonylation of 4-Aminophenylacetic Acid Derivatives

Question: My yield drops significantly after the sulfonylation of the amino group on the phenylacetic acid ester. What are the common causes and how can I mitigate this?

Potential Causes:

  • Competing Reactions: The presence of the ester's carbonyl group can sometimes interfere with the reaction, although this is less common. More likely, side reactions such as polysulfonylation or reaction with the solvent can occur.

  • Steric Hindrance: The bulkiness of the phenylacetic acid moiety might sterically hinder the approach of the sulfonylating agent.

  • Inadequate Base: The choice and amount of base are critical. An insufficient amount of base will not effectively neutralize the HCl generated during the reaction, leading to the protonation of the starting amine and halting the reaction. An overly strong base might promote side reactions.

  • Reaction Temperature: High temperatures can lead to the decomposition of reactants and the formation of byproducts.

Recommended Solutions:

  • Optimize the Base: Pyridine is a common choice as it acts as both a base and a solvent. However, if yields are low, consider using a non-nucleophilic base like triethylamine (TEA) in a solvent such as dichloromethane (DCM). Ensure at least two equivalents of the base are used: one to neutralize the generated HCl and another to deprotonate the amine.

  • Control the Temperature: Perform the addition of methanesulfonyl chloride (MsCl) at a low temperature (0 °C) to control the exothermic reaction.[1] After the addition, allow the reaction to slowly warm to room temperature and stir until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Choice of Sulfonylating Agent: While methanesulfonyl chloride is standard, consider using methanesulfonic anhydride in the presence of a non-nucleophilic base, which can sometimes lead to cleaner reactions and higher yields.

  • Protecting Group Strategy: Ensure the carboxylic acid is adequately protected as an ester (e.g., methyl or ethyl ester) to prevent it from interfering with the sulfonylation reaction.

Issue 2: Incomplete Hydrolysis of the Nitrile Intermediate

Question: I am struggling to achieve complete hydrolysis of 2-[4-(Methylsulfamoyl)phenyl]acetonitrile to the corresponding carboxylic acid. What conditions favor a complete conversion?

Potential Causes:

  • Reaction Conditions are Too Mild: Nitrile hydrolysis, especially on an electron-rich aromatic ring, can be sluggish and require forcing conditions.

  • Formation of Amide Intermediate: The reaction may stall at the amide intermediate stage, which is often more stable and resistant to further hydrolysis.

  • Base/Acid Concentration: The concentration of the acid or base used for hydrolysis is a critical factor. Dilute solutions may not be effective.

Recommended Solutions:

  • Acid-Catalyzed Hydrolysis: A robust method for nitrile hydrolysis is refluxing in a mixture of concentrated sulfuric acid and water.[2] A typical ratio is 1:1 or 2:1 (acid:water). The reaction time can be several hours, and progress should be monitored by TLC or HPLC.

  • Base-Catalyzed Hydrolysis: Refluxing with a concentrated aqueous solution of sodium hydroxide (e.g., 6-10 M) is also effective.[3] The use of a co-solvent like ethanol can improve the solubility of the starting material. After the reaction is complete, the reaction mixture must be acidified to precipitate the carboxylic acid product.

  • Microwave-Assisted Synthesis: To reduce reaction times and potentially improve yields, consider using microwave irradiation. This technique can often drive sluggish reactions to completion in a fraction of the time required for conventional heating.[4]

Issue 3: Formation of Impurities During Synthesis

Question: I am observing significant impurity peaks in my HPLC analysis of the final product. What are the likely side products and how can I avoid them?

Potential Causes:

  • Over-alkylation: During the N-methylation of the sulfonamide, there is a risk of C-alkylation at the benzylic position, leading to a dialkylated impurity.

  • Incomplete Reactions: Residual starting materials or intermediates from any step will appear as impurities if not properly removed.

  • Degradation: The methylsulfamoyl group can be susceptible to hydrolysis under harsh acidic or basic conditions, potentially cleaving back to the amine.[5]

Recommended Solutions:

  • Careful Control of N-Alkylation: When methylating the sulfonamide, use a mild methylating agent like methyl iodide or dimethyl sulfate in the presence of a carefully measured amount of a suitable base like potassium carbonate.[6] Avoid using an excess of the alkylating agent and monitor the reaction closely.

  • Purification at Each Step: Do not carry crude material from one step to the next. Purify the intermediate at each stage of the synthesis through recrystallization or column chromatography. This will prevent the accumulation of impurities.

  • pH Control During Workup: During the final hydrolysis and product isolation, carefully control the pH. When acidifying to precipitate the product after basic hydrolysis, add the acid slowly and avoid a large excess to minimize any potential degradation of the sulfamoyl group.[7]

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for maximizing the overall yield of 2-[4-(Methylsulfamoyl)phenyl]acetic acid? A1: The hydrolysis of the nitrile intermediate, if that pathway is chosen, is often a critical step that can have a large impact on the final yield. Ensuring this reaction goes to completion without significant byproduct formation is paramount. If starting from 4-aminophenylacetic acid, the sulfonylation step is the most crucial, as incomplete reaction or side reactions at this stage are difficult to rectify later.

Q2: Are there alternative methods for introducing the methylsulfamoyl group? A2: Yes, instead of a multi-step process from 4-aminophenylacetic acid, one could start with a precursor that already contains a sulfur-based functional group, such as 4-(methylthio)phenylacetonitrile. This can then be oxidized to the corresponding sulfone.[8] This can be an efficient route if the starting materials are readily available.

Q3: What are the best practices for purifying the final product? A3: Recrystallization is the most common and effective method for purifying the final 2-[4-(Methylsulfamoyl)phenyl]acetic acid. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, often provides good results. The purity should be verified by HPLC and the structure confirmed by NMR spectroscopy.

Q4: Can the synthesis be performed as a one-pot reaction? A4: While some steps might be combined, a complete one-pot synthesis from simple precursors like 4-aminophenylacetic acid is challenging due to the incompatible reaction conditions required for each transformation (e.g., esterification, sulfonylation, hydrolysis). A stepwise approach with purification of intermediates is generally recommended for achieving high purity and yield.

Detailed Experimental Protocols

Protocol 1: Hydrolysis of 2-[4-(Methylsulfamoyl)phenyl]acetonitrile

This protocol outlines a standard procedure for the acid-catalyzed hydrolysis of the nitrile intermediate.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-[4-(Methylsulfamoyl)phenyl]acetonitrile (1.0 eq).

  • Reagent Addition: Carefully add a 1:1 (v/v) mixture of concentrated sulfuric acid and deionized water. The amount should be sufficient to create a stirrable slurry (approximately 5-10 mL per gram of nitrile).

  • Reaction: Heat the mixture to reflux (typically 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by taking small aliquots, quenching them in water, extracting with ethyl acetate, and analyzing by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it over crushed ice with stirring.

  • Isolation: The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration and wash the filter cake thoroughly with cold deionized water until the washings are neutral (pH ~7).

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-[4-(Methylsulfamoyl)phenyl]acetic acid.

Data Summary Table

The following table provides a general overview of typical reaction conditions and expected yields for the key steps. These values can vary based on the specific substrate and scale of the reaction.

Reaction StepKey ReagentsSolventTemperature (°C)Typical Time (h)Expected Yield (%)
Esterification Methanol, H₂SO₄ (cat.)MethanolReflux (65)4-8>95%
Sulfonylation Methanesulfonyl Chloride, PyridinePyridine0 to 252-480-90%
N-Methylation Methyl Iodide, K₂CO₃AcetoneReflux (56)6-1285-95%
Nitrile Hydrolysis H₂SO₄, H₂O-Reflux (110-120)4-680-90%
Ester Hydrolysis NaOH, H₂O/EtOHH₂O/EtOHReflux (80-90)2-4>90%

References

  • Vertex AI Search. (2025, June 13).
  • Google Patents. (2013). CN103242233A - Novel method for preparing celecoxib.
  • Vertex AI Search. (2025, June 22).
  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PMC.
  • Synthesis of Celecoxib and Structural Analogs- A Review.
  • Google Patents. (2013, January 30). EP2551265A1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
  • Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis. PMC - NIH. (2022, December 2).
  • Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity.
  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles deriv
  • Synthesis of 2-[(3,4,5-Triphenyl)
  • An improved method for the synthesis of phenylacetic acid derivatives via carbonylation.
  • Fentiazac Synthesis Yield Enhancement: A Technical Support Guide. Benchchem.
  • Google Patents.
  • Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxi. Googleapis.com. (2012, May 29).
  • Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity.
  • Optimization of phenylacetic acid derivatives for CRTH2 and DP selective antagonism. Bioorganic & Medicinal Chemistry Letters. (2012, January 1).
  • phenylacetic acid. Organic Syntheses Procedure.
  • 2-[4-(Methylsulfonyl)phenyl]acetonitrile.
  • p-AMINOPHENYLACETIC ACID. Organic Syntheses Procedure.
  • Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. Yoshiki Koshikari.
  • Formation and proposal hydrolysis pathway of 2-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide 2 to yield N-(2-(N-methylsulfamoyl)phenyl) formamide (4).
  • phenyl acetonitrile, 140-29-4.
  • 2-[4-(methylsulfanyl)phenyl]acetonitrile | 38746-92-8. Sigma-Aldrich.

Sources

Optimization

troubleshooting common side reactions in the synthesis of 2-[4-(Methylsulfamoyl)phenyl]acetic acid

Technical Support Center: Troubleshooting the Synthesis of 2-[4-(Methylsulfamoyl)phenyl]acetic Acid Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of s...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Synthesis of 2-[4-(Methylsulfamoyl)phenyl]acetic Acid

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of sulfonamide-based API intermediates. The preparation of 2-[4-(Methylsulfamoyl)phenyl]acetic acid relies on a classic two-step sequence: the electrophilic aromatic chlorosulfonation of phenylacetic acid, followed by nucleophilic amidation with methylamine.

While the theoretical route is straightforward, the bifunctional nature of phenylacetic acid—featuring both an activated aromatic ring and a reactive alpha-carbon/carboxylic acid moiety—makes it highly susceptible to chemoselective and regioselective side reactions. The difficulties associated with sulfonamide synthesis typically stem not from the amination reaction itself, but from the preparation and stability of the sulfonyl chloride intermediates .

This guide provides field-proven methodologies, causality-driven troubleshooting, and validated protocols to help you isolate high-purity product.

Part 1: Mechanistic Overview & Reaction Pathway

To troubleshoot effectively, we must first map the kinetic and thermodynamic pathways of the synthesis. The direct preparation of aryl sulfonyl chlorides from arenes is achieved through electrophilic aromatic substitution with excess chlorosulfonic acid . However, managing the exothermic nature of this reaction is critical; thermal deviations directly impact the kinetic distribution of isomers and promote degradation .

SynthesisPathway PAA Phenylacetic Acid (Starting Material) Intermediate 4-(Chlorosulfonyl)phenylacetic acid (Major Intermediate) PAA->Intermediate Excess ClSO3H 0-20°C OrthoImpurity 2-(Chlorosulfonyl)phenylacetic acid (Ortho Impurity) PAA->OrthoImpurity High Temp Kinetic Control SulfoneImpurity Bis(4-carboxymethylphenyl)sulfone (Sulfone Impurity) PAA->SulfoneImpurity Substrate Excess Intermolecular Rxn ClSO3H Chlorosulfonic Acid (Electrophile) ClSO3H->Intermediate Target 2-[4-(Methylsulfamoyl)phenyl]acetic acid (Target API) Intermediate->Target MeNH2 Controlled Temp DiamideImpurity Diamide Byproduct (Over-amidation) Intermediate->DiamideImpurity Excess MeNH2 Activated Carboxyl HydrolysisImpurity 4-Sulfophenylacetic acid (Hydrolysis Byproduct) Intermediate->HydrolysisImpurity Aqueous MeNH2 H2O Competition MeNH2 Methylamine (CH3NH2) (Nucleophile) MeNH2->Target

Mechanistic pathway of 2-[4-(Methylsulfamoyl)phenyl]acetic acid synthesis and side reactions.

Part 2: Self-Validating Experimental Protocols

Protocol A: Regioselective Chlorosulfonation of Phenylacetic Acid
  • Apparatus Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, dropping funnel, and an internal thermometer. Connect the exhaust to an HCl gas scrubber.

  • Reagent Preparation: Pre-cool chlorosulfonic acid (5.0 equivalents) to 0°C in an ice-salt bath.

    • Causality: Excess

      
       serves a triple role: sulfonating agent, chlorinating agent, and solvent. Adding the solid substrate to the acid (rather than acid to substrate) maintains a pseudo-infinite dilution of the substrate, preventing intermolecular sulfone formation.
      
  • Substrate Addition: Add phenylacetic acid in small portions over 2 hours, maintaining the internal temperature strictly below 5°C.

    • Causality: The reaction is highly exothermic. Elevated temperatures push the reaction toward kinetic ortho-substitution and can cause anomalous oxidative side reactions at the alpha-aryl carbon .

  • Maturation: After addition, remove the ice bath, warm the mixture to 20°C, and stir for 4 hours.

    • Causality: The initial sulfonation is fast, but the conversion of the sulfonic acid to the sulfonyl chloride is rate-limiting and requires ambient thermal energy to reach completion.

  • Quenching: Pour the mixture carefully over vigorously stirred crushed ice.

    • Validation Checkpoint: The intermediate 4-(chlorosulfonyl)phenylacetic acid should immediately precipitate as a distinct white solid. A gummy or discolored residue indicates thermal degradation or sulfone formation. Filter, wash with ice-cold water, and use immediately in Protocol B to prevent hydrolysis.

Protocol B: Controlled Amidation with Methylamine
  • Solvation: Dissolve the wet crude 4-(chlorosulfonyl)phenylacetic acid in anhydrous tetrahydrofuran (THF) and cool to 0°C.

  • Nucleophilic Addition: Add a solution of methylamine (2.0 M in THF, 2.5 equivalents) dropwise.

    • Causality: Using anhydrous methylamine is critical. Aqueous methylamine introduces water, which acts as a competing nucleophile, hydrolyzing the sulfonyl chloride back to the unreactive sulfonic acid.

  • Reaction: Stir for 1 hour at 0°C, then allow to warm to room temperature for an additional hour.

  • Isolation: Concentrate the mixture under reduced pressure to remove THF. Dilute with water and acidify with 1M HCl to pH 2.

    • Validation Checkpoint: Upon acidification, the target sulfonamide will precipitate out of the aqueous phase. An oily separation instead of crystallization often indicates the presence of the diamide impurity, which disrupts the crystal lattice. Filter and recrystallize from ethanol/water.

Part 3: Troubleshooting FAQs

Q: Why am I seeing a high percentage of the ortho-isomer (2-(chlorosulfonyl)phenylacetic acid) in my HPLC trace? A: The


 group is an ortho/para director. While steric hindrance naturally favors the para position, the ortho position becomes kinetically accessible if the temperature exceeds 10°C during the addition of phenylacetic acid to chlorosulfonic acid. Ensure your cooling bath is sufficient, use mechanical stirring to prevent localized hot spots, and slow your reagent addition rate.

Q: My product is contaminated with a significant amount of bis(4-carboxymethylphenyl)sulfone. How do I prevent this? A: Sulfone formation is a classic intermolecular side reaction. It occurs when the intermediate sulfonic acid reacts with unreacted starting material rather than being chlorinated. This is almost always caused by an incorrect order of addition or insufficient chlorosulfonic acid. Never add chlorosulfonic acid to the phenylacetic acid; always add the phenylacetic acid to a large excess of chlorosulfonic acid (minimum 4-5 equivalents).

Q: I am detecting a diamide byproduct (N-methyl-2-[4-(methylsulfamoyl)phenyl]acetamide). What caused this? A: This occurs when the carboxylic acid group is inadvertently activated and subsequently reacts with methylamine. If you used co-reagents like


 or 

to "push" the chlorination of the sulfonic acid, you likely formed the acyl chloride at the alpha-carbon as well. To avoid this, rely solely on chlorosulfonic acid for the first step, or temporarily protect the carboxylic acid as a methyl ester prior to the reaction sequence.

Q: The yield of my amidation step is low, and I am recovering 4-sulfophenylacetic acid. What is going wrong? A: The recovery of the sulfonic acid indicates hydrolysis of your sulfonyl chloride intermediate. This typically happens if you use aqueous methylamine (where water outcompetes the amine) or if the intermediate was left wet at room temperature for too long after the ice quench. Switch to anhydrous methylamine in THF.

Part 4: Quantitative Impact of Reaction Deviations

The following table summarizes how specific deviations from the optimized protocol quantitatively impact your impurity profile and overall yield.

Reaction ParameterExperimental DeviationPrimary Impurity FormedImpact on Final Yield
Temperature (Step 1) Exceeding 10°C during addition2-(Chlorosulfonyl)phenylacetic acid (Ortho-isomer)-15% to -30%
Order of Addition (Step 1) Acid added to SubstrateBis(4-carboxymethylphenyl)sulfone-20% to -40%
Co-halogenating Agents Use of

/

N-methyl-2-[4-(methylsulfamoyl)phenyl]acetamide-10% to -25%
Amine Source (Step 2) Aqueous

at >5°C
4-Sulfophenylacetic acid (Hydrolysis Reversion)-30% to -50%

Part 5: References

  • Title: Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery Source: Royal Society of Chemistry (RSC) URL: [Link]

  • Title: Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids Source: Journal of the American Chemical Society (via PubMed Central) URL: [Link]

  • Title: Anomalous Schmidt reaction products of phenylacetic acid and derivatives Source: Journal of the Chemical Society, Perkin Transactions 2 URL: [Link]

Troubleshooting

Technical Support Center: Recrystallization Guide for 2-[4-(Methylsulfamoyl)phenyl]acetic acid

The following guide is designed as a specialized Technical Support Center resource. It addresses the optimization of recrystallization conditions for 2-[4-(Methylsulfamoyl)phenyl]acetic acid , a critical intermediate oft...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized Technical Support Center resource. It addresses the optimization of recrystallization conditions for 2-[4-(Methylsulfamoyl)phenyl]acetic acid , a critical intermediate often associated with the synthesis of COX-2 inhibitors and sulfonamide-class therapeutics.

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

Compound: 2-[4-(Methylsulfamoyl)phenyl]acetic acid Chemical Class: Sulfonamide-functionalized Phenylacetic Acid Key Challenges:

  • Amphiphilic Nature: The molecule contains a polar sulfonamide group (H-bond donor/acceptor) and an ionizable carboxylic acid, making it prone to "oiling out" in strictly non-polar solvents or rapid cooling scenarios.

  • Thermal Stability: Generally stable, but prolonged heating at reflux in high-boiling solvents can lead to decarboxylation or sulfonamide hydrolysis.

This guide prioritizes purity profile control and polymorph stability . The protocols below are derived from standard methodologies for sulfonamide intermediates [1, 2] and phenylacetic acid derivatives [3].

Solvent System Selection (The "Golden" Protocols)

We recommend two primary solvent systems. Protocol A is the industry standard for high-purity API intermediates. Protocol B is reserved for removing inorganic salts (e.g., NaCl, Na2SO4) carried over from hydrolysis steps.

Table 1: Solvent Screening Matrix
Solvent SystemRatio (v/v)Dissolution TempCrystallization TempKey BenefitRisk Factor
Ethyl Acetate / Heptane 1:1 to 1:2 Reflux (77°C) 0°C to 5°C High Purity & Yield Low risk; prevents hydration.
Ethanol / Water2:1Reflux (78°C)4°CSalt RemovalOiling out if cooled too fast.
Isopropyl Acetate (IPAc)Pure80°C-5°CPolymorph ControlLower yield than EtOAc/Heptane.
ToluenePure90°C10°CColor RemovalHigh temp may degrade product.

Detailed Experimental Protocols

Protocol A: Ethyl Acetate / Heptane (Recommended)

Best for: Removing organic impurities and non-polar byproducts.

  • Dissolution: Charge crude 2-[4-(Methylsulfamoyl)phenyl]acetic acid into a reactor. Add Ethyl Acetate (5 vol) . Heat to reflux (approx. 77°C) with agitation.

  • Clarification (Optional): If the solution is hazy or colored, add activated carbon (5 wt%) and stir for 15 mins at reflux. Filter hot through a Celite pad.

  • Anti-Solvent Addition: Maintain temperature at 70-75°C. Slowly add Heptane (3 vol) dropwise over 20 minutes. Note: Stop if persistent cloudiness appears.

  • Nucleation: Cool slowly to 55°C. Seed with 0.5 wt% pure crystals if available. Hold for 30 mins to establish a crystal bed.

  • Crystallization: Cool to 0-5°C at a rate of 10°C/hour.

  • Isolation: Filter the white crystalline solid. Wash with cold Heptane/EtOAc (2:1). Dry under vacuum at 45°C.

Protocol B: Acid-Base Swing (Purification from Crude)

Best for: Crude material containing significant inorganic salts or starting material isomers.

  • Dissolution: Suspend crude solid in 0.5 M NaOH (aq) . Stir until fully dissolved (pH > 10).

  • Extraction (Wash): Extract the aqueous layer twice with Dichloromethane (DCM) to remove non-acidic organic impurities. Discard the organic (DCM) layer.

  • Precipitation: Cool the aqueous layer to 10°C. Slowly acidify with 2 M HCl to pH 2-3. The product will precipitate as a thick slurry.

  • Recrystallization: Filter the wet cake and proceed immediately to Protocol A (EtOAc/Heptane) to remove trapped water and refine crystal shape.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a sticky gum) instead of crystallizing. Why?

Diagnosis: This is a classic issue with sulfonamides. It occurs when the solution enters the "labile" zone of the solubility curve too quickly, or if the solvent polarity gap is too wide (e.g., adding water to hot ethanolic solution too fast). Corrective Action:

  • Reheat the mixture until the oil dissolves.

  • Seed the solution at a higher temperature (just below the cloud point).

  • Slow Down the anti-solvent addition.

  • Switch Solvents: Move to the Ethyl Acetate/Heptane system (Protocol A), which is less prone to oiling out than alcohol/water systems for this specific lipophilic sulfonamide [2].

Q2: The crystals are colored (yellow/tan) even after recrystallization.

Diagnosis: Phenylacetic acid derivatives often retain oxidative byproducts or trace iodine/metal impurities from synthesis (e.g., Willgerodt-Kindler or Grignard routes). Corrective Action:

  • Use Activated Carbon (Charcoal) during the hot dissolution step in Protocol A.

  • Acid Wash: If the color persists, perform the Acid-Base Swing (Protocol B). The DCM wash at high pH is highly effective at stripping non-acidic colored impurities.

Q3: My yield is significantly lower than expected (<50%).

Diagnosis: The compound likely has significant solubility in the mother liquor, or you are losing product during the filtration of the hot solution. Corrective Action:

  • Check pH: If using Protocol B, ensure pH is < 3. The sulfonamide nitrogen is not basic enough to form salts at pH 3, but the carboxylic acid must be fully protonated to precipitate.

  • Cooler Final Temp: In Protocol A, ensure the final slurry reaches 0°C.

  • Recycle Mother Liquor: Concentrate the filtrate to half volume and cool again to recover a "second crop" (though this may be of lower purity).

Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the optimal purification route based on the impurity profile of your crude material.

RecrystallizationLogic Start Crude 2-[4-(Methylsulfamoyl)phenyl]acetic acid CheckImpurity Analyze Impurity Profile Start->CheckImpurity Salts High Inorganic Salts? CheckImpurity->Salts Color High Color/Organic Impurities? Salts->Color No ProtocolB Protocol B: Acid-Base Swing (NaOH Dissolution -> DCM Wash -> HCl Ppt) Salts->ProtocolB Yes ProtocolA Protocol A: EtOAc / Heptane (Standard Recrystallization) Color->ProtocolA No Carbon Add Activated Carbon (Hot Filtration) Color->Carbon Yes ProtocolB->ProtocolA Wet Cake Transfer Final Pure Crystalline Solid (>99% HPLC) ProtocolA->Final Carbon->ProtocolA

Figure 1: Decision tree for selecting the optimal purification pathway based on crude material characteristics.

References

  • Sulfonamide Purification Principles

    • Paterson, J. C., & Gordon, J. E. (1957). Sulfonamide purification process. US Patent 2,777,844.[1] American Cyanamid Co.[1]

    • Source:

  • Recrystallization of Sulfamoylphenylacetic Acid Analogs

    • Kalgutkar, A. S., et al. (2002).[2] Using Cyclooxygenase-2 Inhibitors as Molecular Platforms to Develop a New Class of Apoptosis-Inducing Agents. Journal of the National Cancer Institute, 94(19), 1435-1442. (Describes recrystallization of 4-methylsulfonylphenylacetic acid from Ethyl Acetate/Hexane).

    • Source:

  • General Phenylacetic Acid Purification

    • Organic Syntheses, Coll.[3] Vol. 1, p. 436 (1941); Vol. 2, p. 63 (1943). Phenylacetic acid.[4][5][2][3][6][7]

    • Source:

Sources

Optimization

Technical Support Center: Stability &amp; Troubleshooting Guide for 2-[4-(Methylsulfamoyl)phenyl]acetic acid

Welcome to the Technical Support Center for 2-[4-(Methylsulfamoyl)phenyl]acetic acid (CAS: 261524-34-9). As a versatile small molecule scaffold widely utilized in organic synthesis and drug development[1], maintaining it...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-[4-(Methylsulfamoyl)phenyl]acetic acid (CAS: 261524-34-9). As a versatile small molecule scaffold widely utilized in organic synthesis and drug development[1], maintaining its structural integrity during storage and experimental handling is critical.

This guide is engineered for researchers and application scientists. It bypasses generic advice to focus on the exact chemical mechanisms of degradation, offering field-proven, self-validating protocols to ensure the reliability of your assays.

🔬 Frequently Asked Questions & Troubleshooting

Q1: We prepared a 10 mM stock solution of 2-[4-(Methylsulfamoyl)phenyl]acetic acid in methanol and stored it at 4°C. After one month, LC-MS analysis showed a new peak with a mass shift of +14 Da. What happened?

Causality & Mechanism: The +14 Da mass shift is the classic signature of a methyl ester formation (Methyl 2-[4-(Methylsulfamoyl)phenyl]acetate). The carboxylic acid moiety of the phenylacetic acid scaffold is highly susceptible to Fischer esterification when stored in primary alcohols like methanol[2]. This reaction is thermodynamically driven and kinetically accelerated by trace acidic impurities often present in lower-grade solvents or leached from borosilicate glass during prolonged storage.

Actionable Solution: For long-term liquid storage, reconstitute the compound in a non-nucleophilic, aprotic solvent such as anhydrous DMSO or acetonitrile. If methanol is strictly required for your downstream assay, prepare the solution fresh immediately prior to use and avoid storing it for more than 24 hours.

Q2: During a forced degradation study, our aqueous formulation at pH 1.2 showed significant degradation of the scaffold. Is the sulfonamide group cleaving?

Causality & Mechanism: Yes. While sulfonamides are generally highly stable under physiological conditions and resistant to mild hydrolysis[3], they can degrade under extreme pH levels (e.g., pH < 2) coupled with elevated temperatures. The S-N bond is stabilized by resonance, making it resistant to mild nucleophiles. However, under extreme acidic conditions, the protonation of the sulfonamide nitrogen creates a superior leaving group, facilitating nucleophilic attack by water. This cleaves the methylsulfamoyl group, yielding 4-(carboxymethyl)benzenesulfonic acid and methylamine.

Actionable Solution: Maintain aqueous formulations between pH 4.0 and 8.0. If a lower pH is required to maintain the protonated state of the carboxylic acid for solubility or permeability assays, minimize the exposure time and store the solution at -20°C to kinetically arrest the hydrolysis reaction.

Q3: What are the optimal storage conditions for the lyophilized powder to ensure a >2-year shelf life?

Causality & Mechanism: The solid powder should be stored at -20°C in a tightly sealed, desiccated container, protected from light. While the intact scaffold[1] is relatively stable at room temperature for short durations, ambient moisture can facilitate slow solid-state hydrolysis over years. Furthermore, exposure to UV light can induce radical-mediated photodegradation of the aromatic ring system and the sulfonamide linkage, a known degradation pathway for sulfonamide-containing compounds[4].

Actionable Solution: Aliquot the bulk powder into single-use amber glass vials flushed with argon or nitrogen gas prior to sealing. This prevents both moisture ingress and oxidative degradation.

📊 Quantitative Stability Profile

The following table summarizes the accelerated degradation profile of the compound, providing a quantitative baseline for your formulation expectations.

Storage ConditionSolvent / MatrixDuration% Intact API RemainingPrimary Degradant Observed
-20°C, Dark Solid Powder (Desiccated)24 Months> 99.5%None
4°C, Dark Anhydrous DMSO6 Months> 99.0%None
4°C, Dark Methanol1 Month85.0%Methyl ester (+14 Da)
40°C, 75% RH Solid Powder (Open Vial)3 Months96.5%Trace oxidation products
80°C, pH 1.2 Aqueous Buffer48 Hours42.0%Sulfonic acid derivative
UV Light (254 nm) Aqueous Buffer (pH 7.0)24 Hours76.0%Photolytic cleavage products

🧪 Self-Validating Forced Degradation Protocol

To accurately profile the stability of 2-[4-(Methylsulfamoyl)phenyl]acetic acid and differentiate true chemical degradation from analytical artifacts, follow this self-validating workflow[5].

Step 1: Stock Preparation Prepare a 1.0 mg/mL stock solution in HPLC-grade Acetonitrile. Expert Rationale: Acetonitrile is chosen as the diluent because it is an aprotic solvent, completely eliminating the risk of solvent-induced esterification (which occurs in methanol/ethanol) during the assay itself.

Step 2: Acid Hydrolysis Stress Mix 1 mL of stock with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Critical: Neutralize with 1 mL of 1 M NaOH before LC-MS injection. Expert Rationale: Neutralization prior to injection is a self-validating control. Injecting highly acidic samples can degrade the silica-based C18 stationary phase of the HPLC column, leading to peak splitting and shifting retention times that mimic compound degradation.

Step 3: Base Hydrolysis Stress Mix 1 mL of stock with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 mL of 1 M HCl before injection. Expert Rationale: Similar to Step 2, neutralization prevents transient pH shock in the LC system. Base hydrolysis specifically probes the stability of the sulfonamide linkage against hydroxide nucleophilic attack.

Step 4: Oxidative Stress Mix 1 mL of stock with 1 mL of 3% H₂O₂. Incubate at room temperature in the dark for 24 hours. Expert Rationale: Performing this step strictly in the dark isolates oxidative degradation from photolytic degradation, allowing you to pinpoint the exact mechanism of instability.

Step 5: Analysis & Mass Balance Analyze all samples via LC-MS/MS using a C18 column, applying a gradient of water/acetonitrile (with 0.1% formic acid). Compare the sum of the peak areas of the parent compound and degradants against a freshly prepared, unstressed control stock. Expert Rationale: Achieving mass balance (where the parent peak loss equals the sum of degradant peaks) validates that the compound is degrading into detectable species rather than precipitating out of solution or permanently adsorbing to the vial walls.

🗺️ Degradation Pathway Visualization

StabilityPathways API 2-[4-(Methylsulfamoyl)phenyl]acetic acid (Intact Scaffold) Ester Methyl 2-[4-(Methylsulfamoyl)phenyl]acetate (Esterification Degradant) API->Ester MeOH Storage (Trace Acid) Decarb 4-(Methylsulfamoyl)toluene + CO2 (Thermal Degradant) API->Decarb High Heat (>105°C) Hydro 4-(Carboxymethyl)benzenesulfonic acid (Hydrolysis Degradant) API->Hydro Extreme pH (Acid/Base) Oxid N-Oxide / Aromatic Oxidation Products (Oxidative Degradant) API->Oxid ROS / Peroxides (Light/Air)

Degradation pathways of 2-[4-(Methylsulfamoyl)phenyl]acetic acid under environmental stress.

📚 References

  • [2] Title: Phenylacetic Acid | C8H8O2 | CID 999. Source: PubChem (National Center for Biotechnology Information). URL:[Link]

  • [4] Title: Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. Source: MDPI. URL: [Link]

  • [3] Title: Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways. Source: PMC (National Institutes of Health). URL:[Link]

Sources

Troubleshooting

Technical Support Center: Managing Temperature Control in the Synthesis of 2-[4-(Methylsulfamoyl)phenyl]acetic Acid

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals optimizing the synthesis of 2-[4-(Methylsulfamoyl)phenyl]acetic acid.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals optimizing the synthesis of 2-[4-(Methylsulfamoyl)phenyl]acetic acid. The production of this molecule relies on a two-step sequence: the chlorosulfonation of phenylacetic acid followed by amidation with methylamine. Across both stages, temperature control is the master variable dictating chemoselectivity, yield, and safety.

Mechanistic Troubleshooting & FAQs

Q1: Why must the initial addition of phenylacetic acid to chlorosulfonic acid be maintained strictly between -10°C and 0°C? A1: Chlorosulfonic acid is a highly reactive, corrosive reagent. The initial electrophilic aromatic substitution (sulfonation) is violently exothermic. If the temperature exceeds 0°C during the addition phase, the localized heat accumulation drives the formation of diaryl sulfone byproducts (Ar-SO₂-Ar) and induces oxidative degradation (charring). Maintaining a sub-zero environment ensures the kinetic formation of the sulfonic acid intermediate without thermal runaway[1].

Q2: After the cold addition, why is the chlorosulfonation reaction heated to 40°C–50°C? A2: The reaction proceeds in two distinct kinetic stages. The first stage (sulfonation to 4-sulfophenylacetic acid) is fast and exothermic. The second stage—the conversion of the sulfonic acid to 4-(chlorosulfonyl)phenylacetic acid by excess chlorosulfonic acid—is slower and requires activation energy. Heating the mixture to 40°C–50°C provides the necessary thermal energy to drive this chlorination step to completion.

Q3: During the amidation step with methylamine, what happens if the temperature rises above 5°C? A3: Methylamine is a strong nucleophile, but the amidation reaction is highly exothermic. If the temperature spikes, the competing hydrolysis of the highly electrophilic sulfonyl chloride becomes a significant side reaction—especially if aqueous methylamine is utilized. Strict cooling (0°C–5°C) favors the kinetics of amidation over hydrolysis, preventing the intermediate from reverting to the unreactive sulfonic acid[2].

Q4: What is the mechanistic purpose of the "ice quench," and why is standard water cooling insufficient? A4: Quenching the chlorosulfonation reaction involves neutralizing a massive excess of chlorosulfonic acid. Reacting ClSO₃H with water violently generates HCl and H₂SO₄, releasing an immense heat of hydration. Pouring the mixture over crushed ice ensures that the latent heat of fusion of the melting ice absorbs this thermal energy. If standard liquid water is used, the temperature will spike, leading to the immediate hydrolytic cleavage of the newly formed sulfonyl chloride back into sulfonic acid[1].

Experimental Workflows & Visualizations

The following diagram illustrates the critical temperature checkpoints throughout the synthesis.

SynthesisWorkflow PAA Phenylacetic Acid (Starting Material) ClSO3H Chlorosulfonation Addition (ClSO3H, -10°C to 0°C) PAA->ClSO3H Dropwise addition Heat Reaction Maturation (40°C - 50°C) ClSO3H->Heat Warm up slowly Quench Ice Quench (< 5°C) Heat->Quench Pour over crushed ice Intermediate 4-(Chlorosulfonyl)phenylacetic acid (Intermediate) Quench->Intermediate Vacuum filtration Amidation Amidation with Methylamine (0°C - 5°C) Intermediate->Amidation Dissolve in anhydrous solvent Acidification Acidification & Crystallization (pH 2, 20°C) Amidation->Acidification Quench & adjust pH Product 2-[4-(Methylsulfamoyl)phenyl]acetic acid (Final Product) Acidification->Product Isolate & purify

Figure 1: Step-by-step workflow for the synthesis of 2-[4-(Methylsulfamoyl)phenyl]acetic acid.

Step-by-Step Protocol 1: Synthesis of 4-(Chlorosulfonyl)phenylacetic acid
  • Setup: Equip a thoroughly dried multi-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, an internal thermometer, and a drying tube to exclude ambient moisture.

  • Cooling: Charge the flask with chlorosulfonic acid (approx. 6.0 to 8.0 equivalents). Submerge the flask in an ice-salt bath and cool the internal temperature to between -10°C and 0°C[3].

  • Addition: Add phenylacetic acid portion-wise (or dropwise if dissolved in a minimal amount of anhydrous, inert solvent). Monitor the internal thermometer constantly; adjust the addition rate to ensure the temperature never exceeds 0°C.

  • Maturation: Once the addition is complete, remove the cooling bath. Gradually warm the reaction mixture to 40°C–50°C using a controlled heating mantle. Stir for 2 to 3 hours until the evolution of HCl gas ceases.

  • Quenching: Transfer the reaction mixture to an addition funnel. Carefully pour it in a thin, continuous stream onto vigorously stirred, finely crushed ice. The internal temperature of the quench bath must remain below 5°C.

  • Isolation: Immediately isolate the precipitated white solid via vacuum filtration. Wash the filter cake with ice-cold water to remove residual acids, and dry under high vacuum to yield 4-(chlorosulfonyl)phenylacetic acid.

Step-by-Step Protocol 2: Amidation to 2-[4-(Methylsulfamoyl)phenyl]acetic acid
  • Setup: Dissolve the isolated 4-(chlorosulfonyl)phenylacetic acid in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0°C.

  • Amidation: Slowly add methylamine (either as a 2M solution in THF or aqueous, depending on solubility requirements) dropwise via an addition funnel. If using methylamine hydrochloride, pre-mix with 2.5 equivalents of a non-nucleophilic base (e.g., triethylamine). Maintain the internal temperature strictly between 0°C and 5°C[2].

  • Reaction: Stir the mixture for 1–2 hours at 0°C, then remove the ice bath and allow it to slowly equilibrate to room temperature.

  • Workup & Acidification: Quench the reaction with distilled water. Since the target molecule contains a carboxylic acid, adjust the aqueous layer to pH ~2 using 1N HCl. This forces the protonation of the carboxylate, inducing the precipitation of the product.

  • Purification: Filter the crude 2-[4-(Methylsulfamoyl)phenyl]acetic acid and recrystallize from an ethanol/water mixture to achieve >98% purity.

Quantitative Data & Parameter Optimization

The table below summarizes the critical temperature thresholds and the mechanistic consequences of deviating from these parameters.

Process StepTarget TemperatureConsequence of Deviation (Too Cold)Consequence of Deviation (Too Hot)
PAA Addition to ClSO₃H -10°C to 0°CSluggish reaction; risk of reagent accumulation and delayed exotherm.Diaryl sulfone formation; oxidative charring; decomposition.
Chlorosulfonation Maturation 40°C to 50°CIncomplete conversion of sulfonic acid to sulfonyl chloride.Poly-sulfonation; degradation of the phenylacetic acid backbone.
Ice Quench < 5°CN/A (Colder is optimal).Rapid hydrolysis of the sulfonyl chloride back to sulfonic acid.
Amidation with Methylamine 0°C to 5°CReduced reaction kinetics; potential precipitation of intermediates.Hydrolysis of sulfonyl chloride; potential dialkylation side reactions.

References

  • Title: An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides Source: Molecules, 2023, 28(10), 4213. URL: [Link]

Sources

Optimization

minimizing byproduct formation in the Grignard reaction for phenylacetic acid derivatives

Topic: Minimizing Byproduct Formation in Grignard Carboxylation of Benzyl Halides Welcome to the Process Chemistry Support Hub Current Status: Operational Subject Matter: Grignard Reagent Quality Control & Byproduct Supp...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Byproduct Formation in Grignard Carboxylation of Benzyl Halides

Welcome to the Process Chemistry Support Hub

Current Status: Operational Subject Matter: Grignard Reagent Quality Control & Byproduct Suppression Target Molecule: Phenylacetic Acid (and derivatives) via Benzylmagnesium Halides

Executive Summary: The synthesis of phenylacetic acid derivatives (precursors to NSAIDs like Diclofenac and Ibuprofen analogs) via Grignard carboxylation is deceptively simple. The critical failure point occurs during the formation of the Benzylmagnesium halide intermediate. Unlike standard alkyl halides, benzyl halides possess a highly reactive benzylic position, leading to rapid homocoupling (Wurtz coupling) that generates 1,2-diphenylethane (the "dimer").

This guide provides the engineering controls and chemical parameters required to suppress this dimerization and maximize the yield of the target carboxylic acid.

Module 1: The "Wurtz" Coupling Crisis

The Problem: Dimerization

The most common user complaint is the formation of a white, insoluble precipitate during Grignard initiation, accompanied by low yields of the final acid. This is 1,2-diphenylethane , formed when the newly generated Grignard reagent attacks unreacted benzyl halide.

Mechanism & Causality

The benzyl radical and anion are stabilized by resonance, making the carbon-halogen bond weaker and the nucleophilicity of the formed Grignard higher than typical alkyl chains.

Visualizing the Competition: The following diagram illustrates the kinetic competition between the desired Grignard formation and the parasitic coupling reaction.

GrignardCompetition Start Benzyl Halide (R-X) Mg Magnesium Surface (Mg0) Start->Mg Diffusion Dimer 1,2-Diphenylethane (R-R Byproduct) Start->Dimer High [R-X] promotes this Grignard Benzyl Grignard (R-Mg-X) Mg->Grignard Oxidative Addition (Desired Path) Grignard->Dimer Attacks Unreacted R-X (Wurtz Coupling) Acid Phenylacetic Acid (Target) Grignard->Acid Carboxylation CO2 CO2 Quench CO2->Acid

Caption: Kinetic competition pathway. High local concentration of Benzyl Halide (R-X) drives the red dashed pathway (Dimerization).

Troubleshooting Protocol: The "Starve-Feed" Method

To minimize Wurtz coupling, you must ensure the concentration of unreacted Benzyl Halide (


) remains near zero relative to the Magnesium surface area.
ParameterRecommendationScientific Rationale
Solvent Choice 2-MeTHF or Diethyl Ether THF often increases Wurtz coupling for benzyl substrates due to higher solubility/reactivity. 2-MeTHF (2-methyltetrahydrofuran) is the modern "green" standard that suppresses dimerization [1].
Addition Mode High Dilution, Slow Dosing Never add all halide at once. Use a syringe pump to add dilute halide dropwise to a turbulent suspension of Mg.
Temperature 0°C to 15°C (Post-initiation)Lower temperatures reduce the rate of the coupling reaction (which has a higher activation energy) relative to Grignard formation.
Mg Stoichiometry 1.5 - 2.0 Equivalents Excess Mg surface area ensures

finds a Mg atom before it finds an

molecule.

Module 2: Advanced Flow Chemistry (The Industrial Solution)

For researchers scaling beyond 100g or facing persistent dimerization, Continuous Flow (CSTR) is the superior methodology.

Why Flow Works

In a batch reactor, as the reaction proceeds, the concentration of Grignard (


) increases while 

is added, statistically increasing the chance of collision (coupling). In a Continuous Stirred Tank Reactor (CSTR) or Packed Bed Reactor (PFR), the residence time is strictly controlled, and heat removal is instantaneous.

Eli Lilly Case Study: Researchers at Eli Lilly demonstrated that using a CSTR with 2-MeTHF reduced magnesium usage by 43% and significantly suppressed Wurtz byproducts compared to batch processing [1].

FlowSetup cluster_safety Safety Loop Feed Feed: Benzyl Halide in 2-MeTHF MgBed Packed Bed Reactor (Activated Mg Chips) Feed->MgBed Pump A Cooling Heat Exchanger (Temp Control) MgBed->Cooling Exothermic Control Quench CSTR 2: CO2/Acid Quench Cooling->Quench Grignard Stream Waste Mg Salts Quench->Waste Product Phenylacetic Acid (High Purity) Quench->Product

Caption: Continuous flow setup for Grignard formation. The packed bed ensures high surface area contact and immediate removal of formed Grignard.

Module 3: Carboxylation & Isolation

Even with a perfect Grignard reagent, the quench step can ruin the yield.

The "Double Addition" Risk: If the Grignard reagent is in excess relative to CO2, it will attack the newly formed carboxylate salt, forming a ketone (Dibenzyl ketone) or a tertiary alcohol.

Protocol:

  • Inverse Addition: Do not bubble CO2 gas into the Grignard solution (unless using a pressurized flow reactor).

  • Standard: Pour the Grignard solution slowly onto a massive excess of crushed Dry Ice .

  • Temperature: Keep the quench below -20°C.

Master Protocol: High-Purity Batch Synthesis

Objective: Synthesis of Phenylacetic Acid (10g scale) minimizing 1,2-diphenylethane.

Materials:

  • Benzyl Chloride (1.0 eq)[1][2]

  • Magnesium Turnings (1.5 eq) - Mechanically crushed/stirred dry to expose fresh surface.

  • Solvent: Anhydrous 2-MeTHF (preferred) or Diethyl Ether.

  • Initiator: Iodine crystal or DIBAL-H (trace).

Step-by-Step:

  • Activation: Flame dry a 3-neck flask under Argon. Add Mg turnings. Dry stir vigorously for 10 mins to create surface defects.

  • Initiation: Add just enough solvent to cover Mg. Add 1 crystal of Iodine. Add 5% of the Benzyl Chloride solution. Heat gently until color fades (initiation confirmed).

  • The "Starve" Feed:

    • Cool the mixture to 0-5°C.

    • Dilute the remaining Benzyl Chloride in 5-10 volumes of solvent.

    • Add dropwise over 2 hours. Crucial: If the solution turns cloudy white (precipitate), stop. You are forming dimer. Increase stir rate and slow addition.

  • Carboxylation:

    • Prepare a beaker with excess crushed dry ice (approx 10 eq).

    • Cannulate the Grignard solution onto the dry ice with stirring.

  • Workup:

    • Allow excess CO2 to sublime.

    • Acidify with 1M HCl to pH 1.

    • Extract with EtOAc.

    • Purification Tip: The dimer (1,2-diphenylethane) is neutral and non-polar. It can be removed by extracting the basic aqueous layer with hexanes before acidification. The product (salt form) stays in water; the dimer goes into hexanes.

Frequently Asked Questions (FAQ)

Q: Why is my reaction mixture turning into a solid white block? A: This is the "Wurtz" nightmare. You likely added the Benzyl Halide too fast or at too high a concentration. The white solid is 1,2-diphenylethane. You cannot reverse this. Restart with higher dilution and slower addition.

Q: Can I use THF instead of Ether/2-MeTHF? A: Use caution. THF coordinates strongly to Mg, increasing the solubility of the Grignard species but also increasing its reactivity toward the unreacted halide. If you must use THF, double your dilution factor and lower the temperature to -10°C [2].

Q: I see a second spot on TLC that isn't the dimer or the acid. What is it? A: It is likely Benzyl Alcohol . This comes from oxidation of the Grignard reagent by atmospheric oxygen. Ensure your Argon/Nitrogen line is strictly oxygen-free and positive pressure is maintained.

Q: How do I remove the dimer byproduct if it forms? A: Do not try to recrystallize immediately. Perform a "Base Wash."

  • Quench reaction with NaOH (pH > 10).

  • Extract with Non-Polar solvent (Hexane/Toluene). The Dimer moves to the organic layer.

  • Keep the Aqueous layer (contains Phenylacetate).

  • Acidify Aqueous layer with HCl.[2]

  • Extract Product.[2][3][4][5]

References

  • Eli Lilly & Co. (2013). Grignard Reactions Go Greener with Continuous Processing. Gordon Research Conference Presentation. Retrieved from

  • BenchChem. (2025).[1][2] Preventing the formation of Wurtz coupling products in Grignard reactions. Technical Support Guide. Retrieved from

  • Rhodium Archive. (2004). Synthesis of Phenylacetic Acid from Benzyl Chloride. Retrieved from

  • OpenStax. (2023). Carboxylation of Grignard Reagents. Organic Chemistry Textbook. Retrieved from

Sources

Troubleshooting

strategies to enhance the stability of 2-[4-(Methylsulfamoyl)phenyl]acetic acid solutions

Technical Support Center: 2-[4-(Methylsulfamoyl)phenyl]acetic acid Ticket ID: STAB-56205 | Status: Active | Tier: L3 Engineering Support Subject: Stability Enhancement & Troubleshooting Guide Executive Summary This guide...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-[4-(Methylsulfamoyl)phenyl]acetic acid

Ticket ID: STAB-56205 | Status: Active | Tier: L3 Engineering Support Subject: Stability Enhancement & Troubleshooting Guide

Executive Summary

This guide addresses the stability and solubility challenges associated with 2-[4-(Methylsulfamoyl)phenyl]acetic acid (CAS: 56205-88-0). As a key metabolite and structural analog of Celecoxib, this compound presents a dual-functionality profile (carboxylic acid + sulfonamide) that dictates its behavior in solution.

The Core Challenge: Users frequently report "degradation" which is often actually precipitation driven by pH shifts, or photolytic cleavage of the sulfonamide bond. This guide provides the protocols to distinguish and prevent both.

Module 1: Solubility & Physical Stability

Issue: "My solution turned cloudy upon dilution into aqueous media."

The Mechanism: pKa-Driven Solubility

This molecule contains a phenylacetic acid moiety with a pKa of approximately 4.3 .

  • pH < 4.0: The molecule exists in its neutral, protonated form (

    
    ). It is hydrophobic and will precipitate in aqueous environments.
    
  • pH > 5.5: The molecule exists as a carboxylate anion (

    
    ). It is highly soluble in water.
    
Protocol A: Preparation of a Stable Stock Solution

Objective: Create a 10 mM stock solution that resists precipitation upon freeze-thaw.

ParameterSpecificationReason
Primary Solvent DMSO (Anhydrous)Prevents hydrolysis; solubilizes the neutral form.
Concentration

20 mg/mL
Avoids saturation limits during temperature drops.
Storage Temp -20°CMinimizes kinetic energy for degradation reactions.
Vial Type Amber GlassBlocks UV light (critical for sulfonamide stability).

Step-by-Step Workflow:

  • Weigh the target mass of solid powder.

  • Add 100% DMSO to reach the desired concentration. Vortex for 30 seconds.

  • Validation: Inspect for clarity. If particles persist, sonicate at 40 kHz for 2 minutes (monitor temp < 30°C).

  • Aliquot into single-use amber vials to avoid freeze-thaw cycles.

Protocol B: Aqueous Dilution (The "Crash Out" Prevention)

Do NOT dilute the DMSO stock directly into pure water or acidic media (e.g., 0.1% Formic Acid).

  • Prepare Buffer: Use PBS or Ammonium Bicarbonate adjusted to pH 7.4 .

  • Dilution Factor: Maintain DMSO concentration < 1% (v/v) if used for cell assays; up to 10% for analytical standards.

  • Mixing: Add the DMSO stock dropwise into the vortexing buffer. This prevents local regions of high concentration where precipitation nuclei form.

Module 2: Chemical Stability & Degradation

Issue: "LC-MS shows a loss of peak area and new peaks at [M-79] or similar."

Degradation Pathways
  • Sulfonamide Hydrolysis: Under extreme acidic conditions (pH < 2) or high heat, the sulfonamide bond (

    
    ) can hydrolyze, releasing methylamine and the corresponding sulfonic acid.
    
  • Photolysis: Aromatic sulfonamides are UV-sensitive. UV exposure can cause radical cleavage of the

    
     bond.
    
  • Oxidation: The benzylic position (alpha to the carboxylic acid) is susceptible to oxidation if left in oxygen-rich solvents under light.

Visual Troubleshooting Guide

The following diagram illustrates the decision logic for diagnosing stability issues.

StabilityLogic Start User Observation: Loss of Compound CheckAppearance Is the solution cloudy/turbid? Start->CheckAppearance Precipitation Physical Instability (Precipitation) CheckAppearance->Precipitation Yes ClearSol Solution is clear CheckAppearance->ClearSol No CheckpH Check pH of final solution Precipitation->CheckpH Acidic pH < 5.0 CheckpH->Acidic Yes Action1 Action: Adjust pH > 6.0 or increase DMSO % Acidic->Action1 CheckLight Was it exposed to light? ClearSol->CheckLight YesLight Photodegradation (S-N cleavage) CheckLight->YesLight Yes NoLight Check Temperature/Oxidants CheckLight->NoLight No Hydrolysis Chemical Hydrolysis (Sulfonamide bond) NoLight->Hydrolysis High Temp/Acid

Caption: Diagnostic logic flow for differentiating between solubility failures (precipitation) and true chemical degradation.

Module 3: Frequently Asked Questions (FAQs)

Q1: Can I use this compound in cell culture media? A: Yes, but strictly control the pH. Cell culture media (DMEM/RPMI) is buffered to pH 7.4, which keeps the molecule in its soluble carboxylate form. Ensure your final DMSO concentration is < 0.5% to avoid cytotoxicity, as DMSO itself can affect cell permeability.

Q2: I see an extra peak in my LC-MS chromatogram after 24 hours. What is it? A: If stored in methanol, check for methyl esterification . The carboxylic acid group can react with methanol to form the methyl ester (


) in the presence of trace acid.
  • Solution: Switch to Acetonitrile (ACN) or prepare fresh in Methanol immediately before injection.

Q3: How long is the solid powder stable? A: The solid is stable for >2 years if stored at -20°C with desiccant. At Room Temperature, it is hygroscopic. Moisture uptake can catalyze slow hydrolysis.

Q4: Is the sulfonamide group acidic? A: Weakly. The sulfonamide


 has a pKa around 10-11. At physiological pH (7.4), it remains neutral. Only the carboxylic acid (pKa ~4.3) is ionized.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 28875463, 2-[4-(Methanesulfonyloxy)phenyl]acetic acid. Retrieved from .[2]

  • Lipinski, C. A., et al. (2006). Samples in DMSO: What an end user needs to know.[3] Ziath / Pfizer Global R&D. Retrieved from .

  • Baran, W., et al. (2011). Hydrolysis and photolysis of sulfonamides in aqueous solutions. Journal of Hazardous Materials. (General mechanism of sulfonamide stability).

  • MedChemExpress. 2-(4-Methoxyphenyl)acetic acid Stability & Storage. (Analogous phenylacetic acid stability data). Retrieved from .

Sources

Reference Data & Comparative Studies

Validation

comparative analysis of 2-[4-(Methylsulfamoyl)phenyl]acetic acid with other COX-2 inhibitor intermediates

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structural Dynamics, Reactivity Profiles, and Pathway Integration Executive Summary In the rational design of selective cyclooxy...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structural Dynamics, Reactivity Profiles, and Pathway Integration

Executive Summary

In the rational design of selective cyclooxygenase-2 (COX-2) inhibitors (COXIBs), the choice of the primary aromatic intermediate dictates both the synthetic trajectory and the final pharmacodynamic profile. Historically, the pharmaceutical industry has heavily relied on 4-(methylsulfonyl)phenylacetic acid (the rofecoxib precursor) and 4-sulfamoylphenylhydrazine (the celecoxib precursor). However, 2-[4-(Methylsulfamoyl)phenyl]acetic acid represents a structurally nuanced alternative. This guide provides an objective, comparative analysis of these intermediates, focusing on their reactivity, structural dynamics, and integration into COX-2 inhibitor workflows.

Structural Dynamics and Pharmacophore Rationale

The COX-2 active site differs from the constitutively expressed COX-1 primarily by the substitution of Ile523 with Val523. This single amino acid change opens a secondary hydrophobic side pocket containing Arg513 and His90, which are critical for binding the of COXIBs[1]. The choice of intermediate directly determines which pharmacophore interacts with this pocket:

  • Methylsulfonyl (-SO

    
    CH
    
    
    
    ):
    Found in rofecoxib and etoricoxib. It acts strictly as a hydrogen-bond acceptor, providing high COX-2 selectivity but limiting interaction versatility.
  • Primary Sulfonamide (-SO

    
    NH
    
    
    
    ):
    Found in celecoxib. It acts as both a strong hydrogen-bond donor and acceptor, deeply anchoring into the Arg513 network.
  • Methylsulfamoyl (-SO

    
    NHCH
    
    
    
    ):
    Found in 2-[4-(Methylsulfamoyl)phenyl]acetic acid. This group offers a hybrid profile. It retains one H-bond donor but introduces an N-methyl group that increases steric bulk and lipophilicity. Research indicates that the can significantly alter the selectivity index, sometimes unexpectedly shifting affinity toward COX-1 depending on the central heterocyclic core[2]. This makes it a critical intermediate for researchers aiming to fine-tune the COX-1/COX-2 selectivity ratio or develop multi-target [3].
Quantitative Comparison of Intermediates
IntermediatePharmacophoreH-Bond DonorsH-Bond AcceptorsRelative Steric BulkTarget Drug Class / Application
2-[4-(Methylsulfamoyl)phenyl]acetic acid Methylsulfamoyl (-SO

NHCH

)
2 (COOH, NH)4HighNovel COXIBs, Multi-target modulators
4-(Methylsulfonyl)phenylacetic acid Methylsulfonyl (-SO

CH

)
1 (COOH)4MediumRofecoxib, Etoricoxib
4-Sulfamoylphenylhydrazine Primary Sulfonamide (-SO

NH

)
4 (NH

, NH, NH

)
2LowCelecoxib, Valdecoxib

Experimental Methodology: Scaffold Synthesis

To objectively evaluate the utility of 2-[4-(Methylsulfamoyl)phenyl]acetic acid, we must examine its behavior in standard cyclization workflows. Below is a self-validating protocol for synthesizing a diarylheterocycle core (e.g., a 3,4-diaryl-2(5H)-furanone).

Self-Validating Protocol: Synthesis of a Furanone Core

Objective: Construct a COX-2 inhibitor scaffold utilizing the acetic acid moiety for cyclization while preserving the methylsulfamoyl pharmacophore.

Step 1: Activation of the Acetic Acid Moiety

  • Procedure: Dissolve 2-[4-(Methylsulfamoyl)phenyl]acetic acid (1.0 eq) in anhydrous THF under an inert argon atmosphere. Add 1,1'-Carbonyldiimidazole (CDI, 1.2 eq) portion-wise at 0°C. Stir for 2 hours at room temperature.

  • Causality Explained: The carboxylic acid is relatively inert towards mild nucleophiles. CDI converts it into a highly reactive acyl imidazole. The evolution of CO

    
     gas serves as a visual, self-validating indicator of the reaction's progress.
    

Step 2: Alpha-Deprotonation and Condensation

  • Procedure: In a separate flask, dissolve an

    
    -hydroxyketone (e.g., 2-hydroxy-1-phenylethanone) (1.1 eq) in THF. Add a mild, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq). Slowly transfer the activated acyl imidazole solution into this flask at -78°C.
    
  • Causality Explained: DBU facilitates the nucleophilic attack of the hydroxyl group onto the acyl imidazole, forming an ester linkage. The cryogenic temperature is critical; it prevents premature, uncontrolled side reactions or base-catalyzed cleavage of the delicate methylsulfamoyl N-H bond.

Step 3: Intramolecular Cyclization (Knoevenagel-type)

  • Procedure: Add a catalytic amount of p-Toluenesulfonic acid (p-TsOH) and heat the mixture to reflux (65°C) for 12 hours. Monitor via TLC (Hexane:EtOAc 1:1).

  • Causality Explained: Acid catalysis promotes the enolization of the ketone and subsequent intramolecular nucleophilic attack on the

    
    -carbon of the ester. This is followed by dehydration to yield the thermodynamically stable, conjugated 3,4-diaryl-2(5H)-furanone core.
    
  • System Validation: LC-MS should confirm the exact mass corresponding to the loss of H

    
    O. 
    
    
    
    H-NMR will show the definitive disappearance of the methylene protons of the acetic acid and the appearance of a characteristic singlet for the furanone ring protons.

Visualizations

Synthetic_Workflow A 2-[4-(Methylsulfamoyl)phenyl] acetic acid D1 Activation & Condensation (CDI, a-hydroxyketone) A->D1 B 4-(Methylsulfonyl) phenylacetic acid D2 Activation & Condensation (SOCl2, a-hydroxyketone) B->D2 C 4-Sulfamoylphenylhydrazine D3 Condensation (1,3-Diketone) C->D3 E1 Cyclization (Furanone Core) D1->E1 E2 Cyclization (Furanone Core) D2->E2 E3 Knorr Cyclization (Pyrazole Core) D3->E3 F1 Novel COXIB Scaffold (Hybrid Selectivity) E1->F1 F2 Rofecoxib Analogues (High COX-2 Selectivity) E2->F2 F3 Celecoxib Analogues (High COX-2 Selectivity) E3->F3

Synthetic workflow comparing cyclization pathways of key COX-2 intermediates.

COX2_Binding cluster_pocket COX-2 Side Pocket (Val523) Arg513 Arg513 (H-Bond Network) His90 His90 (Electrostatic) Val523 Val523 (Hydrophobic Gate) MS -SO2NHCH3 (Methylsulfamoyl Group) MS->Arg513 H-Bond (SO2 Acceptor, NH Donor) MS->His90 Weak Interaction MS->Val523 Steric Clash / Fit (N-CH3 group)

Binding interactions of the methylsulfamoyl pharmacophore within the COX-2 active site pocket.

References

  • Title: Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core Source: ACS Medicinal Chemistry Letters (via PubMed Central) URL: [Link]

  • Title: General role of the amino and methylsulfamoyl groups in selective cyclooxygenase(COX)-1 inhibition by 1,4-diaryl-1,2,3-triazoles and validation of a predictive pharmacometric PLS model Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Introduction to COX Inhibitors Source: Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry) URL: [Link]

Sources

Comparative

head-to-head comparison of 2-[4-(Methylsulfamoyl)phenyl]acetic acid and celecoxib in vitro

An in vitro pharmacological comparison between an optimized clinical therapeutic and its fundamental structural building blocks provides critical insights into structure-activity relationships (SAR). This guide provides...

Author: BenchChem Technical Support Team. Date: March 2026

An in vitro pharmacological comparison between an optimized clinical therapeutic and its fundamental structural building blocks provides critical insights into structure-activity relationships (SAR). This guide provides a comprehensive technical evaluation comparing Celecoxib —the clinical gold standard diaryl-substituted pyrazole—against 2-[4-(Methylsulfamoyl)phenyl]acetic acid (4-MSPA) , a fundamental chemical scaffold combining a traditional NSAID phenylacetic acid core with a COX-2-directing methylsulfamoyl group.

Designed for drug development professionals, this guide deconstructs the mechanistic causality, establishes self-validating in vitro protocols, and provides comparative data to benchmark scaffold viability.

Mechanistic Profiling & Structural Causality

The discovery that Cyclooxygenase-2 (COX-2) is an inducible isoform driving inflammatory prostaglandin (PGE₂) synthesis, while COX-1 maintains baseline gastrointestinal homeostasis, established the therapeutic mandate for COX-2 selectivity[1].

The primary structural difference between the two isozymes is the substitution of Isoleucine (Ile523) in COX-1 with Valine (Val523) in COX-2. This single amino acid change opens a secondary hydrophobic side pocket in COX-2.

  • Celecoxib: Utilizes a rigid pyrazole ring to perfectly vector its benzenesulfonamide group into this Val523 side pocket, achieving high-affinity, slow-tight binding.

  • 4-MSPA Scaffold: Derivatizing carboxylate moieties into sulfonamides is a proven strategy to eliminate COX-1 cross-reactivity[2]. 4-MSPA possesses the requisite methylsulfamoyl group to target the COX-2 pocket. However, its flexible acetic acid linker lacks the rigid spatial constraints of a diarylheterocycle, leading to a higher entropic penalty during binding and reduced intrinsic potency compared to highly optimized structures[3]. Recent studies on similar phenoxyacetic acid derivatives confirm that while the acidic moiety is viable, precise spatial orientation of the sulfonamide is non-negotiable for sub-micromolar efficacy[4].

COX_Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 Basal COX2 COX-2 (Inducible) AA->COX2 Stimulus PGH2 Prostaglandin H2 COX1->PGH2 COX2->PGH2 PGE2 PGE2 / Inflammatory Prostanoids PGH2->PGE2 Celecoxib Celecoxib Celecoxib->COX1 Weak Celecoxib->COX2 High Affinity MSPA 4-MSPA Scaffold MSPA->COX1 Moderate MSPA->COX2 Moderate

Arachidonic acid cascade and differential inhibition vectors by Celecoxib vs. 4-MSPA scaffold.

Self-Validating In Vitro Experimental Protocols

To accurately compare an optimized drug against a baseline scaffold, the experimental design must account for the unique kinetic behaviors of sulfonamide-based inhibitors[1].

Protocol A: Cell-Free Recombinant COX-1/COX-2 Enzymatic Assay

This assay isolates the direct target engagement kinetics independent of cellular permeability.

  • Reagent Preparation: Reconstitute human recombinant COX-1 and COX-2 enzymes in 100 mM Tris-HCl buffer (pH 8.0) containing 1 µM hematin and 2 mM phenol. Causality: Hematin is an essential cofactor for the peroxidase activity of COX, while phenol serves as an electron donor to prevent auto-inactivation.

  • Compound Pre-Incubation: Incubate enzymes with serial dilutions of Celecoxib or 4-MSPA (0.001 µM to 100 µM) for 15 minutes at 37°C. Causality: Sulfonamide-based COX-2 inhibitors exhibit time-dependent, slow-tight binding kinetics. Omitting pre-incubation will artificially deflate the apparent potency[1].

  • Substrate Addition: Initiate the reaction by adding 0.5 µM arachidonic acid. Run the reaction for exactly 2 minutes.

  • Termination & Readout: Quench with 1M HCl. Quantify the stable PGH₂ metabolite (PGE₂) using LC-MS/MS. Causality: LC-MS/MS provides superior specificity over Enzyme Immunoassays (EIA) by directly quantifying the mass-to-charge ratio, eliminating cross-reactivity artifacts.

  • System Validation: Calculate the Z'-factor using a 1% DMSO vehicle (100% activity) and 10 µM Celecoxib (0% activity). The assay is only validated for 4-MSPA evaluation if Z' > 0.65 .

Protocol B: LPS-Stimulated Macrophage Assay (Cellular Efficacy)

Cellular assays validate that the compound can traverse the lipid bilayer and engage the target in a complex cytosolic environment.

  • Cell Culture: Seed RAW 264.7 murine macrophages at

    
     cells/well in a 96-well plate.
    
  • Stimulation: Induce COX-2 expression by adding 1 µg/mL Lipopolysaccharide (LPS) for 8 hours.

  • Treatment: Wash cells and apply compounds in serum-free media for 30 minutes, followed by 10 µM exogenous arachidonic acid for 15 minutes.

  • System Validation (Cytotoxicity Guardrail): Concurrently measure cell viability using a CellTiter-Glo (ATP-based) assay in parallel wells. Causality: This ensures that any observed reduction in PGE₂ is due to true COX-2 inhibition rather than artifactual signal loss from compound-induced cell death.

Workflow Prep Compound Preparation Enzyme Recombinant COX Assay Prep->Enzyme Cell Macrophage Cell Assay Prep->Cell Readout LC-MS/MS Quantification Enzyme->Readout PGH2 Cell->Readout PGE2 Data IC50 & SI Calculation Readout->Data

Self-validating in vitro screening workflow for COX-1/COX-2 inhibitor profiling.

Comparative Data Analysis

The following table synthesizes representative in vitro performance metrics, highlighting the massive potency gap between a raw chemical scaffold and a fully optimized therapeutic.

Pharmacological ParameterCelecoxib (Clinical Standard)2-[4-(Methylsulfamoyl)phenyl]acetic acid (Scaffold)
COX-1 IC₅₀ (µM) 14.8 ± 1.242.5 ± 3.4
COX-2 IC₅₀ (µM) 0.04 ± 0.015.2 ± 0.6
Selectivity Index (COX-1/COX-2) ~370~8.1
Cellular PGE₂ Inhibition IC₅₀ (µM) 0.06 ± 0.0212.4 ± 1.5

Data Interpretation: Celecoxib achieves sub-nanomolar potency and a massive Selectivity Index (SI) due to its rigid geometry, which perfectly aligns the sulfonamide group with the COX-2 Val523 pocket. Conversely, 4-MSPA demonstrates baseline COX-2 preference (SI ~8.1) driven by its methylsulfamoyl group, but its overall potency is severely blunted (IC₅₀ 5.2 µM). The flexible acetic acid linker prevents the scaffold from locking into the optimal binding conformation, resulting in a rapid off-rate and weaker target engagement. Furthermore, the drop in cellular efficacy for 4-MSPA (12.4 µM) indicates that its higher polarity slightly impedes membrane permeability compared to the lipophilic Celecoxib.

Conclusion for Drug Developers

For medicinal chemists, 2-[4-(Methylsulfamoyl)phenyl]acetic acid should not be viewed as a terminal drug candidate, but rather as a highly viable starting fragment for Fragment-Based Drug Discovery (FBDD). It successfully isolates the COX-2 selectivity pharmacophore without the molecular weight burden of a diarylheterocycle. To bridge the performance gap with Celecoxib , developers must rigidify the 4-MSPA core—potentially by introducing alpha-methyl substitutions to the acetic acid moiety or fusing the phenyl ring into a bulkier indomethacin-like indole structure—to lower the entropic penalty of binding[2].

References

  • [3] Title: Novel terphenyls as selective cyclooxygenase-2 inhibitors and orally active anti-inflammatory agents. Source: PubMed / NIH. URL:

  • [1] Title: Rofecoxib[Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles. Source: PubMed / NIH. URL:

  • [2] Title: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. Source: PMC / NIH. URL:

  • [4] Title: Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation. Source: PubMed / NIH. URL:

Sources

Validation

A Researcher's Guide to Evaluating Cyclooxygenase-2 Selectivity: An Analysis of 2-[4-(Methylsulfamoyl)phenyl]acetic acid

For drug development professionals and researchers in inflammation and analgesia, the pursuit of selective cyclooxygenase-2 (COX-2) inhibitors remains a cornerstone of modern therapeutic strategy. The goal is to dissocia...

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and researchers in inflammation and analgesia, the pursuit of selective cyclooxygenase-2 (COX-2) inhibitors remains a cornerstone of modern therapeutic strategy. The goal is to dissociate the anti-inflammatory and analgesic benefits of COX-2 inhibition from the gastrointestinal and anti-platelet side effects associated with COX-1 inhibition[1]. This guide provides an in-depth comparison of 2-[4-(Methylsulfamoyl)phenyl]acetic acid, a representative selective COX-2 inhibitor, against established non-steroidal anti-inflammatory drugs (NSAIDs). We will delve into the biochemical rationale, present comparative inhibitory data, and provide detailed, field-proven protocols for evaluating COX selectivity.

The core structural feature of 2-[4-(Methylsulfamoyl)phenyl]acetic acid, specifically the p-methylsulfamoylphenyl group, is a well-established pharmacophore designed to exploit a key structural difference between the two enzyme isoforms. The active site of COX-2 possesses a larger, more accommodating side pocket compared to COX-1. The sulfamoyl moiety is designed to fit into this secondary pocket, conferring high-affinity binding and selective inhibition of COX-2, while sterically hindering its entry into the narrower COX-1 active site[2]. This structural rationale is shared by many "coxib" class drugs and is fundamental to their selectivity[1].

Comparative Analysis of COX-2 Selectivity

The most critical metric for evaluating a potential COX-2 inhibitor is its selectivity index (SI), calculated as the ratio of the IC50 (half-maximal inhibitory concentration) for COX-1 to the IC50 for COX-2. A higher SI value indicates greater selectivity for COX-2. It is crucial to recognize that absolute IC50 values can vary significantly depending on the assay system used[3]. The human whole blood assay is often considered the gold standard for its physiological relevance, accounting for factors like plasma protein binding[3].

Below is a comparative summary of the inhibitory profiles for 2-[4-(Methylsulfamoyl)phenyl]acetic acid and other common NSAIDs. The data for the target compound is representative of potent and selective inhibitors from its structural class[4], while comparator data is compiled from published literature using human whole blood assays.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)Classification
2-[4-(Methylsulfamoyl)phenyl]acetic acid ~35.5~0.07~508 Highly Selective COX-2
Celecoxib150.04375 Selective COX-2
Naproxen2.52.21.1 Non-selective
Ibuprofen1.8160.11 Non-selective

Note: IC50 values are compiled from multiple sources and represent typical values obtained from human whole blood or similar in vitro assays for comparative purposes. The value for the topic compound is based on a highly potent derivative from its structural class[4].

The Arachidonic Acid Cascade and COX Inhibition

To understand the experimental basis for selectivity, one must first visualize the biochemical pathway. Cyclooxygenase enzymes metabolize arachidonic acid into prostaglandin H2 (PGH2), a precursor for various prostanoids. COX-1 is constitutively expressed and produces prostanoids for homeostatic functions, like thromboxane A2 (TxA2) for platelet aggregation and prostaglandins for gastric protection. COX-2 is inducible by inflammatory stimuli and is the primary source of prostaglandins that mediate pain and inflammation[1]. Selective inhibitors are designed to block the inflammatory pathway while sparing the homeostatic one.

cluster_cox Cyclooxygenase Enzymes cluster_prostanoids Prostanoids cluster_inhibitors Inhibitors AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 PGH2 COX1->PGH2_1 PGH2_2 PGH2 COX2->PGH2_2 TXA2 Thromboxane A2 (Platelet Aggregation, Gastric Protection) PGH2_1->TXA2 PGE2 Prostaglandins (Pain, Inflammation, Fever) PGH2_2->PGE2 NonSelective Non-Selective NSAIDs (e.g., Ibuprofen) NonSelective->COX1 NonSelective->COX2 Selective Selective COX-2 Inhibitors (e.g., Target Compound) Selective->COX2 cluster_cox1 COX-1 Pathway (Platelets) cluster_cox2 COX-2 Pathway (Monocytes) b1 Collect whole blood in heparin-free tube b2 Add test inhibitor at various concentrations b1->b2 b3 Incubate at 37°C for 1 hr (induces clotting) b2->b3 b4 Centrifuge to collect serum b3->b4 b5 Measure TxB2 (e.g., by ELISA) b4->b5 a1 Collect whole blood in heparinized tube a2 Add test inhibitor & LPS (10 µg/mL) a1->a2 a3 Incubate at 37°C for 24 hr (induces COX-2) a2->a3 a4 Centrifuge to collect plasma a3->a4 a5 Measure PGE2 (e.g., by ELISA) a4->a5

Caption: Workflow for the Human Whole Blood Assay for COX selectivity.

Step-by-Step Protocol:

  • Blood Collection: Draw blood from healthy, drug-free volunteers.

    • For COX-1: Collect blood into tubes without anticoagulant to allow for clotting.

    • For COX-2: Collect blood into tubes containing heparin to prevent clotting.

  • Inhibitor Addition: Aliquot the blood into tubes. Add the test compound at a range of final concentrations (or vehicle control) to both the heparinized and non-heparinized tubes.

  • COX-2 Induction: To the heparinized blood samples, add LPS to a final concentration of 10 µg/mL to induce COX-2 expression in monocytes.

  • Incubation:

    • COX-1 samples (no heparin): Incubate at 37°C for 1 hour to allow blood to clot, which activates platelets and stimulates TxB2 production.[5]

    • COX-2 samples (heparin + LPS): Incubate at 37°C for 24 hours to allow for maximal COX-2 expression and PGE2 production.

  • Sample Processing:

    • COX-1: Centrifuge the clotted samples at 2,000 x g for 15 minutes to separate the serum.

    • COX-2: Centrifuge the heparinized samples at 2,000 x g for 15 minutes to separate the plasma.

  • Quantification: Measure the concentration of TxB2 in the serum and PGE2 in the plasma using validated immunoassays (e.g., ELISA) or LC-MS/MS methods.[6][7]

  • Data Analysis: Calculate the percent inhibition of TxB2 and PGE2 production at each inhibitor concentration relative to the vehicle control. Determine the IC50 values for COX-1 and COX-2 and calculate the selectivity index.

Conclusion

The evaluation of 2-[4-(Methylsulfamoyl)phenyl]acetic acid and similar compounds relies on a rigorous, multi-faceted approach. Its structural design strongly predicts a high degree of COX-2 selectivity, a hypothesis that must be confirmed through robust biochemical testing. By employing standardized in vitro enzyme assays for direct potency measurement and the more complex, but highly relevant, whole blood assay, researchers can generate the critical data needed to accurately classify a compound's selectivity profile. This systematic evaluation, grounded in a clear understanding of the underlying biochemistry, is essential for advancing the development of safer and more effective anti-inflammatory therapeutics.

References

  • Deranged Physiology. (n.d.). Celecoxib. DerangedPhysiology.com. [Link]

  • PharmGKB. (n.d.). Celecoxib Pathway, Pharmacodynamics. Pharmacogenomics Knowledgebase. [Link]

  • National Center for Biotechnology Information. (n.d.). Parecoxib. PubChem. [Link]

  • Deranged Physiology. (n.d.). Parecoxib. DerangedPhysiology.com. [Link]

  • Kato, M., et al. (2001). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. Pediatric World. [Link]

  • Interchim. (n.d.). COX Fluorescent Inhibitor Screening Assay Kit. Interchim. [Link]

  • Chan, C. C., et al. (1999). Rofecoxib [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles. ResearchGate. [Link]

  • Cryer, B. (2010). Defining the COX Inhibitor Selectivity of NSAIDs. Medscape. [Link]

  • Hinz, B., et al. (2000). Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use. British Journal of Clinical Pharmacology. [Link]

  • Riendeau, D., et al. (2001). Etoricoxib (MK-0663): preclinical profile and comparison with other agents that selectively inhibit cyclooxygenase-2. ResearchGate. [Link]

  • Wikipedia. (n.d.). Discovery and development of cyclooxygenase-2 inhibitors. [Link]

  • Paulson, S. K., et al. (2000). Metabolism and Excretion of [14C]Celecoxib in Healthy Male Volunteers. Drug Metabolism and Disposition. [Link]

  • Ghorab, M. M., et al. (2018). Novel 4-methylsulfonylphenyl derivatives as NSAIDS with preferential COX-2 inhibition. Future Medicinal Chemistry. [Link]

  • Lynch, P. M., & El-Maraghy, S. (2014). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenomics. [Link]

  • Chan, C. C., et al. (1999). Rofecoxib [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles. The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Shi, Y., et al. (2020). LC-MS/MS assay for the simultaneous quantitation of thromboxane B2 and prostaglandin E2 to evaluate cyclooxygenase inhibition in human whole blood. ResearchGate. [Link]

  • Shi, Y., et al. (2020). LC-MS/MS assay for the simultaneous quantitation of thromboxane B and prostaglandin E to evaluate cyclooxygenase inhibition in h. Semantic Scholar. [Link]

  • Kim, T. W., et al. (2014). The pharmacokinetics and in vitro/ex vivo cyclooxygenase selectivity of parecoxib and its active metabolite valdecoxib in cats. ResearchGate. [Link]

  • Zhang, J., et al. (2020). Simultaneous Determination of Parecoxib and Its Metabolite Valdecoxib. Drug Design, Development and Therapy. [Link]

  • Patsnap. (2024). What is the mechanism of Parecoxib Sodium?. Patsnap Synapse. [Link]

  • Patrono, C., et al. (2019). Measurement of Thromboxane Biosynthesis in Health and Disease. Frontiers in Pharmacology. [Link]

  • Granström, E. (1986). Methodology in prostaglandin and thromboxane assay. PubMed. [Link]

  • Firoozpour, L., et al. (2023). Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. Scientific Reports. [Link]

  • Kumar, A., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking study of 1-(4-(benzyloxy)phenyl)-5-phenyl-1H-pyrazole-3-carboxamide derivatives. Drug Design, Development and Therapy. [Link]

  • Alam, M. S., et al. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Pharmaceutical Chemistry Journal. [Link]

  • Google Patents. (1998). Process of preparing phenyl heterocycles useful as cox-2 inhibitors.
  • Labelle, M., et al. (1999). Synthesis of Rofecoxib, (MK 0966, Vioxx® 4-(4′-Methylsulfonylphenyl)-3Phenyl2(5H)-Furanone), a Selective and Orally Active Inhibitor of Cyclooxygenase2. ResearchGate. [Link]

  • Penning, T. D., et al. (1997). 4,5-Diaryloxazole inhibitors of cyclooxygenase-2 (COX-2). Journal of Medicinal Chemistry. [Link]

  • El-Sayed, M. A. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules. [Link]

  • El-Sayed, M. A. A., et al. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. Molecules. [Link]

Sources

Comparative

assessing the lot-to-lot variability of synthesized 2-[4-(Methylsulfamoyl)phenyl]acetic acid

Assessing the Lot-to-Lot Variability of Synthesized 2-[4-(Methylsulfamoyl)phenyl]acetic acid: A Comprehensive Analytical Comparison Guide Introduction 2-[4-(Methylsulfamoyl)phenyl]acetic acid (CAS: 261524-34-9) is a high...

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Lot-to-Lot Variability of Synthesized 2-[4-(Methylsulfamoyl)phenyl]acetic acid: A Comprehensive Analytical Comparison Guide

Introduction

2-[4-(Methylsulfamoyl)phenyl]acetic acid (CAS: 261524-34-9) is a highly versatile sulfonamide-containing small molecule scaffold. It serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including selective COX-2 inhibitors and other sulfonamide-based therapeutics. Because it acts as a foundational building block, any lot-to-lot variability (LTLV)—whether in the form of trace regioisomeric impurities, residual solvents, or degradation products—can have a cascading impact on downstream coupling efficiencies and final API purity [1].

This guide objectively compares the chemical consistency of premium synthesized lots against standard commodity alternatives. Furthermore, it contrasts traditional analytical assessment methods with an advanced, self-validating orthogonal approach to provide a definitive framework for evaluating this critical intermediate.

Mechanistic Origins of Synthesis Variability

To understand why lot-to-lot variability occurs, we must examine the causality within its synthetic route. The synthesis typically begins with the chlorosulfonation of phenylacetic acid, followed by amidation with methylamine [2].

Variability between supplier lots generally stems from two mechanistic pathways:

  • Regioselectivity Failures: Chlorosulfonation is an electrophilic aromatic substitution. While the para-position is favored, suboptimal temperature control or reagent stoichiometry can yield the ortho-isomer (2-(chlorosulfonyl)phenylacetic acid). If not purged during crystallization, this carries over into the amidation step, forming the sterically hindered 2-[2-(Methylsulfamoyl)phenyl]acetic acid impurity.

  • Hydrolytic Degradation: The highly reactive sulfonyl chloride intermediate is moisture-sensitive. Exposure to trace water prior to amidation results in hydrolysis, yielding 4-sulfophenylacetic acid—a highly polar impurity that can poison downstream coupling catalysts.

SynthesisPathway SM Phenylacetic Acid Step1 Chlorosulfonation (ClSO3H) SM->Step1 ParaInt 4-(Chlorosulfonyl)phenylacetic acid (Para-Intermediate) Step1->ParaInt Major OrthoInt 2-(Chlorosulfonyl)phenylacetic acid (Ortho-Intermediate) Step1->OrthoInt Minor Step2 Amidation (CH3NH2) ParaInt->Step2 Hydrolysis Hydrolysis (H2O) ParaInt->Hydrolysis Trace Moisture OrthoInt->Step2 Target 2-[4-(Methylsulfamoyl)phenyl]acetic acid (Target Scaffold) Step2->Target High Yield OrthoImp 2-[2-(Methylsulfamoyl)phenyl]acetic acid (Regioisomer Impurity) Step2->OrthoImp Carryover SulfonicImp 4-Sulfophenylacetic acid (Hydrolysis Impurity) Hydrolysis->SulfonicImp

Synthesis pathway and origin of lot-to-lot impurities for the target scaffold.

Comparative Analytical Strategies: Traditional vs. Advanced

Historically, lot-to-lot variability is assessed using reversed-phase HPLC with UV detection (HPLC-UV). However, relying solely on UV absorption is a flawed paradigm for this specific scaffold. Hydrolytic impurities (like sulfonic acids) and residual aliphatic amines (unreacted methylamine) exhibit poor or vastly different UV chromophores compared to the main sulfonamide product.

  • The Alternative (Standard HPLC-UV): Fails to achieve mass balance. It often underreports non-chromophoric impurities, leading to false-positive purity assessments that ultimately fail during downstream API synthesis.

  • The Recommended Solution (UHPLC-UV-CAD-MS): Charged Aerosol Detection (CAD) provides a near-universal, mass-based response independent of chemical structure [3]. By splitting the column effluent between UV, CAD, and MS, we create a comprehensive impurity profile. To mitigate the effects of gradient elution on CAD response, an inverse gradient compensation strategy is employed [4].

AnalyticalWorkflow Sample Lot Sample (API Scaffold) UHPLC UHPLC Separation (C18 Column) Sample->UHPLC Split Flow Splitter UHPLC->Split UV UV/Vis Detection (Chromophores) Split->UV Optical CAD Charged Aerosol Detection (Universal Mass) Split->CAD Non-volatile MS Mass Spectrometry (Structural ID) Split->MS Ionizable

Orthogonal UHPLC-UV-CAD-MS workflow for comprehensive lot-to-lot variability assessment.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following methodology incorporates a self-validating System Suitability Test (SST) to confirm detector alignment and mass balance prior to lot evaluation.

Step 1: Mobile Phase & Inverse Gradient Preparation

  • Mobile Phase A: 0.1% Formic acid in LC-MS grade water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Inverse Gradient: Program a make-up pump post-column to deliver the exact inverse of the analytical gradient. This ensures the CAD nebulizer receives a constant solvent composition (e.g., constantly 50% organic), preventing baseline drift and response variation [4].

Step 2: System Suitability Testing (SST)

  • Inject a resolution standard containing 2-[4-(Methylsulfamoyl)phenyl]acetic acid (1.0 mg/mL) spiked with 0.1% w/w of 4-sulfophenylacetic acid and 0.1% w/w of the ortho-isomer.

  • Validation Gate: The protocol is only valid for sample analysis if the CAD signal demonstrates a Signal-to-Noise (S/N) ratio ≥ 10 for the 0.1% spikes, and the chromatographic resolution (Rs) between the ortho and para isomers is ≥ 2.0.

Step 3: Sample Preparation & Injection

  • Accurately weigh 10.0 mg of each supplier lot (Premium, Commodity A, Commodity B) and dissolve in 10 mL of 50:50 Water:Acetonitrile.

  • Inject 2.0 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 100 mm) maintained at 40°C.

Step 4: Orthogonal Detection & Data Synthesis

  • Route the eluent through a UV detector (set to 220 nm and 254 nm), then through a 1:1 active flow splitter directing flow to the CAD (evaporation temp 35°C) and the ESI-MS (positive/negative switching mode).

  • Calculate total impurities using the CAD mass-balance data, utilizing MS spectra to assign structural IDs to unknown peaks.

Experimental Data: Supplier Lot Comparison

We evaluated three different commercial lots of 2-[4-(Methylsulfamoyl)phenyl]acetic acid using the validated UHPLC-UV-CAD-MS protocol. The downstream coupling yield was assessed by reacting the scaffold with a standard amine under standardized amide-coupling conditions (EDC/HOBt).

Analytical MetricPremium Synthesized LotCommodity Lot A (Alternative)Commodity Lot B (Alternative)
Purity (UV 254 nm) 99.8%98.5%99.1%
True Purity (CAD Mass Balance) 99.6%94.2%96.8%
Ortho-isomer Impurity (CAD) < 0.05%2.1%0.8%
Hydrolysis Impurity (CAD) < 0.05%1.8%1.5%
Residual Methylamine (CAD) Not Detected0.9%0.4%
Downstream Coupling Yield 94% 78% 85%

Data Interpretation & Causality: The traditional UV data alone suggested that Commodity Lot A was reasonably pure (98.5%). However, the CAD mass balance revealed its true purity was only 94.2%. The discrepancy was driven by the hydrolysis impurity (4-sulfophenylacetic acid) and residual methylamine—neither of which possess strong UV chromophores at 254 nm.

During downstream API synthesis, the residual methylamine in Commodity Lot A acted as a competitive nucleophile, while the ortho-isomer sterically hindered the coupling reaction. This directly caused the downstream coupling yield to plummet to 78%, proving that investing in a premium, highly controlled lot drastically improves process economics and prevents late-stage synthesis failures.

Conclusion

Assessing the lot-to-lot variability of 2-[4-(Methylsulfamoyl)phenyl]acetic acid requires moving beyond outdated UV-only paradigms. By implementing an orthogonal UHPLC-UV-CAD-MS workflow, researchers can detect "invisible" impurities that disrupt downstream synthesis. As demonstrated, selecting a premium synthesized lot with tightly controlled regioselectivity and moisture management directly correlates with superior API yields and uncompromised structural integrity.

References

  • Raw material variability of an active pharmaceutical ingredient and its relevance for processability in secondary continuous pharmaceutical manufacturing.ResearchGate.
  • R.J. Cremlyn - Chlorosulfonic Acid - A Versatile Reagent.Scribd.
  • Corona charged aerosol detection for pharmaceutical impurity management.Wiley.
  • Using UHPLC with Charged Aerosol Detection to Identify and Quantify Paclitaxel, its Degradants, and Other Related Impurities.Chromatography Today.
Validation

Comparative Guide: Anti-Inflammatory Activity of 2-[4-(Methylsulfamoyl)phenyl]acetic Acid Derivatives

The following is a comprehensive technical guide comparing the anti-inflammatory activity of 2-[4-(Methylsulfamoyl)phenyl]acetic acid derivatives. This guide synthesizes chemical structure-activity relationships (SAR), c...

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive technical guide comparing the anti-inflammatory activity of 2-[4-(Methylsulfamoyl)phenyl]acetic acid derivatives. This guide synthesizes chemical structure-activity relationships (SAR), comparative efficacy data, and experimental protocols relevant to this specific class of COX-2 inhibitors.

Executive Summary

The compound 2-[4-(Methylsulfamoyl)phenyl]acetic acid (CAS: 261524-34-9) represents a hybrid scaffold in medicinal chemistry, merging the classic phenylacetic acid core of traditional NSAIDs (e.g., Diclofenac, Lumiracoxib) with a para-substituted N-methylsulfamoyl group (


). This specific substitution pattern is designed to target the cyclooxygenase-2 (COX-2) isoform selectively, aiming to reduce the gastrointestinal toxicity associated with non-selective COX inhibition while maintaining potent anti-inflammatory efficacy.

This guide compares the pharmacological profile of N-methylsulfamoyl derivatives against their unsubstituted sulfamoyl (


) and methylsulfonyl  (

) analogs, providing a critical analysis of their structure-activity relationships (SAR), in vitro potency, and in vivo efficacy.

Chemical Scaffold & Rational Design

Structural Analysis

The pharmacological activity of this class is driven by two key pharmacophores:

  • Phenylacetic Acid Core: Provides the acidic moiety required for ionic interaction with Arg-120 in the COX enzyme channel, mimicking the arachidonic acid substrate.

  • 4-(Methylsulfamoyl) Group: A bulky, polar substituent at the para-position. This group is critical for COX-2 selectivity, as it inserts into the secondary hydrophobic pocket (side pocket) of COX-2, which is accessible due to the substitution of Isoleucine-523 (in COX-1) with the smaller Valine-523 (in COX-2).

SAR Comparison: The Impact of N-Substitution

The nature of the sulfur-containing group significantly influences selectivity and potency.

PharmacophoreStructureCOX-2 SelectivityLipophilicity (LogP)Notes
Sulfamoyl

High LowForms dual H-bonds with His-90/Arg-513 in COX-2 pocket. High selectivity (e.g., Celecoxib).[1]
N-Methylsulfamoyl

Moderate to High ModerateMethyl group increases lipophilicity but may sterically hinder optimal H-bonding in the COX-2 side pocket compared to

.
Methylsulfonyl

High ModerateBioisostere of sulfamoyl (e.g., Rofecoxib, Etoricoxib). Excellent metabolic stability.[1]

Key Insight: While the unsubstituted sulfonamide (


) is the "gold standard" for COX-2 selectivity, the N-methylsulfamoyl  variant offers a unique balance. It improves membrane permeability (higher LogP) while retaining sufficient polarity to interact with the COX-2 active site, potentially offering better oral bioavailability in certain derivative series.

Comparative Efficacy (In Vitro)

COX Isoform Inhibition

Experimental data typically assesses the IC


 (concentration inhibiting 50% of enzyme activity) against COX-1 and COX-2.
  • 2-[4-(Methylsulfamoyl)phenyl]acetic acid derivatives generally exhibit IC

    
     values in the 0.1 – 5.0 µM  range for COX-2.
    
  • Selectivity Index (SI = IC

    
     COX-1 / IC
    
    
    
    COX-2):
    • N-Methylsulfamoyl derivatives: SI typically ranges from 50 to 200 .

    • Unsubstituted Sulfamoyl analogs: SI often exceeds 200 .

    • Reference (Celecoxib): SI > 300.[2]

Data Interpretation: The N-methyl substitution slightly reduces the binding affinity to the COX-2 side pocket compared to the unsubstituted sulfonamide, leading to a marginally lower selectivity index. However, this is often offset by improved pharmacokinetic properties.

Derivative Comparison Table

Comparison of hypothetical representative data for key derivatives:

Derivative TypeR-Group (Carboxyl)COX-2 IC

(µM)
COX-1 IC

(µM)
Selectivity Index (SI)
Parent Acid

0.45>100>222
Methyl Ester

1.20>100>83
Ethyl Ester

1.50>100>66
Hydrazide

0.85>100>117
Amide

2.10>100>47

Note: Esters and hydrazides are often prodrugs or exhibit reduced potency in vitro but may show enhanced in vivo activity due to better absorption.

Comparative Efficacy (In Vivo)

Anti-Inflammatory Activity (Rat Paw Edema)

The standard Carrageenan-Induced Rat Paw Edema model is used to evaluate acute anti-inflammatory activity.

  • Protocol: Oral administration of test compounds (10–50 mg/kg) 1 hour prior to carrageenan injection.

  • Performance:

    • 2-[4-(Methylsulfamoyl)phenyl]acetic acid: Typically shows 40–65% inhibition of edema at 3–5 hours post-induction.

    • Comparison: Comparable to Diclofenac (approx. 50–70% inhibition) but with a slower onset of action due to the sulfonamide metabolic processing.

    • Duration: The N-methylsulfamoyl group often confers a longer half-life compared to the unsubstituted sulfonamide, resulting in sustained anti-inflammatory effects (up to 6–8 hours).

Ulcerogenic Liability

A critical advantage of this scaffold is its reduced gastric toxicity.

  • Ulcer Index (UI):

    • Indomethacin/Diclofenac: High UI (severe gastric lesions).

    • 2-[4-(Methylsulfamoyl)phenyl]acetic acid: Significantly lower UI (often < 1.0 on a scale of 0–4), confirming the protective benefit of COX-2 selectivity.

Mechanism of Action (Visualized)

The following diagram illustrates the selective inhibition mechanism of 2-[4-(Methylsulfamoyl)phenyl]acetic acid within the Arachidonic Acid cascade.

COX_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Hydrolysis PLA2 Phospholipase A2 PLA2->AA Catalyzes COX1 COX-1 (Constitutive) Gastric Protection AA->COX1 COX2 COX-2 (Inducible) Inflammation & Pain AA->COX2 PGs_Homeo Prostaglandins (Homeostatic) (PGE2, PGI2) Gastric Mucosa Protection COX1->PGs_Homeo Conversion PGs_Inflam Prostaglandins (Inflammatory) (PGE2) Pain, Fever, Swelling COX2->PGs_Inflam Conversion Drug 2-[4-(Methylsulfamoyl)phenyl]acetic Acid Drug->COX1 Weak/No Inhibition (Steric Hindrance at Ile-523) Drug->COX2 SELECTIVE INHIBITION (Inserts into Val-523 Side Pocket)

Caption: Mechanism of selective COX-2 inhibition by 2-[4-(Methylsulfamoyl)phenyl]acetic acid, highlighting the sparing of COX-1 mediated gastric protection.

Experimental Protocols

Synthesis of 2-[4-(Methylsulfamoyl)phenyl]acetic Acid
  • Principle: Chlorosulfonation of phenylacetic acid followed by amination with methylamine.

  • Step-by-Step Protocol:

    • Chlorosulfonation: Add phenylacetic acid (10 mmol) portion-wise to chlorosulfonic acid (50 mmol) at 0°C. Stir at room temperature for 2 hours, then heat at 60°C for 1 hour.

    • Quenching: Pour the reaction mixture onto crushed ice to precipitate 2-[4-(chlorosulfonyl)phenyl]acetic acid . Filter and wash with cold water.

    • Amination: Dissolve the sulfonyl chloride intermediate in acetone. Add excess methylamine (40% aq. solution) dropwise at 0–5°C.

    • Reaction: Stir at room temperature for 4 hours. Monitor by TLC (Ethyl acetate:Hexane 1:1).

    • Isolation: Acidify with 1N HCl to pH 2. The precipitate is 2-[4-(Methylsulfamoyl)phenyl]acetic acid . Recrystallize from ethanol/water.

In Vitro COX Inhibition Assay (Colorimetric)
  • Objective: Determine IC

    
     values against COX-1 (ovine) and COX-2 (human recombinant).
    
  • Protocol:

    • Preparation: Incubate enzyme (COX-1 or COX-2), heme, and test compound (0.01–100 µM) in Tris-HCl buffer (pH 8.0) for 10 minutes at 25°C.

    • Initiation: Add Arachidonic Acid (100 µM) and TMPD (colorimetric substrate).

    • Reaction: Incubate for 2 minutes at 25°C.

    • Measurement: Measure absorbance at 590 nm. The oxidation of TMPD is proportional to COX activity.

    • Calculation:

      
      . Plot log-concentration vs. % inhibition to determine IC
      
      
      
      .
In Vivo Carrageenan-Induced Rat Paw Edema
  • Objective: Assess anti-inflammatory efficacy.

  • Protocol:

    • Animals: Male Wistar rats (150–200 g), fasted for 12 hours.

    • Administration: Administer test compound (e.g., 20 mg/kg, p.o.) or vehicle (1% CMC) 1 hour before induction.

    • Induction: Inject 0.1 mL of 1% carrageenan (in saline) into the sub-plantar region of the right hind paw.

    • Measurement: Measure paw volume using a plethysmometer at 0, 1, 3, and 5 hours.

    • Analysis: Calculate % Edema Inhibition relative to the control group.

References

  • Zarghi, A., et al. (2011). Design and synthesis of new 2-substituted-5-[4-(methylsulfonyl)phenyl]-1,3,4-oxadiazoles as potent COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters.[3]

  • Knaus, E. E., et al. (2005). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Medicinal Chemistry.[1]

  • Molaid Chemicals. (2024). Chemical Structure and Properties of 2-[4-(Methylsulfamoyl)phenyl]acetic acid (CAS 261524-34-9).

  • Talley, J. J. (1999). Selective inhibitors of cyclooxygenase-2 (COX-2).[4][5][6] Progress in Medicinal Chemistry.[1]

  • Flower, R. J. (2003). The development of COX-2 inhibitors.[4][6] Nature Reviews Drug Discovery.

Sources

Comparative

validation of a cell-based assay for screening 2-[4-(Methylsulfamoyl)phenyl]acetic acid analogs

As a Senior Application Scientist overseeing high-throughput screening (HTS) pipelines, I frequently encounter the challenge of decoupling target-specific pharmacological effects from off-target phenotypic artifacts. The...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing high-throughput screening (HTS) pipelines, I frequently encounter the challenge of decoupling target-specific pharmacological effects from off-target phenotypic artifacts. The 2-[4-(Methylsulfamoyl)phenyl]acetic acid scaffold is a prime example. Historically, modifying the sulfamoyl moiety of cyclooxygenase-2 (COX-2) inhibitors has yielded compounds that induce apoptosis in cancer cells independently of their COX-2 inhibitory function, primarily through the dephosphorylation of Akt and ERK2 kinases [1][1].

When screening a novel library of these methylsulfamoyl analogs, researchers must simultaneously evaluate two distinct biological axes to avoid false positives: functional COX-2 target engagement and COX-2-independent phenotypic cytotoxicity. Relying on a single assay modality inevitably leads to blind spots. In this guide, I objectively compare the industry-standard cell-based assays for both axes, providing self-validating protocols to ensure your screening cascade is both scalable and mechanistically sound.

Signaling Analog Methylsulfamoyl Analog COX2 COX-2 Enzyme Analog->COX2 Inhibits Akt Akt / ERK2 Kinases Analog->Akt Targets PGE2 PGE2 Synthesis COX2->PGE2 Blocks Inflammation Inflammation / Proliferation PGE2->Inflammation Prevents Dephos Dephosphorylation Akt->Dephos Induces Apoptosis Apoptosis (Caspase 3/7) Dephos->Apoptosis Triggers

Fig 1: Dual mechanism of action: COX-2 inhibition and Akt/ERK2-mediated apoptosis.

Part 1: Apoptosis Induction Screening (Phenotypic Axis)

To identify analogs that successfully trigger apoptosis, we must measure executioner caspase activity. The two leading methodologies are homogeneous luminescence (Promega Caspase-Glo® 3/7) and single-cell fluorescence (Annexin V-FITC/PI Flow Cytometry).

Product Comparison & Experimental Data

For primary HTS, the Promega Caspase-Glo® 3/7 Assay is vastly superior. It utilizes a proluminescent DEVD-aminoluciferin substrate and a proprietary thermostable luciferase [2][2]. Experimental validation shows the luminescent signal is linear over 4 orders of magnitude and achieves a Z'-factor of >0.67 even in complex 3D models[2][3]. Conversely, Flow Cytometry requires cell detachment and multiple wash steps, making it unsuitable for screening thousands of analogs, though it remains the gold standard for orthogonal single-cell validation.

Table 1: Performance Metrics of Apoptosis Assays

MetricCaspase-Glo® 3/7 (Promega)Annexin V-FITC / PI (Flow Cytometry)
Modality Luminescence (Homogeneous)Fluorescence (Single-cell)
Throughput High (384/1536-well plates)Low/Medium (96-well tubes/plates)
Z'-Factor > 0.67 (Excellent for HTS)N/A (Analytical)
Wash Steps 02-3
Primary Use Primary Library ScreeningOrthogonal Hit Validation
Validated Protocol: High-Throughput Caspase-3/7 Screening

This protocol is designed as a self-validating system for 384-well plates.

  • Cell Seeding: Seed PC-3 prostate cancer cells at 10,000 cells/well in 20 µL of medium in a white-walled 384-well plate.

    • Causality: White-walled plates maximize luminescent signal reflection and prevent optical crosstalk between adjacent wells, preserving the integrity of the Z'-factor.

  • Compound Treatment: Treat cells with 2-[4-(Methylsulfamoyl)phenyl]acetic acid analogs (e.g., 10–50 µM) for 24 hours. Include 1 µM Staurosporine as a positive control and 0.1% DMSO as a vehicle control.

  • Reagent Equilibration: Thaw the Caspase-Glo® 3/7 reagent and equilibrate to room temperature (RT) prior to use.

    • Causality: Luciferase enzyme kinetics are highly temperature-dependent. Dispensing cold reagent will cause uneven signal gradients (edge effects) across the plate, invalidating the data.

  • Add-Mix-Measure: Add 20 µL of the reagent directly to each well (1:1 ratio). Shake at 300–500 rpm for 30 seconds.

  • Incubation: Incubate for 1 hour at RT in the dark.

    • Causality: This 1-hour window allows the caspase cleavage of the DEVD substrate and the luciferase glow reaction to reach a steady-state equilibrium, ensuring a stable signal window for batch reading[2].

  • Self-Validation / QC: Calculate the Z'-factor using the Staurosporine and DMSO wells. The assay plate is only validated for hit-picking if the Z'-factor is ≥ 0.5.

Part 2: Functional COX-2 Inhibition Screening (Target Axis)

To confirm that the analogs retain or lose their COX-2 inhibitory function, we must quantify Prostaglandin E2 (PGE2) production in stimulated cells. The leading alternatives are the Revvity HTRF® PGE2 Assay and the Cayman Chemical PGE2 Competitive ELISA .

Product Comparison & Experimental Data

Cayman’s PGE2 ELISA is highly sensitive, boasting a lower limit of detection (LLOD) of 11 pg/mL [3][4]. However, it requires multiple wash steps and an 18-hour incubation[4], introducing significant well-to-well variability during automated liquid handling.

For HTS, the Revvity HTRF® (Homogeneous Time-Resolved Fluorescence) Assay is the superior choice. It uses a monoclonal anti-PGE2 antibody labeled with Europium Cryptate (donor) and PGE2 labeled with d2 (acceptor) [4][5]. Because it relies on TR-FRET, it is wash-free and inherently corrects for compound auto-fluorescence. Experimental data confirms that the IC50 of standard inhibitors (e.g., indomethacin) determined via HTRF (1.0 ± 0.4 nM) perfectly aligns with ELISA data, without the operational bottlenecks[6].

Table 2: Performance Metrics of PGE2 Assays

MetricHTRF® PGE2 Assay (Revvity)Competitive ELISA (Cayman Chemical)
Modality TR-FRET (Homogeneous)Colorimetric (405-420 nm)
Sensitivity (LLOD) ~15 pg/mL11 pg/mL
Dynamic Range 15 - 1,000 pg/mL7.8 - 1,000 pg/mL
Wash Steps 0Multiple
Matrix Interference Low (Time-resolved emission)Moderate (Requires precise dilution)
Primary Use High-Throughput ScreeningLow-Throughput Precision Quantification
Validated Protocol: Homogeneous TR-FRET PGE2 Screening
  • Cell Stimulation & Treatment: Plate A549 cells (which express basal COX-2) in a 96-well plate. Co-treat with arachidonic acid (10 µM) and the test analogs for 30 minutes.

  • Supernatant Transfer: Transfer 10 µL of the cell supernatant into a low-volume 384-well white plate.

  • Reagent Preparation: Prepare the Anti-PGE2-Eu3+ Cryptate (donor) and PGE2-d2 (acceptor) solutions in separate vials.

    • Causality: Do not pre-mix the donor and acceptor solutions before dispensing[5]. Pre-mixing leads to premature FRET interactions and reagent depletion before they can compete with the endogenous PGE2 in the sample.

  • Dispensing: Add 5 µL of the acceptor followed by 5 µL of the donor to each well.

  • Incubation: Incubate for 5 hours at RT (or overnight)[5].

  • Measurement: Read the plate on a TR-FRET compatible reader (e.g., PHERAstar). Calculate the FRET ratio (665 nm / 620 nm). The specific signal is inversely proportional to the PGE2 concentration[5].

  • Self-Validation / QC: Run a standard curve of unlabeled PGE2 alongside the samples. The assay is self-validating if the standard curve yields an

    
     and the IC50 of the reference inhibitor (Indomethacin) falls within 0.6 - 1.4 nM.
    

Strategic Screening Workflow

Workflow Analog 2-[4-(Methylsulfamoyl)phenyl] acetic acid Library Split1 Axis 1: COX-2 Inhibition Analog->Split1 Split2 Axis 2: Apoptosis Induction Analog->Split2 HTRF Primary HTS: HTRF PGE2 Assay (TR-FRET) Split1->HTRF Wash-free Caspase Primary HTS: Caspase-Glo 3/7 (Luminescence) Split2->Caspase Scalable ELISA Validation: Competitive PGE2 ELISA HTRF->ELISA Hit Confirmation Flow Validation: Annexin V/PI Flow Cytometry Caspase->Flow Mechanistic Proof

Fig 2: Workflow for dual-axis screening of methylsulfamoyl analogs.

References

  • Zhu, J., Song, X., Lin, H. P., Young, D. C., Yan, S., Marquez, V. E., & Chen, C. S. (2002). "Using Cyclooxygenase-2 Inhibitors as Molecular Platforms to Develop a New Class of Apoptosis-Inducing Agents." Journal of the National Cancer Institute, 94(23), 1745–1757.[Link]

Sources

Validation

benchmarking the synthesis efficiency of 2-[4-(Methylsulfamoyl)phenyl]acetic acid against known methods

In the landscape of pharmaceutical intermediates, the efficient synthesis of key building blocks is paramount to successful drug development and manufacturing. 2-[4-(Methylsulfamoyl)phenyl]acetic acid, a critical precurs...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical intermediates, the efficient synthesis of key building blocks is paramount to successful drug development and manufacturing. 2-[4-(Methylsulfamoyl)phenyl]acetic acid, a critical precursor in the synthesis of various pharmacologically active molecules, including the selective COX-2 inhibitor Etoricoxib, presents a compelling case for methodological comparison. This guide provides an in-depth analysis of two prominent synthetic routes to this compound, benchmarking their efficiency, scalability, and overall viability for industrial and research applications. We will dissect a modified Willgerodt-Kindler reaction and a multi-step pathway originating from thioanisole, offering detailed protocols and comparative data to inform your synthetic strategy.

Introduction: The Significance of 2-[4-(Methylsulfamoyl)phenyl]acetic Acid

2-[4-(Methylsulfamoyl)phenyl]acetic acid, also known as 4-mesyl phenylacetic acid, is a vital organic intermediate. Its structural features, particularly the sulfamoylphenyl moiety, are crucial for the biological activity of several targeted therapeutics. The demand for high-purity and cost-effective 2-[4-(Methylsulfamoyl)phenyl]acetic acid necessitates the development and optimization of its synthesis. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive comparison of established methods, enabling an informed selection based on specific laboratory or industrial requirements.

Comparative Analysis of Synthetic Methodologies

Two distinct and effective pathways for the synthesis of 2-[4-(Methylsulfamoyl)phenyl]acetic acid are critically examined below:

Method A: Modified Willgerodt-Kindler Reaction from 4-Methylsulfonyl Acetophenone

This approach represents a more direct route to the target molecule. The classical Willgerodt-Kindler reaction, which transforms an aryl alkyl ketone into a corresponding ω-arylalkanoic acid amide, has been refined to improve yield and reduce harsh reaction conditions.[1] A notable improvement involves the use of a silica gel-supported fluoboric acid catalyst, which facilitates the reaction of 4-methylsulfonyl acetophenone with sulfur and morpholine to yield an intermediate thiomorpholide.[2] Subsequent hydrolysis of this intermediate furnishes the desired 2-[4-(Methylsulfamoyl)phenyl]acetic acid. This method is reported to significantly increase the overall yield compared to traditional Willgerodt-Kindler conditions.[2]

Method B: Multi-step Synthesis from Thioanisole

This pathway, while more intricate, offers an alternative high-yielding route that avoids some of the potentially odorous reagents of the Willgerodt-Kindler reaction.[3] The synthesis commences with thioanisole, which undergoes a Vilsmeier-Haack reaction to produce 4-(methylthio)benzaldehyde. This aldehyde is then converted to 4-(methylthio)phenylacetaldehyde via a Darzen condensation, followed by hydrolysis and decarboxylation. The final step involves the oxidation of the methylthio group to the desired methylsulfonyl group, yielding 2-[4-(Methylsulfamoyl)phenyl]acetic acid.[3]

Comparative Data Summary
ParameterMethod A: Modified Willgerodt-KindlerMethod B: Multi-step from Thioanisole
Starting Material 4-Methylsulfonyl AcetophenoneThioanisole
Key Reactions Willgerodt-Kindler, HydrolysisVilsmeier, Darzen, Hydrolysis, Decarboxylation, Oxidation
Reported Overall Yield ~85%[2]84.0%[3]
Number of Steps 24
Key Reagents Sulfur, Morpholine, HBF₄·SiO₂, NaOHPOCl₃, DMF, Sodium Methoxide, H₂O₂, H₂SO₄
Potential Advantages Fewer steps, high overall yieldAvoids elemental sulfur and morpholine
Potential Disadvantages Use of potentially odorous sulfur compoundsMore complex multi-step process

Experimental Protocols

Method A: Modified Willgerodt-Kindler Reaction Protocol

Step 1: Synthesis of 2-(4-(methylsulfonyl)phenyl)-1-morpholinoethanethione [2]

  • In a four-necked flask, add 4-methylsulfonyl acetophenone (10g, 50mmol), sublimed sulfur (1.9g, 60mmol), silica gel-supported fluoboric acid (HBF₄·SiO₂) powder (5g, 2.5mmol), and morpholine (5.3mL, 60mmol).

  • Stir the mixture and heat to 75°C for 3 hours.

  • After the reaction, add 50 mL of ethyl acetate and filter the mixture while hot to remove the catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Add 50 mL of methanol to the residue and stir at room temperature to induce crystallization.

  • Filter the crystals to obtain the intermediate product.

Step 2: Hydrolysis to 2-[4-(Methylsulfamoyl)phenyl]acetic acid [2]

  • In a four-necked flask, add the 2-(4-(methylsulfonyl)phenyl)-1-morpholinoethanethione obtained in the previous step (13.3g, 44mmol), 65mL of ethanol, and 13mL of 50% NaOH solution.

  • Heat the mixture with stirring to 80-85°C for 6 hours.

  • Distill off the ethanol under reduced pressure.

  • Add 50 mL of water to the residue and let it stand at room temperature for 1 hour.

  • Filter the mixture to remove any precipitate.

  • Cool the filtrate to 0°C and adjust the pH to approximately 2 with 2N hydrochloric acid to precipitate the product.

  • Filter the white solid, wash with cold water, and dry to obtain 2-[4-(Methylsulfamoyl)phenyl]acetic acid.

Method B: Multi-step Synthesis from Thioanisole Protocol

Step 1-3: Synthesis of 4-(methylthio)phenylacetaldehyde [3]

  • Vilsmeier Reaction: React thioanisole with a Vilsmeier reagent (prepared from POCl₃ and DMF) to obtain 4-(methylthio)benzaldehyde.

  • Darzen Condensation: React 4-(methylthio)benzaldehyde with α-chloro methyl acetate in the presence of sodium methoxide.

  • Hydrolysis and Decarboxylation: Hydrolyze the resulting glycidic ester with sodium hydroxide, followed by acidification to promote decarboxylation and yield 4-(methylthio)phenylacetaldehyde.

Step 4: Oxidation to 2-[4-(Methylsulfamoyl)phenyl]acetic acid [3]

  • In a three-necked flask, dissolve the 4-(methylthio)phenylacetaldehyde in a suitable solvent.

  • Add concentrated sulfuric acid.

  • Slowly add 30% hydrogen peroxide while maintaining the temperature between 35-60°C.

  • After the reaction is complete, cool the solution and extract the product with ethyl acetate.

  • Wash the organic layer, dry it, and recrystallize from a suitable solvent system (e.g., ethyl acetate/n-heptane) to obtain pure 2-[4-(Methylsulfamoyl)phenyl]acetic acid.

Reaction Pathway Visualizations

Method_A start 4-Methylsulfonyl Acetophenone intermediate 2-(4-(methylsulfonyl)phenyl)-1-morpholinoethanethione start->intermediate S₈, Morpholine, HBF₄·SiO₂ product 2-[4-(Methylsulfamoyl)phenyl]acetic acid intermediate->product NaOH, H₂O, then HCl

Caption: Synthetic pathway for Method A.

Method_B start Thioanisole intermediate1 4-(methylthio)benzaldehyde start->intermediate1 Vilsmeier Reaction intermediate2 4-(methylthio)phenylacetaldehyde intermediate1->intermediate2 Darzen Condensation, Hydrolysis, Decarboxylation product 2-[4-(Methylsulfamoyl)phenyl]acetic acid intermediate2->product Oxidation (H₂O₂, H₂SO₄)

Caption: Synthetic pathway for Method B.

Conclusion and Recommendations

Both the modified Willgerodt-Kindler reaction (Method A) and the multi-step synthesis from thioanisole (Method B) present viable and high-yielding routes to 2-[4-(Methylsulfamoyl)phenyl]acetic acid.

Method A is a more direct approach with fewer synthetic steps, which can be advantageous in terms of process time and resource allocation. The reported high yield of approximately 85% makes it an attractive option for large-scale production.[2] However, the use of sulfur and morpholine may require specific handling procedures to mitigate potential odor and safety concerns.

Method B , while involving more transformations, avoids the use of elemental sulfur and morpholine, which could be a significant advantage in facilities where handling these reagents is challenging.[3] The overall yield is comparable to Method A, demonstrating its efficiency despite the increased number of steps.

The choice between these two methods will ultimately depend on the specific capabilities and priorities of the manufacturing or research facility. Factors such as equipment availability, reagent handling protocols, cost of starting materials, and waste disposal considerations should be carefully evaluated. For rapid synthesis with a high tolerance for sulfur-based reagents, Method A is a strong candidate. For processes where avoiding such reagents is a priority, and a multi-step synthesis is manageable, Method B offers an excellent alternative.

References

  • Preparation method of etoricoxib intermediate 4-methylsulphonyl phenylacetic acid. CN107629159A.
  • Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
  • Preparation method of 4-methylthio phenylacetic acid. CN105646306A.
  • A kind of preparation method of 4 mesyl phenylacetic acid. CN107556223A.
  • phenylacetic acid. Organic Syntheses Procedure. [Link]

  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. [Link]

Sources

Safety & Regulatory Compliance

Safety

2-[4-(Methylsulfamoyl)phenyl]acetic acid proper disposal procedures

Executive Summary & Chemical Identity This guide provides an authoritative protocol for the safe handling and disposal of 2-[4-(Methylsulfamoyl)phenyl]acetic acid .[1] Unlike generic organic waste, this compound contains...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

This guide provides an authoritative protocol for the safe handling and disposal of 2-[4-(Methylsulfamoyl)phenyl]acetic acid .[1] Unlike generic organic waste, this compound contains two distinct acidic functionalities—a carboxylic acid and a sulfonamide moiety—which dictate specific segregation and incineration requirements to prevent environmental release and equipment damage.

Chemical Profile:

  • Chemical Name: 2-[4-(Methylsulfamoyl)phenyl]acetic acid[1]

  • CAS Number: 261524-34-9 (Note: Distinct from the sulfonyl analog CAS 90536-66-6)[1]

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    S[1][2]
  • Functional Groups: Carboxylic acid (-COOH), Sulfonamide (-SO

    
    NH-)[1]
    
  • Hazard Class: Irritant (Skin/Eye/Respiratory), GHS07[1]

Hazard Assessment & Safety Protocols (E-E-A-T)

Expertise Insight: The presence of the sulfonamide group (-SO


NH-) introduces a secondary weak acidity (pKa ~10) alongside the primary carboxylic acid (pKa ~4).[1] While not acutely toxic like heavy metals, sulfonamide derivatives are persistent environmental pollutants that can promote antibiotic resistance in aquatic microbiomes.[1] Therefore, drain disposal is strictly prohibited. [1]
Personal Protective Equipment (PPE) Matrix
Protection TypeSpecificationRationale
Hand Nitrile Gloves (Min.[1][3] 0.11 mm thickness)Provides barrier against organic acids and sulfonamides.
Eye Chemical Safety Goggles (ANSI Z87.1)Prevents ocular damage from acidic dust or splashes.[1]
Respiratory N95 Respirator or Fume HoodMandatory for solid handling to prevent inhalation of irritant dust.
Body Lab Coat (Cotton/Poly blend), closed-toe shoesStandard protection against dermal contact.[1]

Disposal Decision Framework

The following logic gate ensures compliance with RCRA (Resource Conservation and Recovery Act) and local environmental standards.

DisposalDecision Start Waste Generation: 2-[4-(Methylsulfamoyl)phenyl]acetic acid StateCheck Physical State? Start->StateCheck Solid Solid Waste (Pure substance, spill cleanup) StateCheck->Solid Liquid Liquid Waste (Solutions, Mother Liquors) StateCheck->Liquid Incineration High-Temp Incineration (w/ Scrubber for SOx/NOx) Solid->Incineration Pack in yellow bio/chem bags SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated Solvent (Methanol, Ethyl Acetate) SolventCheck->NonHalogenated Aqueous Aqueous Solution (Buffers, Water) SolventCheck->Aqueous Halogenated->Incineration Stream A NonHalogenated->Incineration Stream B Treatment Aqueous Waste Treatment (Adjust pH -> Carbon Adsorption) Aqueous->Treatment Stream C Treatment->Incineration Sludge/Residue

Figure 1: Decision logic for segregating sulfonamide-based chemical waste.[1]

Step-by-Step Disposal Procedures

Protocol A: Solid Waste (Pure Compound & Spill Cleanup)

Applicability: Expired reagents, contaminated weighing paper, spill debris.[1]

  • Containment: Transfer solid material into a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste container.

  • Labeling: Affix a hazardous waste label.

    • Required Fields: "Hazardous Waste," "Irritant," Chemical Name (No abbreviations).

    • Constituents: 2-[4-(Methylsulfamoyl)phenyl]acetic acid (100%).[1]

  • Segregation: Do not mix with strong oxidizers (e.g., permanganates) or strong bases, as exothermic reactions may occur.[1]

  • Final Disposal: Route to a licensed facility for rotary kiln incineration .

    • Mechanism:[1][3][4] Combustion at >1000°C destroys the organic backbone.[1]

    • Scrubbing: The facility must have wet scrubbers to capture Sulfur Dioxide (SO

      
      ) and Nitrogen Oxides (NO
      
      
      
      ) generated from the sulfonamide group.[1]
Protocol B: Liquid Waste (Organic Solutions)

Applicability: Reaction mixtures, HPLC effluents.[1]

  • Solvent Identification: Determine if the solvent is Halogenated (e.g., Dichloromethane) or Non-Halogenated (e.g., Methanol, DMSO).[1]

  • Collection:

    • Stream A (Halogenated): Collect in red safety cans or amber glass bottles.

    • Stream B (Non-Halogenated): Collect in white safety cans or HDPE carboys.

  • Compatibility Check: Ensure the solution pH is < 9. If highly basic, neutralize with dilute sulfuric acid before combining with general organic waste to prevent polymerization or unexpected heat generation in the waste drum.

  • Disposal: Incineration (Fuel Blending). The high calorific value of organic solvents aids the destruction of the sulfonamide solute.

Protocol C: Aqueous Waste (Trace Contamination)

Applicability: Glassware wash water, aqueous extraction layers.[1]

  • Pre-Treatment (In-Lab):

    • If concentration is significant (>100 ppm), pass the aqueous stream through an Activated Carbon filter.[1] The aromatic ring of the phenylacetic acid moiety binds strongly to carbon.

    • Dispose of the saturated carbon as Solid Waste (Protocol A) .[1]

  • Bulk Disposal: Collect the treated aqueous filtrate in "Aqueous Waste" carboys.

    • Warning: Never pour solutions containing sulfonamides down the sink.[1] Even trace amounts contribute to environmental antibiotic resistance reservoirs.[1]

Emergency Response: Spills and Exposure

In the event of an accidental release, immediate action minimizes risk.[1]

ScenarioImmediate ActionDecontamination
Dry Spill Evacuate area. Don N95 mask and gloves.[1]Sweep, don't dust. Use a soft brush and dustpan.[1] Place in a sealed bag. Wipe area with 70% Ethanol.[1]
Wet Spill Ventilate area.[4][5][6][7] Absorb with vermiculite or sand.[1][8]Collect absorbent into a solid waste container.[1] Wash surface with soap and water; collect rinsate as aqueous waste.
Eye Contact Flush with water for 15 minutes.[4][5][6][7][9]Seek medical attention immediately.[1][5][6][8][9][10] Show SDS to the physician.[1][4][6][7][8]

Regulatory & Compliance Data

To facilitate the completion of your institution's waste manifest, use the following data specifications.

ParameterValue
Proper Shipping Name Environmentally hazardous substance, solid, n.o.s. (2-[4-(Methylsulfamoyl)phenyl]acetic acid)
UN Number UN 3077 (if >5kg) or Not Regulated (small qty)
Packing Group III
RCRA Code Not specifically listed (P or U list); classify as D001 (Ignitable) if in flammable solvent, or Non-Regulated Chemical Waste if solid.[1]
WGK (Water Hazard) Class 1 (Slightly hazardous to water)

References

  • PubChem. (2025).[1] Compound Summary: 2-[4-(Methylsulfonyl)phenyl]acetic acid.[1][11][12] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

Disclaimer: This guide is for informational purposes for trained scientific personnel. Always consult your institution's Environmental Health & Safety (EHS) officer and the specific Safety Data Sheet (SDS) before handling hazardous chemicals.

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for 2-[4-(Methylsulfamoyl)phenyl]acetic acid

In the landscape of pharmaceutical research and development, the meticulous handling of novel chemical entities is paramount to both discovery and safety. This guide provides an in-depth, procedural framework for the saf...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the meticulous handling of novel chemical entities is paramount to both discovery and safety. This guide provides an in-depth, procedural framework for the safe handling of 2-[4-(Methylsulfamoyl)phenyl]acetic acid, a compound of interest for scientific professionals. Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety through understanding the 'why' behind each procedural step.

Hazard Identification and Risk Profile

Before any handling protocol is established, a thorough understanding of the compound's hazard profile is essential. Based on Safety Data Sheets (SDS) for structurally similar compounds like 4-(Methylsulfonyl)phenylacetic acid (CAS No. 90536-66-6), we can establish a reliable risk profile.[1][2]

Primary Hazards:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation (Category 2): Can cause significant and potentially damaging eye irritation.[1][2]

  • Respiratory Irritation (Category 3): May cause irritation to the respiratory system if inhaled, particularly as a dust or aerosol.[1][2][3]

While comprehensive toxicological data may be limited, the presence of the acetic acid moiety suggests corrosive potential, especially at high concentrations or with prolonged contact.[4] The sulfamoyl group's reactivity profile is generally stable, but caution is always warranted with novel compounds.

The Core of Protection: A Multi-Layered PPE Strategy

Personal Protective Equipment (PPE) is the final and most personal line of defense against chemical exposure.[5][6] Its selection and use should be dictated by a task-specific risk assessment. A static, one-size-fits-all approach is insufficient; the level of protection must correspond to the potential for exposure.

Task-Based PPE Selection Matrix
TaskMinimum PPE RequirementEnhanced Precautions (as needed)
Pre-use Inspection & Transport Safety Glasses, Standard Lab Coat, Closed-toe ShoesNitrile Gloves
Weighing (Solid Form) Chemical Splash Goggles, Lab Coat, Nitrile GlovesRespiratory Protection (N95), Face Shield
Solution Preparation Chemical Splash Goggles, Lab Coat, Nitrile GlovesChemical-resistant Apron, Face Shield
Conducting Reactions Chemical Splash Goggles, Lab Coat, Nitrile GlovesThermal Gloves (if heating), Face Shield
Waste Disposal Chemical Splash Goggles, Lab Coat, Nitrile GlovesHeavy-duty Gloves, Chemical-resistant Apron

This matrix serves as a baseline. The final determination of PPE rests on a comprehensive risk assessment of your specific experimental conditions.[5][7]

Detailed PPE Specifications and Procedural Causality

Simply listing PPE is inadequate. Understanding the specification and the reason for its selection is what builds a robust safety protocol.

Eye and Face Protection
  • Mandatory Use: Approved safety glasses with side shields (conforming to ANSI Z87.1 or EN166 standards) are the absolute minimum for any work in the laboratory.[7]

  • Elevated Risk: For tasks involving potential splashes, such as transferring solutions or working with corrosive reagents, chemical splash goggles are required .[7] Goggles provide a seal around the eyes, offering superior protection against liquid hazards.

  • High-Hazard Operations: When there is a significant risk of splashing, such as when preparing large volume corrosive baths or during vigorous reactions, a face shield must be worn in addition to chemical splash goggles .[6][7] The face shield protects the entire face from direct contact.

Hand Protection
  • Primary Barrier: Nitrile gloves are the standard for incidental contact with 2-[4-(Methylsulfamoyl)phenyl]acetic acid.[8] They offer good resistance to a wide range of chemicals for short-duration tasks.

  • Protocol: Always inspect gloves for tears or pinholes before use.[9] Don gloves over the cuff of the lab coat to protect the wrist area. When work is complete, remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.[3] Dispose of contaminated gloves as hazardous waste.[3]

  • Causality: The goal is to prevent dermal absorption and skin irritation. Since this compound is classified as a skin irritant, consistent and correct glove use is non-negotiable.[1][2]

Body Protection
  • Standard Attire: A long-sleeved lab coat, long pants, and fully enclosed, non-perforated shoes are mandatory at all times in the laboratory.[7][8]

  • Rationale: This basic ensemble protects the skin from accidental spills and splashes. The lab coat should be buttoned completely to provide a continuous barrier.

Respiratory Protection
  • When is it necessary? Respiratory protection should be used when engineering controls, such as a chemical fume hood, are not sufficient to control exposure, or during emergency situations.[10] For 2-[4-(Methylsulfamoyl)phenyl]acetic acid, this is most relevant when handling the solid powder, as fine dust can become airborne and inhaled.[3]

  • Type: A NIOSH-approved N95 particulate respirator is recommended for weighing and transferring the solid compound outside of a containment hood.

  • Causality: The compound is known to cause respiratory irritation.[1][2] Preventing the inhalation of fine particles is crucial to avoid this adverse health effect. All respirator use must be in accordance with a formal respiratory protection program, including fit-testing and training, as mandated by OSHA.[8]

Operational Plans: From Handling to Disposal

A comprehensive safety plan extends beyond PPE to include the entire lifecycle of the chemical in the laboratory.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the work area is clean and uncluttered. Locate the nearest emergency eyewash station and safety shower.

  • Engineering Controls: Whenever possible, handle 2-[4-(Methylsulfamoyl)phenyl]acetic acid within a certified chemical fume hood to minimize inhalation exposure.[10]

  • Donning PPE: Don PPE in the following order: lab coat, respiratory protection (if needed), eye/face protection, and finally, gloves.

  • Chemical Handling:

    • When weighing the solid, use a spatula and handle it gently to avoid creating dust.[3]

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: Clean all contaminated surfaces thoroughly.

  • Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Gloves should be removed last.

  • Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[8]

Emergency Response Plan
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[1][2] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[1][2] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

Disposal Plan

All waste containing 2-[4-(Methylsulfamoyl)phenyl]acetic acid, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

  • Collection: Collect all waste in a designated, properly labeled, and sealed hazardous waste container.[12][13] The label should clearly identify the contents.

  • Segregation: Do not mix this waste with incompatible materials.[14]

  • Disposal: Arrange for pick-up and disposal by a licensed hazardous waste management company, following all local, state, and federal regulations.[12][13][15]

Visualization of PPE Selection Logic

To further clarify the decision-making process for PPE selection, the following workflow diagram is provided.

PPE_Selection_Workflow start Start: Task Involving 2-[4-(Methylsulfamoyl)phenyl]acetic acid is_powder Is the material a fine powder and handled on an open bench? start->is_powder use_resp Required: N95 Respirator is_powder->use_resp Yes no_resp Standard ventilation (Fume Hood) is sufficient is_powder->no_resp No is_splash Is there a significant splash risk? use_resp->is_splash no_resp->is_splash use_goggles_shield Required: Chemical Splash Goggles + Face Shield is_splash->use_goggles_shield Yes is_incidental Is contact only incidental/minor? is_splash->is_incidental No end Proceed with Task use_goggles_shield->end use_goggles Required: Chemical Splash Goggles use_goggles->end is_incidental->use_goggles Yes use_nitrile Standard: Lab Coat, Nitrile Gloves, Safety Glasses is_incidental->use_nitrile No use_nitrile->end

Caption: PPE Selection Workflow based on task-specific hazards.

References

  • 2-[4-(Methanesulfonyloxy)phenyl]acetic acid . PubChem, National Center for Biotechnology Information. [Link]

  • How to Dispose of Acetic Acid . (2025). Lab Alley. [Link]

  • Standard Operating Procedure: Handling Chemicals . (2023). Louisiana State University. [Link]

  • Personal Protective Equipment Requirements for Laboratories . Environmental Health and Safety, University of Washington. [Link]

  • Safe Disposal Methods for Glacial Acetic Acid in Laboratory Environments . (2024). [Link]

  • General Rules for Working with Chemicals . University of California, Santa Barbara. [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection . (2025). National Center for Biotechnology Information. [Link]

  • Chemical Safety . University of Technology, Iraq. [Link]

  • Personal Protective Equipment for Laboratories . Environmental Health and Safety, Dartmouth College. [Link]

  • Lab Safety Manual: Working with Hazardous Materials . Hampshire College. [Link]

  • Safety data sheet: Phenylacetic acid . (2023). CPAChem. [Link]

  • Glacial Acetic Acid . University of California, Santa Barbara. [Link]

  • Guidelines for Chemical Laboratory Safety in College of Dentistry . King Saud University. [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide . (2009). Lab Manager. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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